Tris(methylthio)methane
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMZQCCTZUJXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202528 | |
| Record name | Methane, tris(methylthio)- | |
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Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-86-0 | |
| Record name | Methane, tris(methylthio)- | |
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| Record name | Tris(methylthio)methane | |
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| Record name | Methane, tris(methylthio)- | |
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| Record name | Tris(methylthio)methane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Tris(methylthio)methane
Abstract: This technical guide provides a comprehensive overview of Tris(methylthio)methane, a versatile trithioorthoformate with significant applications in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical properties, spectral characteristics, and chemical reactivity of this reagent. Emphasis is placed on the practical aspects of its synthesis, purification, and handling, as well as the mechanistic underpinnings of its utility as a synthetic building block, particularly as a masked carbonyl anion equivalent. Detailed experimental protocols and safety considerations are provided to ensure both efficacy and operational safety in a laboratory setting.
Introduction: The Role of Trithioorthoformates in Synthesis
Trithioorthoformates, the sulfur analogues of orthoformates, are a class of compounds that have carved a unique niche in the repertoire of synthetic organic chemistry. Among these, Tris(methylthio)methane (CAS No. 5418-86-0), also known as trimethyl trithioorthoformate, stands out for its stability, ease of handling, and versatile reactivity. Its primary role is as a precursor to the tris(methylthio)methyllithium carbanion, a potent nucleophile that serves as a synthetic equivalent (a synthon) for the formyl anion or a carboxyl anion, functionalities that are otherwise challenging to introduce directly.[1][2]
Understanding the physical and chemical properties of Tris(methylthio)methane is paramount for its effective and safe utilization. This guide aims to provide a detailed examination of these properties, grounded in established literature and practical laboratory experience, to empower scientists in leveraging this reagent to its full potential in complex molecule synthesis.
Core Physicochemical Properties
Tris(methylthio)methane is a colorless to pale yellow liquid under ambient conditions, characterized by a distinct earthy or truffle-like odor.[3] Its fundamental physical properties are summarized in Table 1, providing a critical reference for its handling, purification, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 5418-86-0 | |
| Molecular Formula | C₄H₁₀S₃ | |
| Molecular Weight | 154.32 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Earthy, mushroom, musty, truffle-like | [3] |
| Melting Point | 16 °C (60.8 °F) | |
| Boiling Point | 102 °C (216 °F) at 15 mmHg225-227 °C (437-441 °F) at 760 mmHg | |
| Density | 1.16 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.577 | |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Solubility | Slightly soluble in water (est. 2060 mg/L at 25 °C). Miscible with many organic solvents. | [3][4] |
Table 1: Key Physical Properties of Tris(methylthio)methane
The relatively low melting point of 16 °C means that the compound may solidify if stored in a cool environment, which should be considered when planning for its transfer or use. Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.
Molecular Structure and Spectroscopic Signature
A thorough understanding of a reagent's spectroscopic data is fundamental for quality control and reaction monitoring. Tris(methylthio)methane has a simple, symmetric structure which gives rise to a clean and easily interpretable spectroscopic signature.
Figure 1: Molecular Structure of Tris(methylthio)methane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of Tris(methylthio)methane. Due to the molecule's symmetry, the spectra are simple.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct singlets.
-
A singlet corresponding to the nine equivalent protons of the three methyl (-SCH₃) groups. This peak typically appears around δ 2.1-2.2 ppm .
-
A singlet corresponding to the single methine proton (HC(S)₃). This peak is found further downfield, typically around δ 5.0-5.1 ppm , due to the deshielding effect of the three adjacent sulfur atoms. The integration ratio of these two peaks should be 9:1, providing a quick and reliable purity check.
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is also straightforward, showing two signals.
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present. The spectrum of Tris(methylthio)methane is characterized by the following absorptions:
-
C-H Stretching: Sharp peaks in the 2900-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methine C-H bonds.
-
C-H Bending: Bending vibrations for the methyl groups appear around 1430 cm⁻¹ and 1310 cm⁻¹ .
-
C-S Stretching: The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹ . The presence of multiple C-S bonds can lead to several absorptions in this area.
Mass Spectrometry (MS)
Under electron ionization (EI), Tris(methylthio)methane undergoes characteristic fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 154 is typically observed.[6]
-
Key Fragments: The most prominent fragment is often the [M - SCH₃]⁺ peak at m/z = 107 , resulting from the loss of a methylthio radical. This fragment is relatively stable. Further fragmentation can lead to the loss of another methylthio group or other rearrangements.[6][7]
Synthesis and Purification
A reliable and convenient synthesis of Tris(methylthio)methane is crucial for its application in research. A well-established method involves the reaction of a suitable trihalomethane with sodium thiomethoxide.[2]
Causality in Synthesis Design
The choice of starting materials is dictated by availability, reactivity, and safety. Bromoform (CHBr₃) is often preferred over chloroform (CHCl₃) or iodoform (CHI₃) as it offers a good balance of reactivity and stability. Sodium thiomethoxide (NaSMe) is a potent and readily available nucleophile. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or an alcohol like methanol to facilitate the nucleophilic substitution. The reaction proceeds via a series of Sₙ2 reactions where the thiomethoxide anion displaces the bromide ions.
Figure 2: General Workflow for the Synthesis of Tris(methylthio)methane
Model Experimental Protocol: Synthesis
This protocol is a representative model based on established chemical principles for trithioorthoformate synthesis.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (3.3 equivalents) to a solution of methanethiol (3.5 equivalents) in anhydrous methanol at 0 °C. Alternatively, use commercially available sodium thiomethoxide solution.
-
Reaction: Slowly add bromoform (1.0 equivalent) dropwise to the stirred solution of sodium thiomethoxide at 0 °C. An exothermic reaction will occur; maintain the temperature below 20 °C during the addition.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo.
Purification Protocol: Vacuum Distillation
The crude product is a yellow-to-brown oil. Purification is critical and is best achieved by vacuum distillation.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Heat the crude oil gently using an oil bath. Discard any initial low-boiling fractions.
-
Collection: Collect the fraction boiling at ~102 °C under a vacuum of ~15 mmHg . The pure product will be a colorless or pale yellow liquid.
Chemical Reactivity and Synthetic Applications
The primary synthetic value of Tris(methylthio)methane lies in its ability to be deprotonated to form a nucleophilic carbanion.
Lithiation to Form a Formyl Anion Equivalent
The methine proton is acidic enough (pKa ≈ 31) to be removed by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The reaction is performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
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- 1. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar [semanticscholar.org]
- 2. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]
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An In-depth Technical Guide to the Spectroscopic Characterization of Tris(methylthio)methane
Abstract
Tris(methylthio)methane, CAS 5418-86-0, also known as trimethyl trithioorthoformate, is a sulfur-containing organic compound with the chemical formula (CH₃S)₃CH.[1] It serves as a crucial building block in organic synthesis, particularly as a masked equivalent of a carbonyl or carboxyl group, finding utility in the asymmetric synthesis of complex molecules like α-amino acids and natural butenolides.[1][2] Given its role as a key synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize tris(methylthio)methane, offering field-proven insights into data interpretation and acquisition.
Molecular Structure and Spectroscopic Implications
The structure of tris(methylthio)methane features a central methine carbon atom bonded to a hydrogen and three equivalent methylthio (-SCH₃) groups. This high degree of symmetry is the primary determinant of its spectroscopic signature, leading to simplified yet highly informative spectra. Understanding this structure is the first step in predicting and interpreting the data obtained from various analytical methods.
Caption: Molecular structure of tris(methylthio)methane, C₄H₁₀S₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tris(methylthio)methane, its structural symmetry results in a simple and clean NMR profile.
¹H NMR Analysis
Expertise & Experience: In a ¹H NMR spectrum, chemically equivalent protons resonate at the same frequency. Due to the free rotation around the C-S bonds, the nine protons of the three methyl (-SCH₃) groups are chemically equivalent. The single proton on the central methine (-CH) group is in a distinct chemical environment. Therefore, we confidently predict exactly two signals in the spectrum. The integration ratio of these signals should be 9:1, providing quantitative validation of the structure.
Data Summary:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -SCH₃ (9H) | ~2.1-2.2 | Singlet (s) | 9 |
| -CH (SCH₃)₃ (1H) | ~4.9-5.1 | Singlet (s) | 1 |
Note: Exact chemical shifts can vary slightly based on the solvent and instrument.[3]
¹³C NMR Analysis
Expertise & Experience: Similar to the proton environment, the molecule possesses only two distinct types of carbon atoms. The three methyl carbons are chemically equivalent, and the central methine carbon is unique. This leads to the expectation of only two signals in the broadband proton-decoupled ¹³C NMR spectrum.
Data Summary:
| Signal Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -SC H₃ | ~14-15 |
| -C H(SCH₃)₃ | ~53-54 |
Note: Data referenced from publicly available spectra.[3]
Experimental Protocol: NMR Spectrum Acquisition
Trustworthiness: This protocol ensures reproducible and high-quality data. The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single reference peak of residual CHCl₃ at δ 7.26 ppm. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to δ 0.00 ppm.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of tris(methylthio)methane into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm for ¹H; -10 to 220 ppm for ¹³C).
-
-
Acquisition:
-
For ¹H NMR: Acquire 8-16 scans with a 90° pulse and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire 128-512 scans using a standard broadband proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) may be needed for full quantitative accuracy, although it is less critical for simple peak counting.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve a flat baseline and pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks for the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides crucial information about the functional groups present in a molecule. For tris(methylthio)methane, the key vibrational modes are the C-H stretching and bending from the methyl and methine groups, and the C-S stretching vibrations. The absence of strong absorptions for groups like O-H (3200-3600 cm⁻¹), C=O (1650-1800 cm⁻¹), or C≡N (2200-2260 cm⁻¹) is a key piece of evidence for confirming the compound's identity and purity.
Data Summary:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2980-3020 | C-H Stretch (Methine, sp³) | Medium-Weak |
| 2910-2940 | C-H Stretch (Methyl, sp³) | Strong |
| 1420-1450 | C-H Bend (Methyl, Asymmetric) | Medium |
| 1300-1320 | C-H Bend (Methyl, Symmetric) | Medium |
| 650-750 | C-S Stretch | Medium-Strong |
Note: Data interpreted from publicly available spectra.[3]
Experimental Protocol: ATR-IR Spectrum Acquisition
Trustworthiness: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible. A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Collection: With the clean, empty crystal, collect a background spectrum (typically 32 scans). This is a critical self-validating step.
-
Sample Application: Place one to two drops of liquid tris(methylthio)methane directly onto the center of the ATR crystal, ensuring it is fully covered.
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. The molecular formula of tris(methylthio)methane is C₄H₁₀S₃, giving it a monoisotopic mass of approximately 153.99 Da.[4] The molecular ion (M⁺˙) peak should therefore appear at an m/z of 154.
A key validation feature arises from the natural abundance of sulfur isotopes. With three sulfur atoms, the isotopic pattern of the molecular ion is highly characteristic. We expect to see an M+2 peak (from one ³⁴S atom) with a relative abundance of approximately 13% of the M⁺˙ peak (3 x 4.21% abundance of ³⁴S). This provides high confidence in the elemental composition.
Fragmentation Analysis: The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. The C-S bonds are typically the weakest and most likely to cleave.
Data Summary:
| m/z (Mass/Charge) | Proposed Fragment | Identity | Significance |
|---|---|---|---|
| 154 | [C₄H₁₀S₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms Molecular Weight |
| 107 | [C₂H₇S₂]⁺ | [M - •SCH₃]⁺ | Loss of a thiomethyl radical |
| 75 | [CH₅S₂]⁺ | [HC(SCH₃)₂]⁺ | Cleavage product |
| 61 | [CH₅S]⁺ | [CH₃S=CH₂]⁺ | Rearrangement product |
| 47 | [CH₃S]⁺ | Thiomethyl cation | Common sulfur fragment |
Note: Data interpreted from the NIST Mass Spectrometry Data Center.[5]
Experimental Protocol: EI-MS Acquisition
Trustworthiness: This protocol describes a standard method for obtaining a reproducible EI mass spectrum. The 70 eV electron energy is an industry standard that provides sufficient energy for consistent ionization and fragmentation, allowing spectra to be reliably compared to library data like the NIST database.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like tris(methylthio)methane, a direct injection via a heated probe or introduction via Gas Chromatography (GC-MS) is appropriate.
-
Ionization: In the ion source, bombard the vaporized sample with electrons accelerated to 70 eV. This energy is sufficient to dislodge an electron, forming the positively charged molecular ion (M⁺˙).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The instrument software plots this abundance against the m/z ratio to create the mass spectrum.
Integrated Spectroscopic Workflow for Structural Verification
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique provides an orthogonal piece of information that, when combined, leads to an unambiguous structural assignment.
Caption: Integrated workflow for the structural verification of tris(methylthio)methane.
This workflow demonstrates a self-validating system. Mass spectrometry first confirms the molecular weight and elemental composition (C₄H₁₀S₃).[5] IR spectroscopy then confirms the presence of alkane (C-H) and thioether (C-S) functional groups while verifying the absence of other common functionalities.[3] Finally, NMR spectroscopy provides the definitive map of the molecular connectivity, showing the two distinct proton and carbon environments in the correct ratios, confirming the symmetric trithioorthoformate structure.[3] When all three datasets converge and are consistent with the proposed structure, the identity and purity of the compound can be established with the highest degree of confidence.
References
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PubChem . Methane, tris(methylthio)-. National Center for Biotechnology Information. [Link]
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NIST Chemistry WebBook . Methane, tris(methylthio)-. National Institute of Standards and Technology. [Link]
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Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemguide . Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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The Good Scents Company . tris(methyl thio) methane. [Link]
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Organic Letters . Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. ACS Publications. [Link]
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Science Ready . Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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ResearchGate . 1H and 13C NMR resonances for the coordinated methane ligand... [Link]
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ChemBK . tris(methylthio)methane. [Link]
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Human Metabolome Database . 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031317). [Link]
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ACS Publications . Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent... [Link]
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PubChemLite . Tris(methylthio)methane (C4H10S3). [Link]
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PubChemLite . Tris(methylthio)methane (C4H10S3). [Link]
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The Good Scents Company . EPI System Information for tris(methyl thio) methane 5418-86-0. [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of Tris(methylthio)methane
Foreword: Unveiling the Synthetic Potential of a Versatile Reagent
In the landscape of modern organic synthesis, the pursuit of reagents that offer both versatility and precision is paramount. Tris(methylthio)methane, also known as trimethyl trithioorthoformate, stands as a testament to this endeavor. While its structure may appear unassuming, its true power lies in the chemical transformations it facilitates, particularly through its lithiated derivative. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the synthesis, purification, and application of this pivotal molecule. We will delve into the mechanistic underpinnings of its formation, offer detailed experimental protocols, and discuss the critical aspects of its purification to ensure the high purity required for sensitive downstream applications. Our focus will be on not just the "how," but the "why," fostering a deeper understanding of the chemical principles at play.
Core Concepts: The Chemistry of Tris(methylthio)methane
Tris(methylthio)methane [(CH₃S)₃CH] is a trithioorthoformate ester.[1][2] Its significance in organic chemistry stems primarily from its role as a precursor to the tris(methylthio)methyllithium carbanion, a potent acyl anion equivalent.[3][4][5][6] This concept of "umpolung," or the reversal of polarity, allows the typically electrophilic carbonyl carbon to react as a nucleophile, opening up a plethora of synthetic possibilities for carbon-carbon bond formation.
Umpolung and the Acyl Anion Synthon
Normally, a carbonyl carbon bears a partial positive charge, making it susceptible to attack by nucleophiles. The deprotonation of tris(methylthio)methane generates a nucleophilic carbanion that serves as a synthetic equivalent of a formyl or acyl anion. This "masked" carbonyl functionality can then be reacted with various electrophiles. Subsequent hydrolysis of the trithioorthoformate moiety regenerates the carbonyl group in the final product.
Synthesis of Tris(methylthio)methane: A Practical Approach
Several methods have been reported for the synthesis of tris(methylthio)methane. A convenient and commonly employed laboratory-scale synthesis involves the reaction of a suitable one-carbon electrophile with a methylthiolate source. One of the most accessible routes utilizes bromoform or chloroform as the carbon source and sodium thiomethoxide as the nucleophile.
Synthesis from Chloroform and Sodium Thiomethoxide
This method provides a reliable route to tris(methylthio)methane from readily available starting materials. The overall reaction involves the substitution of the three chlorine atoms of chloroform with methylthio groups.
Reaction Mechanism:
The reaction proceeds through a series of nucleophilic substitution reactions. The highly nucleophilic thiomethoxide anion displaces the chloride ions from the chloroform molecule.
Caption: Reaction scheme for the synthesis of tris(methylthio)methane.
Experimental Protocol:
Materials:
-
Sodium thiomethoxide (CH₃SNa)
-
Chloroform (CHCl₃)
-
Anhydrous ethanol or methanol as solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium thiomethoxide in a suitable anhydrous alcohol (e.g., ethanol). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiomethoxide.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chloroform dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a pale yellow oil.
Purification: Achieving High Purity for Synthetic Applications
The purity of tris(methylthio)methane is crucial for its successful use in subsequent reactions, especially for the generation of the sensitive lithiated species. The primary method for purifying the crude product is vacuum distillation.
Purification by Vacuum Distillation
Vacuum distillation is employed to separate tris(methylthio)methane from less volatile impurities and any high-boiling residual solvent. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.
Experimental Protocol:
Apparatus:
-
Short-path distillation apparatus or a standard distillation setup with a vacuum adapter
-
Round-bottom flask
-
Heating mantle
-
Vacuum pump
-
Manometer
-
Cold trap
Procedure:
-
Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Place the crude tris(methylthio)methane in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump, protected by a cold trap to condense any volatile materials.
-
Gradually reduce the pressure to the desired level. A typical pressure for this distillation is in the range of 1-15 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask gently.
-
Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point of tris(methylthio)methane is approximately 102 °C at 15 mmHg.[7][8]
-
Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
References
- 1. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar [semanticscholar.org]
- 7. 三(甲基硫代)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]
Tris(methylthio)methane: A Versatile Acyclic Formyl Anion Equivalent for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. Traditional carbonyl chemistry dictates that the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. However, the ability to reverse this innate polarity—a concept known as "Umpolung"—unlocks powerful and non-obvious retrosynthetic disconnections.[1][2][3] This polarity inversion transforms a carbonyl carbon into a nucleophilic acyl anion synthon, enabling reactions that are otherwise impossible.[3][4]
The Corey-Seebach reaction, utilizing 1,3-dithianes, is a classic demonstration of this principle, providing a masked acyl anion that can react with a variety of electrophiles.[5][6][7] Building on this foundational concept, tris(methylthio)methane, (CH₃S)₃CH, has emerged as a highly effective and versatile acyclic equivalent of a formyl anion.[8] Its lithiated form, tris(methylthio)methyllithium, serves as a potent nucleophile that can introduce a masked carboxyl or formyl group, which can then be unmasked to reveal a diverse array of functionalities.[9][10]
This guide provides a comprehensive overview of tris(methylthio)methane, detailing its properties, the generation of its nucleophilic anion, its diverse reactivity, and its application in complex synthetic strategies, particularly in the asymmetric synthesis of valuable chiral building blocks.
The Principle of Umpolung: Inverting Carbonyl Reactivity
The carbonyl group is inherently electrophilic at the carbon atom due to the high electronegativity of oxygen. This "normal" reactivity allows for the formation of C-Nu bonds. Umpolung chemistry seeks to reverse this, making the carbonyl carbon nucleophilic to facilitate the formation of C-E bonds, where E is an electrophile.[1][4][11] This is achieved by converting the carbonyl into a derivative, such as a thioacetal, where an adjacent proton can be abstracted by a strong base to generate a stabilized carbanion.[3][12] This carbanion is a synthetic equivalent of a formyl or acyl anion.
Tris(methylthio)methane: Properties and Preparation
Tris(methylthio)methane is a commercially available, colorless to yellow liquid that serves as an excellent precursor to the tris(methylthio)methyllithium reagent.[13][14] Its acyclic nature offers different solubility and reactivity profiles compared to its cyclic counterpart, 1,3-dithiane.
| Property | Value | Reference |
| CAS Number | 5418-86-0 | [8][15] |
| Molecular Formula | C₄H₁₀S₃ | [15][16] |
| Molecular Weight | 154.32 g/mol | [8][16] |
| Boiling Point | 102 °C / 15 mmHg | [8][13] |
| Density | 1.16 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.577 | [8] |
A convenient laboratory-scale synthesis has been developed for this reagent, making it readily accessible even if not commercially procured.[9]
Generation and Reactivity of the Formyl Anion Equivalent
The core of this reagent's utility lies in the generation of its corresponding carbanion, tris(methylthio)methyllithium. This is achieved through the deprotonation of the acidic methine proton using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).[9]
The resulting lithiated species is a powerful nucleophile that readily reacts with a wide range of electrophiles.[10] The subsequent adduct, a trithioorthoformate derivative, serves as a stable, masked carbonyl that can be carried through several synthetic steps before being hydrolyzed to the desired product.[9][17]
The versatility of tris(methylthio)methyllithium is demonstrated by its successful reaction with a diverse set of electrophiles, leading to a variety of important structural motifs.
| Electrophile Class | Product after Hydrolysis | Reference |
| Alkyl Halides | Ketones / Aldehydes | [9] |
| Epoxides | β-Hydroxy Esters/Ketones | [18][19] |
| Aldehydes / Ketones | α-Hydroxy Ketones | [19][20] |
| Nonracemic Sulfinimines | α-Amino Acids and Derivatives | [10][17][21] |
| Acyl Halides / Esters | 1,2-Diketones / α-Ketoesters | [12][20] |
Key Application: Asymmetric Synthesis of α-Amino Acids
A powerful modern application of tris(methylthio)methyllithium is its diastereoselective addition to nonracemic sulfinimines.[10][21] This strategy provides efficient access to enantiopure α-amino acid derivatives, which are fundamental building blocks in drug development.[17] The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the bulky tris(methylthio)methyl anion to one face of the C=N bond with excellent diastereoselectivity.[17]
The resulting α-sulfinamido trithioformates are versatile intermediates.[10] The trithioformate group can be "unmasked" under specific conditions to yield not just the carboxylic acid, but also esters, thioesters, amides, and even peptides, without epimerization of the newly formed chiral center.[17][21]
Experimental Protocol: Diastereoselective Synthesis of an α-Amino Acid Precursor
This protocol describes the addition of lithio tris(methylthio)methane to a nonracemic N-tert-butanesulfinimine, a key step in the asymmetric synthesis of α-amino acids.[17]
Materials:
-
Tris(methylthio)methane, (CH₃S)₃CH
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-tert-butylsulfinyl aldimine (derived from an aldehyde)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
System Preparation (Self-Validation): Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. The system must be maintained under a positive pressure of dry nitrogen throughout the reaction to rigorously exclude atmospheric moisture, which would quench the lithiated anion.
-
Reagent Preparation: In the prepared flask, dissolve tris(methylthio)methane (1.2 equivalents) in anhydrous THF (approx. 0.1 M).
-
Anion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and decomposition of the organolithium species. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 30 minutes. The formation of the lithiated anion is the cornerstone of the reaction's success.
-
Electrophile Addition: In a separate flame-dried flask, dissolve the N-tert-butylsulfinyl aldimine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold solution of lithio tris(methylthio)methane.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Stir at -78 °C until the starting imine is consumed (typically 1-3 hours). The causality for the high diastereoselectivity observed is the steric hindrance imposed by the tert-butylsulfinyl group, which directs the incoming nucleophile.[17]
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-sulfinamido trithioformate. The reaction typically proceeds with excellent diastereoselectivity (>99:1).[17]
Unmasking the Functionality: Hydrolysis of the Trithioorthoformate
The final, critical step is the hydrolysis of the trithioorthoformate adduct to reveal the desired carbonyl functionality. Due to the stability of the thioacetal group, this often requires specific reagents.[4][22] Soft Lewis acids that have a high affinity for the soft sulfur atoms are particularly effective.[4]
Common methods include:
-
Mercury(II) Salts: Reagents like mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO) in aqueous acetone or methanol are classic and highly effective for this transformation.[19]
-
Acidic Hydrolysis: In some cases, strong aqueous acids like tetrafluoroboric acid (HBF₄) in solvents like DMSO can achieve the desired hydrolysis to a thiol ester.[9]
The choice of hydrolysis conditions can be tailored to access different functional groups directly from the trithioorthoformate intermediate, adding to the synthetic utility of the method.[10][17]
Conclusion
Tris(methylthio)methane stands as a powerful and versatile tool in the arsenal of the modern synthetic chemist. As an acyclic formyl anion equivalent, it provides a reliable method for inverting the polarity of the formyl group, enabling the construction of complex carbon skeletons. Its utility is highlighted in its reaction with a broad scope of electrophiles and its successful application in stereoselective synthesis, offering a robust pathway to valuable chiral building blocks like α-amino acids.[10][17] Understanding the principles behind its activation and the nuances of its subsequent hydrolysis allows researchers, scientists, and drug development professionals to leverage this reagent for innovative and efficient molecular design.
References
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Corey–Seebach reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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Umpolung - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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Corey-Seebach Reaction - SynArchive. (n.d.). Retrieved January 5, 2026, from [Link]
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Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
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Morris, R. (2024, February 20). What is umpolung? Robert Morris breaks it down in Chemical Society Reviews. University of Toronto, Department of Chemistry. Retrieved January 5, 2026, from [Link]
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Umpolung. (n.d.). Retrieved January 5, 2026, from [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review. (2022). Molecules, 27(19), 6689. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (17), 2075-2080. Retrieved January 5, 2026, from [Link]
-
Umpolung chemistry. (2023, March 28). YouTube. Retrieved January 5, 2026, from [Link]
-
New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. (2023). Accounts of Chemical Research, 56(12), 1545–1558. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. (2023). Organic Letters, 25(27), 5168–5172. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. (2023). Organic Letters, 25(27), 5168–5172. PubMed. Retrieved January 5, 2026, from [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α‑Amino Acid Esters, Thioesters, Amides, and Peptides. (2023). Organic Letters, 25(27), 5168–5172. American Chemical Society. Retrieved January 5, 2026, from [Link]
-
An Improved Reaction of tris(Methylthio) methane with Epoxides: Application to the Efficient Synthesis of β-Hydroxy Esters. (1993). Synthetic Communications, 23(6), 789-795. Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Retrieved January 5, 2026, from [Link]
-
Exploring Bis(methylthio)methane: Properties, Applications, and Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023, March 26). YouTube. Retrieved January 5, 2026, from [Link]
-
Methane, tris(methylthio)-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
Reaction of tris[(diphenylphosphino)dimethylsilyl]methane with molybdenum hexacarbonyl and deprotonation to give a salt with a planar carbanion. (1994). Journal of the Chemical Society, Dalton Transactions, (10), 1509-1516. Retrieved January 5, 2026, from [Link]
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Methane, tris(methylthio)- | C4H10S3 | CID 138491. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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tris(methyl thio) methane, 5418-86-0. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]
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Tris(methylthio)methane | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Tris(phenylthio)methyllithium. (2011). Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis. (2021). Scientific Reports, 11(1), 2261. MPG.PuRe. Retrieved January 5, 2026, from [Link]
-
Thioacetals, hydrolysis and reduction to alkanes. (n.d.). Química Organica.org. Retrieved January 5, 2026, from [Link]
-
Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. (2021, March 4). YouTube. Retrieved January 5, 2026, from [Link]
-
Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023, February 6). YouTube. Retrieved January 5, 2026, from [Link]
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Umpolung Reactivity of Tris(methylthio)methane: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of the umpolung reactivity of tris(methylthio)methane, a versatile reagent in modern organic synthesis. Traditionally, the carbonyl carbon is an electrophilic center. However, by converting it into a tris(methylthio)methyl group, the polarity is inverted, rendering the central carbon nucleophilic upon deprotonation. This "umpolung" or reversal of polarity opens up a synthetic avenue for the formation of carbon-carbon bonds that are otherwise challenging to construct. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the core principles, mechanistic insights, and practical applications of tris(methylthio)methane as a formyl anion equivalent. We will delve into the generation of the key nucleophilic intermediate, its diverse reactions with a range of electrophiles, and the subsequent deprotection strategies to unmask the final carbonyl functionality.
Introduction: The Concept of Umpolung and the Role of Tris(methylthio)methane
In the landscape of organic synthesis, the inherent polarity of functional groups dictates their reactivity. The carbonyl group, with its electrophilic carbon, is a cornerstone of many synthetic transformations. However, the strategic reversal of this inherent polarity, a concept termed "umpolung," provides a powerful tool for retrosynthetic analysis and the construction of complex molecular architectures.[1][2] This inversion of reactivity allows for the formation of bonds that are not accessible through conventional synthetic methods.
Tris(methylthio)methane, (CH₃S)₃CH, has emerged as a highly effective and versatile reagent for achieving umpolung of the formyl group. By masking a carbonyl group as a trithioorthoformate, the otherwise electrophilic carbon can be transformed into a nucleophilic center upon treatment with a strong base. This nucleophile, the tris(methylthio)methyl anion, serves as a synthetic equivalent of a formyl anion, a species that is not directly accessible.
This guide will provide a comprehensive overview of the chemistry of tris(methylthio)methane, from its fundamental properties to its application in sophisticated synthetic strategies.
Physicochemical Properties of Tris(methylthio)methane
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S₃ | [3] |
| Molecular Weight | 154.32 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or low melting point solid | [4] |
| Melting Point | 16 °C (lit.) | [4] |
| Boiling Point | 102 °C / 15 mmHg (lit.), 225-227 °C (lit.) | [4] |
| Density | 1.16 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.577 (lit.) | |
| CAS Number | 5418-86-0 |
Tris(methylthio)methane is a combustible liquid and should be handled with appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses. It is irritating to the eyes, respiratory system, and skin.
The Core of Umpolung: Generation and Reactivity of the Tris(methylthio)methyl Anion
The synthetic utility of tris(methylthio)methane hinges on the generation of its corresponding carbanion, tris(methylthio)methyllithium. This is typically achieved by deprotonation with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
Caption: Generation of tris(methylthio)methyllithium.
The resulting tris(methylthio)methyl anion is a potent nucleophile that can engage in a wide array of carbon-carbon bond-forming reactions with various electrophiles.
Reactions with Alkyl Halides
One of the most fundamental applications of tris(methylthio)methyllithium is its reaction with primary and secondary alkyl halides to form substituted trithioorthoformates. This reaction provides a straightforward method for the introduction of a masked carbonyl group.
Caption: Alkylation of the tris(methylthio)methyl anion.
This alkylation is a key step in the synthesis of more complex molecules and has been utilized in the preparation of natural products such as (–)-nephrosteranic acid and (–)-roccellaric acid.
Reactions with Epoxides
The tris(methylthio)methyl anion readily reacts with epoxides to yield β-hydroxy trithioorthoformates. This reaction is an effective method for the synthesis of β-hydroxy aldehydes or their derivatives after deprotection. The reaction is typically carried out at low temperatures, and the yields can be significantly improved by the addition of hexamethylphosphoramide (HMPA).
Experimental Protocol: Reaction with Epoxides
-
To a solution of tris(methylthio)methane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add HMPA (optional, but recommended for improved yields).
-
Add the epoxide (1.0 eq) dropwise and allow the reaction to warm slowly to -45 °C.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions with Carbonyl Compounds
The addition of tris(methylthio)methyllithium to aldehydes and ketones provides access to α-hydroxy trithioorthoformates. These adducts are valuable intermediates in the synthesis of α-hydroxy aldehydes and α-hydroxy ketones.
Acylation Reactions
The tris(methylthio)methyl anion can be acylated using various acylating agents, such as acyl chlorides and esters, to produce α-keto trithioorthoesters. This provides a route to α-dicarbonyl compounds.
Conjugate Addition Reactions
Tris(methylthio)methyllithium can also participate in Michael-type or conjugate addition reactions with α,β-unsaturated carbonyl compounds. This 1,4-addition leads to the formation of γ-keto trithioorthoesters, which are precursors to 1,4-dicarbonyl compounds.[5] The regioselectivity of the addition (1,2- vs. 1,4-) can often be controlled by the reaction conditions and the nature of the electrophile.
Deprotection Strategies: Unmasking the Carbonyl Group
A crucial step in the synthetic sequence involving tris(methylthio)methane is the deprotection of the trithioorthoformate to reveal the desired carbonyl functionality. The choice of deprotection method depends on the desired product (aldehyde, carboxylic acid, ester, or amide) and the stability of other functional groups in the molecule.
Conversion to Aldehydes
The regeneration of the aldehyde functionality is a key transformation that realizes the role of tris(methylthio)methane as a formyl anion equivalent. Several methods have been developed for this purpose, often involving oxidative hydrolysis. Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water have been shown to be effective for the hydrolysis of thioacetals to their corresponding carbonyl compounds under neutral conditions.[6] Other oxidative methods employing reagents like Dess-Martin periodinane or [bis(trifluoroacetoxy)iodo]benzene (PIFA) can also be utilized.[7]
Caption: Deprotection to form an aldehyde.
Conversion to Carboxylic Acids and Their Derivatives
The trithioorthoformate group can also be converted to other carbonyl-containing functional groups.
-
Carboxylic Acids: Hydrolysis of the trithioorthoformate under acidic conditions, often with the assistance of a thiophilic metal salt like mercury(II) chloride, can yield the corresponding carboxylic acid.[8] Milder, metal-free methods using reagents like hydrogen peroxide under alkaline conditions have also been developed for the conversion of dithioesters to carboxylic acids.[9]
-
Esters and Amides: The tris(methylthio)methyl adducts can be converted into esters, thioesters, and amides. For instance, the reaction of α-sulfinamido trithioformates, derived from the addition of tris(methylthio)methyllithium to sulfinimines, can be unmasked to a variety of functionalities including esters and amides without epimerization.[4][10][11][12]
Experimental Protocol: Hydrolysis to a Thioester
A procedure for the selective hydrolysis of trimethyl trithioorthocarboxylates to methyl thiolcarboxylates has been reported using 35% aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO) or THF.[13]
-
Dissolve the trimethyl trithioorthocarboxylate in DMSO or THF.
-
Add 35% aqueous HBF₄ and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Pharmaceutical and Natural Product Synthesis
The umpolung reactivity of tris(methylthio)methane has been harnessed in the synthesis of a variety of complex and biologically active molecules. Its ability to serve as a formyl anion equivalent allows for the construction of key carbon-carbon bonds in a controlled and predictable manner.
-
Asymmetric Synthesis of α-Amino Acids: The addition of tris(methylthio)methyllithium to nonracemic sulfinimines provides a diastereoselective route to α-amino acids and their derivatives, which are fundamental building blocks in pharmaceutical chemistry.[4][10][11][12]
-
Synthesis of Natural Products: The methodology has been applied to the total synthesis of natural products, including (–)-nephrosteranic acid and (–)-roccellaric acid.
-
Drug Development: The ability to introduce a masked aldehyde functionality is highly valuable in drug discovery for the synthesis of novel scaffolds and the late-stage functionalization of complex molecules.[14]
Conclusion
Tris(methylthio)methane is a powerful and versatile reagent that provides a practical solution for achieving umpolung of the formyl group. The generation of the tris(methylthio)methyl anion and its subsequent reactions with a diverse range of electrophiles offer a robust strategy for the formation of otherwise inaccessible carbon-carbon bonds. The various deprotection methods available further enhance its synthetic utility, allowing for the targeted synthesis of aldehydes, carboxylic acids, and their derivatives. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of tris(methylthio)methane chemistry is an invaluable asset in the design and execution of innovative synthetic strategies.
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An In-depth Technical Guide to the Chemical Stability and Reactivity of Tris(methylthio)methane
Foreword
Tris(methylthio)methane, a seemingly simple molecule, holds significant potential for innovation in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its utility as a masked formyl anion equivalent opens up a diverse range of synthetic pathways for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the chemical stability and reactivity of this versatile reagent. Our focus extends beyond a mere recitation of facts; we aim to provide actionable insights grounded in established scientific principles, empowering you to confidently and effectively incorporate Tris(methylthio)methane into your synthetic strategies.
Physicochemical Properties and Chemical Stability: A Foundation for Practical Application
A thorough understanding of the physical and chemical properties of Tris(methylthio)methane is paramount for its safe and effective handling in a laboratory setting. This section provides a summary of its key characteristics and delves into its stability under various conditions.
Key Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S₃ | [] |
| Molecular Weight | 154.32 g/mol | [] |
| Appearance | Colorless to pale yellow liquid or low melting point solid | [][2] |
| Melting Point | 16 °C (lit.) | [3] |
| Boiling Point | 102 °C at 15 mmHg (lit.) | [][3] |
| Density | 1.16 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.577 (lit.) | [3] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [3] |
| Solubility | Immiscible with water | [4] |
Chemical Stability and Handling Considerations
Tris(methylthio)methane is generally stable at room temperature when stored in a closed container under normal conditions.[4] However, its stability can be compromised by exposure to certain conditions, leading to decomposition.
Thermal Stability: While stable at ambient temperatures, prolonged exposure to high temperatures should be avoided. Hazardous decomposition products upon thermal breakdown include carbon monoxide, carbon dioxide, oxides of sulfur, and hydrogen sulfide.[4][5]
Hydrolytic Stability: The trithioorthoformate functionality is susceptible to hydrolysis, particularly under acidic conditions. This reaction can lead to the formation of methanethiol and formic acid derivatives. While specific kinetic data for the hydrolysis of Tris(methylthio)methane under varying pH conditions is not extensively detailed in readily available literature, the general reactivity of thioacetals and related compounds suggests that acidic conditions will facilitate this decomposition pathway. A study on the selective hydrolysis of trimethyl trithioorthocarboxylates, derived from tris(methylthio)methyllithium, utilized 35% aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to achieve this transformation, highlighting the susceptibility of the trithio- moiety to acid-catalyzed hydrolysis.[6]
Oxidative and Reductive Stability: Tris(methylthio)methane is incompatible with strong oxidizing agents and strong bases.[4][5] Reactions with strong oxidants can lead to the oxidation of the sulfur atoms, potentially forming sulfoxides or sulfones, and may be vigorous. While specific studies on the controlled oxidation or reduction of Tris(methylthio)methane are not prevalent in the reviewed literature, the general behavior of thioethers suggests that they can be oxidized. Conversely, the molecule is generally stable to many reducing agents, a property that is beneficial in many of its synthetic applications where other functional groups in a molecule need to be selectively reduced.
Storage and Handling: To ensure its integrity, Tris(methylthio)methane should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[4][7] It is classified as a combustible liquid.[3] Due to its stench, handling should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including eye protection and gloves, should be worn.[7]
The Heart of its Utility: Reactivity of Tris(methylthio)methane
The synthetic power of Tris(methylthio)methane is primarily unlocked through the deprotonation of its central methine proton, which exhibits enhanced acidity due to the presence of three electron-withdrawing sulfur atoms. This deprotonation generates the highly nucleophilic tris(methylthio)methyllithium, a key intermediate that serves as a formyl anion equivalent.
Lithiation: The Gateway to Reactivity
The generation of tris(methylthio)methyllithium is a critical first step in most synthetic applications of Tris(methylthio)methane. This is typically achieved by treating a solution of Tris(methylthio)methane in an ethereal solvent, such as tetrahydrofuran (THF), with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[6] The low temperature is crucial to maintain the stability of the resulting organolithium species.
Synthesis and Experimental Protocols
A reliable and efficient synthesis of Tris(methylthio)methane is essential for its widespread use. This section outlines a convenient laboratory-scale preparation and provides a general protocol for its lithiation and subsequent reaction with an electrophile.
Synthesis of Tris(methylthio)methane
A convenient method for the preparation of Tris(methylthio)methane has been developed, which serves as a precursor for tris(methylthio)methyllithium. [6]While the specific details of the optimized synthesis are found within the cited literature, a general approach involves the reaction of a suitable orthoformate precursor with methanethiol or its equivalent.
It is imperative to consult the primary literature for detailed, step-by-step synthetic procedures and safety precautions before attempting any chemical synthesis.
Experimental Protocol: Lithiation and Alkylation
The following is a generalized protocol for the lithiation of Tris(methylthio)methane and its subsequent reaction with an alkyl halide, based on procedures described in the literature. [6] Materials:
-
Tris(methylthio)methane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Reaction Mixture: Under a positive pressure of nitrogen, charge the flask with anhydrous THF and Tris(methylthio)methane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes to the stirred solution via syringe, maintaining the temperature below -70 °C. The reaction is typically complete after a short period, as indicated by a color change.
-
Addition of Electrophile: Slowly add the alkyl halide to the solution of tris(methylthio)methyllithium at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product. The disappearance of the starting material and the appearance of a new product spot on the TLC plate are initial indicators of a successful reaction. Spectroscopic data should be consistent with the structure of the expected trimethyl trithioorthocarboxylate.
Spectroscopic Characterization
The identity and purity of Tris(methylthio)methane and its derivatives are confirmed through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Tris(methylthio)methane is characterized by two signals: a singlet for the nine equivalent methyl protons and a singlet for the methine proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show two signals corresponding to the methyl carbons and the methine carbon.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. [8][9][10]* IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic C-H and C-S stretching and bending vibrations. [10]
Conclusion
Tris(methylthio)methane is a valuable and versatile reagent in modern organic synthesis. Its stability under standard laboratory conditions, coupled with the potent nucleophilicity of its lithiated form, provides a reliable platform for the construction of a wide range of organic molecules. A comprehensive understanding of its physicochemical properties, stability, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development. By leveraging the principles and protocols described herein, scientists can confidently employ Tris(methylthio)methane to advance their synthetic endeavors in drug discovery and beyond.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Retrieved from [Link]
-
Synerzine. (2020, December 16). SAFETY DATA SHEET Methane, bis(methylthio)-. Retrieved from [Link]
- Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (17), 2075-2080.
-
National Institute of Standards and Technology. (2021, January 29). SAFETY DATA SHEET. Retrieved from [Link]
- Gangarajulu Kesavulu, G. K., Balachandra, B., & Prasad, K. R. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Organic Letters, 25(27), 5168–5172.
- Ian Fleming, & Christopher D. Floyd. (1981). The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 969-974.
-
National Institute of Standards and Technology. (n.d.). Methane, tris(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Tris(phenylthio)methyllithium. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methane, tris(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]
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Tris(methylthio)methane safety, handling, and disposal
An In-depth Technical Guide to the Safety, Handling, and Disposal of Tris(methylthio)methane
For the research scientist and drug development professional, the proper management of chemical reagents is foundational to both discovery and safety. This guide provides a comprehensive technical overview of Tris(methylthio)methane (CAS 5418-86-0), focusing on the critical aspects of its safety, handling, and disposal. As a Senior Application Scientist, the perspective offered herein is one of practical application, grounded in established safety principles and an understanding of the causality behind procedural recommendations.
Compound Profile and Physicochemical Properties
Tris(methylthio)methane, also known as Trimethyl trithioorthoformate, is an organosulfur compound utilized in organic synthesis, often as a carboxylic anion equivalent.[1] Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting and for conducting accurate risk assessments.
| Property | Value | Source(s) |
| CAS Number | 5418-86-0 | [2] |
| Molecular Formula | C₄H₁₀S₃ | [2] |
| Molecular Weight | 154.32 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Earthy, mushroom-like, truffle, potential stench | [4] |
| Melting Point | 16 °C (lit.) | [5] |
| Boiling Point | 102 °C @ 15 mmHg (lit.); 225-227 °C (lit.) | [5] |
| Density | 1.16 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.577 (lit.) | [5] |
| Solubility | Immiscible in water.[6] Soluble in organic solvents. | [4] |
Hazard Identification and GHS Classification
Tris(methylthio)methane is classified as a hazardous substance. Understanding its specific hazards is the first step in implementing effective safety controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for this.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
| Combustible Liquid | Combustible Liquid | Warning | None for this classification |
The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The vapor can irritate the respiratory tract, and direct contact with the liquid causes skin and serious eye irritation.[3] It is also a combustible liquid, meaning it can ignite when exposed to an ignition source at temperatures above its flash point.[5]
Toxicological Profile: Acknowledging Data Gaps
A critical aspect of a thorough safety assessment is the review of quantitative toxicological data. For tris(methylthio)methane, a notable finding is the absence of publicly available acute toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values.[8] Multiple safety data sheets explicitly state that this information is "not available" or "not determined."
This data gap is, in itself, a crucial piece of safety information. It signifies that no safe level of acute exposure has been established. Consequently, all handling procedures must be predicated on the principle of minimizing exposure to the lowest reasonably achievable level. The qualitative hazards—irritation of the skin, eyes, and respiratory system—are well-documented and must be the primary drivers of control strategy selection.[3]
Occupational Exposure and Control Measures
Given the lack of established Occupational Exposure Limits (OELs) such as OSHA PELs or ACGIH TLVs, a conservative approach to exposure control is mandatory.[6] The hierarchy of controls is the guiding principle for mitigating exposure.
Caption: The Hierarchy of Controls model, adapted for tris(methylthio)methane.
Causality of Controls:
-
Engineering Controls (Primary Barrier): The principal method for controlling exposure to tris(methylthio)methane vapors is to handle the chemical within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's negative pressure physically contains the vapors, preventing them from entering the laboratory workspace and being inhaled by the researcher. Facilities must also be equipped with an eyewash station and a safety shower in case of accidental contact.[6]
-
Administrative Controls (Procedural Safeguards): Standard Operating Procedures (SOPs) must be developed and strictly followed for all work involving this compound. This includes mandatory training on its specific hazards, review of the Safety Data Sheet (SDS) before use, and clear protocols for transport, storage, and waste handling.
-
Personal Protective Equipment (PPE): PPE is the final barrier and must not be used as a substitute for engineering controls. The selection of PPE is critical and based on the identified hazards of skin, eye, and respiratory irritation.
| PPE Category | Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes of the liquid, which can cause serious eye irritation and potential damage.[6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can lead to irritation and dermatitis.[6] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | Type ABEK (EN14387) respirator filter if engineering controls fail or for emergency response.[5] | Required only in situations where vapor concentrations might exceed safe levels, such as a large spill or failure of the fume hood. Not for routine use. |
Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is essential to prevent accidents and exposure.
Step-by-Step Handling Protocol
-
Pre-Handling Review: Before any work, consult the Safety Data Sheet (SDS) and the laboratory-specific SOP. Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Grounding and Bonding: When transferring the liquid from one container to another, especially in larger quantities, ground and bond the containers.[6] This is a critical step to prevent the buildup of static electricity, which could serve as an ignition source for the combustible liquid.
-
Use Appropriate Tools: Utilize spark-proof tools for all operations.[6] Mechanical sparks are a potent ignition source.
-
Dispensing: Conduct all dispensing and weighing operations inside the chemical fume hood.
-
Container Management: Keep the container tightly closed when not in use to minimize vapor release.[6]
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water. Decontaminate the work area.
Storage Protocol
-
Location: Store in a cool, dry, well-ventilated area designated for flammable or combustible liquids.[6]
-
Ignition Sources: Keep away from all sources of heat, sparks, open flames, and other ignition sources.[6]
-
Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous chemical reactions.[6]
-
Containers: Store in a tightly closed, properly labeled container.
Emergency Procedures and First Aid
Prompt and correct action during an emergency can significantly mitigate harm.
Accidental Release Measures (Spill Response)
Caption: Step-by-step workflow for responding to a tris(methylthio)methane spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Waste Disposal and Decontamination
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
Disposal Philosophy
The primary and required method for disposing of tris(methylthio)methane and materials contaminated with it is through a licensed professional hazardous waste disposal company.[7] Due to its hazardous characteristics, it cannot be disposed of down the drain or in regular solid waste. Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Step-by-Step Waste Collection and Decontamination Protocol
-
Waste Segregation: Collect all waste containing tris(methylthio)methane (e.g., excess reagent, reaction mixtures, contaminated paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Tris(methylthio)methane." Avoid formulas or abbreviations.[7]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and within secondary containment.
-
Decontamination of Labware: Reusable labware (e.g., glassware) that has been in contact with the compound must be decontaminated. A recommended procedure is a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).[7]
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. This rinsate is considered contaminated and cannot be discarded as non-hazardous solvent waste.
-
-
Disposal Pickup: Arrange for pickup by your institution's environmental health and safety office or a licensed hazardous waste contractor.
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CAS number 5418-86-0 properties and suppliers
An In-Depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2): A Cornerstone Intermediate in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and organic synthesis, substituted pyridines are indispensable building blocks for the creation of novel therapeutic agents. Among these, 2-Amino-5-bromo-4-methylpyridine has emerged as a particularly versatile and valuable intermediate. Its strategic substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a rich platform for generating diverse molecular architectures with significant biological potential.[1] This guide offers a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed experimental protocol for its synthesis, explore its critical role as a scaffold in the development of targeted cancer therapeutics, particularly kinase inhibitors, and outline essential safety and handling procedures.
Core Molecular Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is fundamental to its application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 98198-48-2 | [2][3] |
| Molecular Formula | C₆H₇BrN₂ | [2][3][4] |
| Molecular Weight | 187.04 g/mol | [2][3][4] |
| Appearance | White to light yellow or pale yellow crystalline solid/powder | [2][4] |
| Melting Point | 148-151 °C | [2][4][5][6] |
| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [2][6] |
| Density | ~1.6 g/cm³ | [2] |
| Solubility | Soluble in methanol. | [5][6][7] |
| pKa | 5.27 ± 0.10 (Predicted) | [6] |
Strategic Synthesis: An Experimental Protocol
The most common and scalable method for the synthesis of 2-Amino-5-bromo-4-methylpyridine is the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[8] This method is favored for its high selectivity for the 5-position and its relatively mild reaction conditions, which are crucial for both laboratory-scale and large-scale production.[8][9]
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.[4][9]
Reaction Scheme:
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Introduction: The Role of Trimethyl Trithioorthoformate in Modern Synthesis
An In-Depth Technical Guide to the Synthesis and Characterization of Trimethyl Trithioorthoformate
Trimethyl trithioorthoformate, also known as tris(methylthio)methane (CAS No. 5418-86-0), is the simplest trithioorthoester.[1][2] This organosulfur compound, with the chemical formula HC(SCH₃)₃, serves as a cornerstone reagent in organic synthesis. Its true value lies in its function as a masked formyl group or a formyl anion equivalent. Upon deprotonation of the central methine proton, the resulting carbanion becomes a potent nucleophile, enabling the formation of complex carbon-carbon bonds—a critical transformation in the synthesis of pharmaceuticals and other advanced materials. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Strategy: Nucleophilic Substitution Pathway
The most direct and widely adopted method for synthesizing trimethyl trithioorthoformate is analogous to the Williamson ether synthesis.[3] The strategy relies on the reaction of a trihalomethane, typically chloroform, with a potent sulfur nucleophile, sodium methanethiolate.[4] This process involves the sequential displacement of the three chloride atoms on the chloroform molecule by the methanethiolate anion.
Reaction Causality: The choice of reagents is dictated by fundamental chemical principles. Sodium methanethiolate is an excellent source of the methanethiolate anion (CH₃S⁻), which is a powerful nucleophile due to the high polarizability and low electronegativity of sulfur compared to oxygen.[4] Chloroform (CHCl₃) provides an electrophilic carbon center. The reaction is highly exothermic and proceeds through three successive Sₙ2-type substitutions, with sodium chloride precipitating as a stable inorganic byproduct, which helps drive the reaction to completion.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for trimethyl trithioorthoformate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.
Safety Precautions:
-
Chloroform: A suspected carcinogen and toxic substance. Handle only in a certified chemical fume hood.[5]
-
Sodium Methanethiolate: Corrosive and moisture-sensitive. Hydrolysis produces methanethiol, a toxic gas with an extremely noxious odor.[4]
-
General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7] The reaction is exothermic and should be conducted with care, ensuring adequate cooling capacity.
Materials & Reagents:
-
Sodium methanethiolate (CH₃SNa)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle and cooling bath
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methanethiolate in anhydrous methanol. The use of an inert atmosphere is crucial to prevent the degradation of the hygroscopic thiolate. Cool the flask in an ice-water bath to 0-5 °C.
-
Controlled Addition: Add anhydrous chloroform dropwise to the stirred, cooled solution of sodium methanethiolate via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This step is critical; adding the chloroform too quickly can lead to a thermal runaway.[8]
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C for methanol) for 2-4 hours to ensure the reaction goes to completion. The formation of a dense white precipitate (sodium chloride) is a visual indicator of reaction progress.
-
Isolation of Crude Product: After cooling the reaction mixture back to room temperature, remove the precipitated sodium chloride by vacuum filtration. Wash the salt cake with a small amount of cold methanol to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the bulk of the methanol solvent using a rotary evaporator. The remaining liquid constitutes the crude product.
Purification via Fractional Distillation
The final step to obtaining high-purity trimethyl trithioorthoformate is fractional distillation under reduced pressure.
Rationale: This technique is superior to simple distillation for this purpose as it allows for the separation of components with close boiling points. Distillation under reduced pressure is employed to lower the boiling point of the product, preventing potential thermal decomposition that might occur at its atmospheric boiling point.
Procedure:
-
Assemble a fractional distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for trimethyl trithioorthoformate. The expected boiling point will be significantly lower than the atmospheric value (see Table 1).
Characterization: Confirming Identity and Purity
Comprehensive characterization is essential to verify the structure and purity of the synthesized compound.
Physical Properties
The physical properties of the purified liquid should align with established data.
| Property | Value | Source |
| CAS Number | 5418-86-0 | [1][2][9] |
| Molecular Formula | C₄H₁₀S₃ | [1] |
| Molecular Weight | 154.32 g/mol | [1][9] |
| Appearance | Colorless Liquid | Inferred |
| Purity (Typical) | >98% | [9] |
Visualizing the Molecular Structure
Caption: Structure of Trimethyl Trithioorthoformate.
Spectroscopic Data Analysis
Spectroscopic analysis provides definitive structural confirmation. The high symmetry of the molecule leads to a simple and clean spectral output.
| Technique | Expected Result | Rationale |
| ¹H NMR | Two singlets: δ ≈ 4.8-5.0 ppm (1H, s, CH); δ ≈ 2.1-2.2 ppm (9H, s, 3 x SCH₃) | The single methine proton is deshielded by three sulfur atoms. The nine methyl protons are chemically equivalent. |
| ¹³C NMR | Two signals: δ ≈ 55-60 ppm (CH); δ ≈ 15-20 ppm (SCH₃) | The methine carbon is deshielded. The three methyl carbons are equivalent. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 154. Key fragments at m/z = 107 [M - SCH₃]⁺ and m/z = 47 [CH₃S]⁺. | The molecular ion peak corresponds to the molecular weight.[1] Fragmentation involves the characteristic loss of a methylthio radical. |
| IR Spectroscopy | C-H stretch (sp³): ~2920-3000 cm⁻¹; C-S stretch: ~600-800 cm⁻¹ | These absorptions are characteristic of the alkyl and thioether functional groups present in the molecule. |
Conclusion
The synthesis of trimethyl trithioorthoformate from chloroform and sodium methanethiolate is a robust and scalable method that relies on fundamental principles of nucleophilic substitution. Careful control of reaction conditions, particularly temperature, is paramount for achieving a high yield and purity. The purification by fractional distillation, followed by comprehensive spectroscopic characterization, provides a self-validating workflow that ensures the production of a high-quality reagent ready for its diverse applications in advanced organic synthesis.
References
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- Shanghai Sunwise Chemical Co., Ltd. (n.d.). Trimethyl Orthoformate CAS 149-73-5.
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- Sigma-Aldrich. (n.d.). Trimethyl orthoformate 99 149-73-5.
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- Spectrum Chemical. (2019). SAFETY DATA SHEET - TRIMETHYL ORTHOFORMATE.
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- Wikipedia. (n.d.). Trimethyl orthoformate.
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- ResearchGate. (n.d.). The self‐assembly of trithioorthoformate cyclophane cage 2.
- PubChem. (n.d.). Trimethyl orthoformate | C4H10O3 | CID 9005.
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- ResearchGate. (n.d.). Self‐Assembly of a Trithioorthoformate‐Capped Cyclophane and Its Endohedral Inclusion of a Methine Group.
- SpectraBase. (n.d.). TRITHIOORTHOFORMIC ACID, TRIMETHYL ESTER.
- Foreschem Co., Ltd. (2023). Preparation method of trimethyl orthoformate.
- Wikipedia. (n.d.). Sodium methanethiolate.
- Reddit. (2015). Mechanism help - Esterification with trimethyl orthoformate. r/chemhelp.
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- Google Patents. (n.d.). CN106946666A - The synthesis technique of trimethyl orthoformate.
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- Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Inorganic Chemistry Frontiers.
- Sciencemadness Discussion Board. (2009). Sodium and chloroform.
- IRIS. (n.d.). Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles.
- Quora. (2018). What happen when chloroform is allowed to react with NaOH solution?.
- Allen. (n.d.). The chloroform reacts with NaOH to give.
- ChemicalBook. (n.d.). Trimethoxymethane(149-73-5) 1H NMR spectrum.
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The Formyl Anion's Masked Ball: A Theoretical and Practical Guide to the Reactivity of Tris(methylthio)methane
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Tris(methylthio)methane, a seemingly unassuming trithioorthoformate, holds a prominent position in the synthetic organic chemist's toolkit. Its true power lies in its ability to function as a masked formyl anion, a synthetic equivalent that elegantly circumvents the inherent instability of this fundamental nucleophile. This in-depth technical guide delves into the theoretical underpinnings of tris(methylthio)methane's reactivity, exploring the electronic and structural factors that govern its behavior. We will dissect the principles of carbanion stabilization by sulfur, the concept of umpolung reactivity, and translate these theoretical concepts into practical, field-proven experimental protocols. This guide is intended to provide researchers, particularly those in drug development, with a comprehensive understanding of how to effectively harness the synthetic potential of this versatile reagent.
Introduction: The Umpolung Strategy and the Formyl Anion Challenge
In the intricate dance of organic synthesis, the formation of carbon-carbon bonds is a central theme. Nucleophilic carbon species are key players in this endeavor, and among the most fundamental is the formyl anion (HCO⁻). However, the formyl anion is a fleeting and unstable species, making its direct use in synthesis impractical. To overcome this challenge, chemists have developed the concept of "umpolung," a German term for polarity inversion.[1][2] This strategy involves temporarily reversing the normal electrophilic character of a carbonyl carbon into a nucleophilic one. Tris(methylthio)methane serves as a premier reagent for achieving this transformation, acting as a stable and manageable precursor to a nucleophilic formyl equivalent.[1][2]
Theoretical Foundations of Tris(methylthio)methane's Reactivity
The unique reactivity of tris(methylthio)methane stems from the electronic properties of the sulfur atoms and their influence on the adjacent methine proton.
The Acidity of the Methine Proton: Stabilization of the Tris(methylthio)methyl Carbanion
The proton on the central carbon of tris(methylthio)methane is significantly more acidic than a typical alkane C-H proton. This enhanced acidity is attributed to the ability of the three sulfur atoms to stabilize the resulting conjugate base, the tris(methylthio)methyl carbanion.[3] Several factors contribute to this stabilization:
-
Polarizability: Sulfur is a larger and more polarizable atom than carbon or oxygen. This allows the sulfur atoms to effectively disperse the negative charge of the carbanion over a larger volume, reducing charge density and increasing stability.[2]
-
Negative Hyperconjugation: A key stabilizing interaction involves the overlap of the carbon p-orbital containing the lone pair with the antibonding (σ) orbitals of the adjacent C-S bonds. This n → σ interaction, also known as negative hyperconjugation, delocalizes the negative charge and strengthens the carbanion's stability. While the involvement of sulfur's 3d orbitals in bonding was a historical point of debate, modern computational studies suggest that negative hyperconjugation is a more significant contributor to the stabilization of carbanions by second-row elements.
The C-H Bond Dissociation Energy (BDE)
The homolytic C-H bond dissociation energy (BDE) is another important parameter that sheds light on the reactivity of tris(methylthio)methane. While specific DFT calculations for the C-H BDE of tris(methylthio)methane are not extensively reported, we can infer trends from related structures.[2][7] The stabilization of the resulting radical by the adjacent sulfur atoms is expected to lower the C-H BDE compared to methane (which is approximately 105 kcal/mol). This is relevant in the context of potential side reactions, although the heterolytic cleavage to form the carbanion is the dominant pathway in the presence of a strong base.
Figure 1: Stabilization of the tris(methylthio)methyl carbanion.
Application in Synthesis: The Corey-Seebach Reaction
The deprotonation of tris(methylthio)methane with a strong base, typically n-butyllithium, generates tris(methylthio)methyllithium. This lithiated species is a potent nucleophile and serves as the workhorse in Corey-Seebach type reactions.[1][2][8]
General Reaction Scheme
The overall transformation involves three key steps:
-
Deprotonation: Formation of the nucleophilic tris(methylthio)methyllithium.
-
Nucleophilic Attack: Reaction of the lithiated species with an electrophile (e.g., aldehydes, ketones, alkyl halides, epoxides).
-
Hydrolysis: Unmasking of the trithioorthoformate to reveal the final carbonyl-containing product.
This sequence allows for the synthesis of a wide array of valuable organic molecules, including α-hydroxy ketones, 1,2-diketones, and various other carbonyl compounds that are challenging to prepare via traditional methods.[8]
Experimental Protocol: Synthesis of a Ketone via Alkylation of Tris(methylthio)methyllithium
This protocol provides a detailed, step-by-step methodology for the generation of tris(methylthio)methyllithium and its subsequent reaction with a primary alkyl halide, followed by hydrolysis to yield a ketone.
Disclaimer: This protocol involves the use of highly reactive and pyrophoric reagents. It should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.
Materials and Reagents
-
Tris(methylthio)methane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Primary alkyl halide (e.g., benzyl bromide)
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO)
-
Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
Step 1: Generation of Tris(methylthio)methyllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tris(methylthio)methane (1.0 equivalent) and dissolve it in anhydrous THF (concentration typically 0.2-0.5 M).
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -15 °C. A color change is often observed, indicating the formation of the lithiated species.
-
Stir the resulting solution at -20 °C for 1 hour to ensure complete formation of the anion.
Step 2: Alkylation with an Electrophile
-
While maintaining the temperature at -20 °C, slowly add the primary alkyl halide (1.0 equivalent) dropwise to the solution of tris(methylthio)methyllithium.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Step 3: Work-up and Isolation of the Trithioorthoformate Adduct
-
Transfer the quenched reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude trithioorthoformate adduct. This intermediate can be purified by column chromatography on silica gel if necessary.
Step 4: Hydrolysis to the Ketone
-
Dissolve the purified trithioorthoformate adduct (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
To this solution, add mercury(II) chloride (2.2 equivalents) and mercury(II) oxide (2.2 equivalents).
-
Stir the mixture vigorously at room temperature for 1-4 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Figure 2: Experimental workflow for the synthesis of a ketone.
Quantitative Data Summary
The following table summarizes typical yields for the reaction of tris(methylthio)methyllithium with various electrophiles, as reported in the literature.
| Electrophile | Product Type | Typical Yield (%) | Reference |
| Primary Alkyl Halide | Ketone | 70-90 | |
| Aldehyde | α-Hydroxyketone | 60-85 | [8] |
| Ketone | α-Hydroxyketone | 50-80 | [8] |
| Epoxide | β-Hydroxyketone | 65-85 | [8] |
Applications in Drug Development and Beyond
The ability to introduce a formyl group or its synthetic equivalents is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The umpolung strategy enabled by tris(methylthio)methane allows for the construction of intricate carbon skeletons that would be difficult to assemble using conventional methods. For instance, the synthesis of α-hydroxy ketones is a valuable transformation, as this motif is present in numerous biologically active natural products and pharmaceutical agents. Furthermore, the resulting carbonyl group can be further functionalized, opening up a vast array of synthetic possibilities for the elaboration of lead compounds in drug discovery programs.
Conclusion and Future Outlook
Tris(methylthio)methane remains a powerful and reliable reagent for effecting formyl anion chemistry. Its reactivity, firmly rooted in the principles of carbanion stabilization by sulfur, provides a practical solution to a long-standing synthetic challenge. While the core reactivity is well-established, future research may focus on developing catalytic and more environmentally benign methods for the generation and reaction of the tris(methylthio)methyl anion, potentially avoiding the use of stoichiometric organolithium bases and heavy metal-based hydrolysis reagents. Continued theoretical investigations, particularly DFT studies, will undoubtedly provide deeper insights into the subtle mechanistic details of its reactions and guide the development of new synthetic methodologies.
References
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Methodological & Application
Application Notes & Protocols for Drug Development Professionals
Topic: Lithiation of Tris(methylthio)methane with n-Butyllithium: Generation and Application of a Formyl Anion Equivalent
Executive Summary
This document provides a comprehensive guide for the generation and utilization of tris(methylthio)methyllithium, a crucial nucleophilic building block in organic synthesis. The protocol details the deprotonation of tris(methylthio)methane using n-butyllithium (n-BuLi), a process central to the concept of "Umpolung" or polarity inversion.[1][2] In this strategy, the normally electrophilic carbon of a masked carbonyl group is converted into a potent carbon nucleophile. This lithiated species serves as a synthetic equivalent of a formyl anion, enabling the formation of key carbon-carbon bonds essential for constructing complex molecular architectures in pharmaceutical research and drug development.[3] Adherence to the stringent safety protocols outlined is paramount due to the hazardous nature of n-butyllithium.
Scientific Principles and Mechanism
The synthetic utility of this reaction hinges on the ability to reverse the inherent polarity of a carbonyl carbon. Normally, this carbon is electrophilic. By converting it into a tris(methylthio)methane derivative, the attached proton becomes sufficiently acidic to be removed by a strong, non-nucleophilic base.
2.1. Acidity and Deprotonation
The methine proton of tris(methylthio)methane, (CH₃S)₃CH, exhibits enhanced acidity (pKa ≈ 31) due to the inductive electron withdrawal and resonance stabilization afforded by the three adjacent sulfur atoms. This acidity allows for clean deprotonation by a strong base like n-butyllithium (the pKa of its conjugate acid, butane, is ~50).[4][5] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C).
2.2. The Role of n-Butyllithium
n-Butyllithium is a powerful organometallic base widely employed for deprotonation reactions.[6] In this context, it selectively abstracts the acidic proton from tris(methylthio)methane to generate the target nucleophile, tris(methylthio)methyllithium, and butane as a volatile byproduct.[7] The reaction is rapid and quantitative when performed under appropriate anhydrous and anaerobic conditions.
2.3. Umpolung and the Corey-Seebach Reaction Context
This transformation is a classic example of the Umpolung concept introduced by Seebach and Corey.[1][8] The resulting tris(methylthio)methyllithium is a masked acyl anion that can react with a wide array of electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones).[9] Subsequent hydrolysis of the resulting thioacetal unmasks the carbonyl functionality, yielding aldehydes, ketones, or α-hydroxy ketones that would be inaccessible through traditional synthetic routes.[8] This overall strategy is famously known as the Corey-Seebach reaction, particularly when using 1,3-dithianes.[10][11]
Reaction Mechanism
Caption: Deprotonation of tris(methylthio)methane by n-butyllithium.
Critical Safety Protocols: Handling n-Butyllithium
n-Butyllithium is a pyrophoric and highly reactive reagent that ignites spontaneously on contact with air and reacts violently with water.[5][12][13] Strict adherence to safety protocols is not optional.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[14] Use chemical-resistant gloves (e.g., neoprene or nitrile); inspect them before use.[15]
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5][16] All glassware must be rigorously flame-dried or oven-dried immediately before use to remove all traces of moisture.
-
Reagent Transfer: Transfer n-BuLi solutions using a clean, dry syringe or a double-tipped cannula.[5][17] Never draw n-BuLi into a syringe by pulling back the plunger against a sealed system; instead, use the pressure of the inert gas in the reagent bottle to slowly fill the syringe.
-
Spill Management: Keep a container of dry sand or powdered limestone nearby to smother small spills.[16] Do not use water or a carbon dioxide fire extinguisher, as they react violently with n-BuLi.[12][13]
-
Quenching: Unused reagent and reaction mixtures must be quenched carefully. Slowly add the solution to a cooled, stirred, and non-flammable solvent like isopropanol. Do not add water directly to the concentrated reagent.
Detailed Experimental Protocol
This protocol describes the in situ generation of tris(methylthio)methyllithium and its subsequent reaction with a generic electrophile (e.g., an aldehyde).
4.1. Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| Tris(methylthio)methane | C₄H₁₀S₃ | 154.32 | 1.54 g | 10.0 | 1.0 | Odorless, colorless oil.[18] |
| n-Butyllithium | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | 1.1 | 2.5 M solution in hexanes.[4] |
| Aldehyde (e.g., benzaldehyde) | C₇H₆O | 106.12 | 1.06 g | 10.0 | 1.0 | Use a representative electrophile. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - | Freshly distilled from Na/benzophenone. |
| Saturated NH₄Cl (aq.) | - | - | 20 mL | - | - | For quenching. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | - | For extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | For drying. |
Equipment:
-
Three-neck round-bottom flask (100 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa, glass stoppers
-
Schlenk line with argon or nitrogen gas supply
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
4.2. Step-by-Step Procedure
-
Setup: Assemble the flame-dried three-neck flask with a stir bar, a septum, a gas inlet adapter connected to the Schlenk line, and a glass stopper. Purge the entire system with inert gas for at least 15 minutes.[17]
-
Initial Cooling and Reagent Addition: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.[7]
-
Substrate Addition: Through the septum, add 50 mL of anhydrous THF via cannula or syringe. Add tris(methylthio)methane (1.54 g, 10.0 mmol) via syringe and stir the solution.
-
Lithiation (Anion Generation): Slowly add n-butyllithium solution (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. The solution may turn a pale yellow color, indicating anion formation. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.06 g, 10.0 mmol) dropwise to the stirred solution at -78 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over 1 hour.
-
Quenching: Cool the flask in an ice-water bath. Cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired adduct.
Experimental Workflow Diagram
Caption: General workflow for the lithiation and electrophilic quench.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive n-BuLi due to improper storage or exposure to air/moisture.[5]2. Wet solvent or glassware.3. Reaction temperature was too high, leading to side reactions (e.g., THF deprotonation).[7][12] | 1. Titrate the n-BuLi solution before use to determine its exact concentration. Store under inert gas.2. Ensure all glassware is rigorously dried and solvent is anhydrous.3. Maintain the reaction temperature at -78 °C during addition and stirring. |
| Formation of multiple byproducts | 1. Electrophile is not pure.2. Competing side reactions due to temperature fluctuations.3. The lithiated species is unstable at higher temperatures.[9] | 1. Purify the electrophile before use.2. Ensure stable and consistent cooling throughout the reaction.3. Use the generated anion immediately and do not allow it to warm before adding the electrophile. |
| Reaction turns dark brown/black | Decomposition of the organolithium reagent or the product. | Ensure high-purity starting materials and strict adherence to anhydrous, anaerobic, and low-temperature conditions. |
References
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Environmental Health and Safety, University of California, Berkeley. Standard Operating Procedure: n-Butyllithium. [Link]
-
Funny EHS Info. (2024). nbutyl lithium safety. YouTube. [Link]
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Wikipedia. (2024). n-Butyllithium. [Link]
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Common Organic Chemistry. n-Butyllithium (n-BuLi). [Link]
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Organic Chemistry Portal. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. [Link]
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UCLA Chemistry & Biochemistry. LCSS: BUTYLLITHIUMS. [Link]
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Journal of the Chemical Society, Chemical Communications. (1981). Complications in the reactions of tris(thio)methyl-lithium derivatives with δ-valerolactone. [Link]
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ResearchGate. (2007). Tris(phenylthio)methyllithium. [Link]
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Wikipedia. (2023). Corey–Seebach reaction. [Link]
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PubMed Central (PMC). (2018). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]
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Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
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SlidePlayer. Umpolung. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Reactivity of Methyllithium. [Link]
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Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. [Link]
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Wikipedia. (2023). Methyllithium. [Link]
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The Good Scents Company. tris(methyl thio) methane. [Link]
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Journal of Visualized Experiments (JoVE). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
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University of Rochester. Umpolung synthesis - 1,4-Dioxygenated Compounds. [Link]
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Cheméo. Chemical Properties of Methane, tris(methylthio)- (CAS 5418-86-0). [Link]
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Princeton University. (2004). Umpolung: Carbonyl Synthons. [Link]
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ResearchGate. (1985). N-Nitromethylphthalimide. A formyl anion equivalent. [Link]
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datapdf.com. Pure, Unsolvated (a-Methoxyviny1)lithium and Related Acyl Anion Equivalents. [Link]
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Application Notes and Protocols: The Reaction of Lithiated Tris(methylthio)methane with Aldehydes and Ketones
Authored by: A Senior Application Scientist
Introduction: Reversing Chemical Reactivity through Umpolung
In the landscape of organic synthesis, the carbonyl group typically exhibits a distinct electrophilic character at its carbon atom, making it susceptible to attack by nucleophiles. However, the ability to invert this innate reactivity—a concept termed "Umpolung" (polarity inversion)—opens up a new realm of synthetic possibilities.[1][2][3] This strategy allows the carbonyl carbon to function as a nucleophile, effectively serving as an acyl anion equivalent. The Corey-Seebach reaction, a cornerstone of this chemical philosophy, masterfully employs dithiane-based reagents to achieve this transformation, enabling the synthesis of complex molecules like 1,2-diketones and α-hydroxy ketones, which are often challenging to access via traditional methods like aldol additions.[4][5][6]
Tris(methylthio)methane, (CH₃S)₃CH, stands out as a premier reagent in this field. Its methine proton is sufficiently acidic to be abstracted by a strong base, such as n-butyllithium (n-BuLi), yielding a stabilized carbanion. This lithiated species, tris(methylthio)methyllithium, is a potent nucleophile that readily attacks the electrophilic carbon of aldehydes and ketones. The resulting adduct can then be hydrolyzed to unveil a new carbonyl functionality, completing the acyl anion addition.[7][8]
This guide provides an in-depth exploration of the reaction between lithiated tris(methylthio)methane and carbonyl compounds, offering a robust theoretical framework, detailed experimental protocols, and practical insights for researchers in synthetic chemistry and drug development.
Part 1: The Underlying Chemistry: Mechanism and Rationale
The synthetic utility of tris(methylthio)methane is rooted in the stability of its conjugate base. The three sulfur atoms effectively delocalize the negative charge on the central carbon through the polarizability of the C-S bonds, making the corresponding methine proton significantly more acidic than a typical alkane proton.[5]
The reaction proceeds through a well-defined, multi-step mechanism:
-
Deprotonation (Anion Formation): The process begins with the deprotonation of tris(methylthio)methane using a strong, non-nucleophilic base. n-Butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C) is the standard choice. This step generates the key nucleophile, tris(methylthio)methyllithium. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium reagent.
-
Nucleophilic Addition: The generated carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[9][10][11] This irreversible step forms a new carbon-carbon bond and results in a tetrahedral lithium alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide, yielding a β-hydroxy trithioorthoformate adduct.
-
Hydrolysis (Deprotection): The final, crucial step is the hydrolysis of the trithioorthoformate group to reveal the target α-hydroxy carbonyl compound. This step is often the most challenging due to the stability of the thioacetal moiety.[12] Classical methods often employ toxic heavy metal salts, like mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), to facilitate this conversion.[4] However, ongoing research focuses on developing milder, metal-free alternatives.[13][14]
Visualizing the Mechanism
The following diagram illustrates the complete mechanistic pathway from the starting materials to the final α-hydroxy ketone product.
Part 2: Experimental Protocols
Success in organometallic chemistry hinges on meticulous technique. The protocols below outline the standard procedures for the synthesis and reaction of lithiated tris(methylthio)methane. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly basic organolithium species.
Protocol 1: Generation of Tris(methylthio)methyllithium
This protocol details the formation of the active nucleophile.
Materials:
-
Tris(methylthio)methane [(CH₃S)₃CH]
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, septum, magnetic stir bar, and inert gas inlet
-
Syringes and needles
Procedure:
-
Setup: Assemble the oven-dried three-neck flask equipped with a stir bar, a rubber septum on one neck, a thermometer adapter with a low-temperature thermometer in the second, and an inert gas inlet/outlet on the third. Purge the entire system with dry nitrogen or argon for at least 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add tris(methylthio)methane (1.0 eq) to the flask via syringe, followed by anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure the stability of the organolithium reagent.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. A slight excess of n-BuLi ensures complete deprotonation. The addition is exothermic and should be controlled to keep the internal temperature below -70 °C.
-
Stirring: After the addition is complete, stir the resulting solution at -78 °C for an additional 30-60 minutes to ensure complete formation of the lithiated species. The solution is now ready for the addition of the electrophile.
Protocol 2: Reaction with an Aldehyde or Ketone
This protocol describes the C-C bond-forming step.
Materials:
-
Solution of tris(methylthio)methyllithium (from Protocol 1)
-
Aldehyde or ketone (electrophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Electrophile Preparation: Dissolve the aldehyde or ketone (1.0 eq) in a small volume of anhydrous THF in a separate, dry flask under an inert atmosphere.
-
Addition: While maintaining the temperature of the lithiated solution at -78 °C, slowly add the solution of the carbonyl compound dropwise via syringe or cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy trithioorthoformate adduct. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Hydrolysis of the Trithioorthoformate Adduct
This protocol details the final deprotection step to yield the α-hydroxy carbonyl compound.
CAUTION: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. All mercury-containing waste must be disposed of according to institutional safety guidelines.
Materials:
-
Crude or purified β-hydroxy trithioorthoformate adduct
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO, red)
-
Acetone and water (typically a 9:1 or 4:1 mixture)
Procedure:
-
Reaction Setup: Dissolve the adduct in a mixture of acetone and water in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add mercury(II) chloride (2.5 eq) and mercury(II) oxide (2.5 eq) to the solution. The HgO acts as a buffer to neutralize the HCl formed during the reaction.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts. Wash the filter cake thoroughly with acetone.
-
Workup: Concentrate the filtrate under reduced pressure to remove the acetone. Add water to the residue and extract several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is then purified by column chromatography to afford the pure α-hydroxy aldehyde or ketone.
Visualizing the Workflow
The following diagram provides a high-level overview of the complete experimental workflow.
Part 3: Data Summary and Troubleshooting
The reaction is generally high-yielding with a broad substrate scope. Below is a representative table of expected outcomes.
| Entry | Carbonyl Substrate | Product Type | Typical Yield (%) |
| 1 | Cyclohexanone | α-Hydroxy Ketone | 85-95% |
| 2 | Benzaldehyde | α-Hydroxy Aldehyde | 80-90% |
| 3 | Acetophenone | α-Hydroxy Ketone | 75-85% |
| 4 | 2-Heptanone | α-Hydroxy Ketone | 80-90% |
| 5 | Isobutyraldehyde | α-Hydroxy Aldehyde | 70-80% |
| Note: Yields are for the two-step process (addition and hydrolysis) and can vary based on specific conditions and substrate reactivity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Adduct | 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, distilled THF. 3. Maintain a strict temperature of -78 °C during lithiation and addition. |
| Complex Mixture of Products | 1. Enolizable aldehyde/ketone self-condensation. 2. Side reactions of n-BuLi with substrate. | 1. Add the carbonyl compound slowly to the pre-formed lithiated species. 2. Ensure lithiation is complete before adding the electrophile. Use a slight excess of tris(methylthio)methane if substrate is particularly sensitive. |
| Incomplete Hydrolysis | 1. Insufficient hydrolysis reagent. 2. Steric hindrance around the trithioorthoformate group. | 1. Increase the equivalents of HgCl₂/HgO or extend the reaction time. 2. Consider alternative, more forceful deprotection methods if standard conditions fail, but be mindful of potential side reactions.[13][15] |
References
-
Li, J. J. Corey-Seebach Reaction. In Name Reactions; Springer, 2006; pp 139–140. [Link]
-
Corey, E. J.; Seebach, D. Phenylthiomethyllithium and Bis(phenylthio)methyllithium. J. Org. Chem.1966 , 31 (12), 4097–4099. [Link][16][17]
-
Seebach, D. Methods of Reactivity Umpolung. Angew. Chem. Int. Ed. Engl.1979 , 18 (4), 239-258. [Link][18]
-
Provot, O. et al. A mild process using a combination of TMSCl and NaI in acetonitrile is used to regenerate carbonyl compounds from a variety of dithiane and dithiolane derivatives. ChemRxiv. 2021 . [Link][13]
-
Abe, Y. et al. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chem.2025 , 27, 5464-5470. [Link][14]
-
Barbero, M. et al. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. J. Chem. Soc., Perkin Trans. 11993 , 2075-2080. [Link][7][19]
-
Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link][9]
-
Firouzabadi, H. et al. Selective Deprotection of Thioacetals. ARKIVOC2001 , (ii) 41-47. [Link][20]
-
Barbero, M. et al. Synthetic Application of Lithiated Tris(methylthio)methane: Preparation of Aliphatic Methyl Thiolcarboxylates from the Corresponding Halides. Perkin Trans 1. 1993 , 2075-2080. [Link][8]
-
Yan, J. et al. Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. Eur. J. Org. Chem.2022 . [Link][15]
-
Singh, V. K. et al. The Corey-Seebach Reagent in the 21st Century: A Review. MDPI. 2022 , 27(11), 2263. [Link][6]
-
Chemistry LibreTexts. Reaction of Organometallic Reagents with Aldehydes and Ketones. 2019 . [Link][10]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link][21]
-
Organic Chemistry Explained. Reactions of Organometallic Reagents with Ketones and Aldehydes. 2023 . [Link][11]
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- 7. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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The Formyl Anion Equivalent: A Detailed Guide to the Application of Tris(methylthio)methane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of natural product synthesis, the strategic introduction of single carbon units, particularly the formyl group and its oxidized counterpart, the carboxyl group, is a recurrent and often challenging theme. Tris(methylthio)methane, a commercially available and versatile reagent, has emerged as a powerful tool in the synthetic chemist's arsenal, serving as a masked formyl anion equivalent. Its application has paved the way for the elegant construction of complex molecular architectures, including several bioactive natural products. This guide provides an in-depth exploration of the chemistry of tris(methylthio)methane, complete with detailed application notes and protocols to empower researchers in their synthetic endeavors.
Introduction: The Power of a Masked Nucleophile
At its core, the utility of tris(methylthio)methane lies in its ability to be deprotonated by a strong base, typically n-butyllithium, to generate the corresponding lithiated species, tris(methylthio)methyllithium. This anion is a potent nucleophile, yet the three sulfur atoms effectively stabilize the negative charge, rendering it significantly less reactive and more selective than a free formyl anion, which is inherently unstable. This "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of carbon-carbon bonds with a wide range of electrophiles. The resulting trithioorthoformate adduct can then be unmasked under specific conditions to reveal either a formyl or a carboxyl group, making tris(methylthio)methane a synthetic equivalent of both a formyl anion and a carboxyl anion.[1][2]
Key Transformations and Mechanistic Insights
The journey from tris(methylthio)methane to a functionalized natural product involves a series of well-defined transformations. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Generation of the Nucleophile: The Lithiation Step
The critical first step is the deprotonation of tris(methylthio)methane. This is typically achieved at low temperatures in an ethereal solvent to prevent decomposition of the organolithium reagent.
General Protocol for Lithiation: A solution of tris(methylthio)methane in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a slight excess (typically 1.1 equivalents) of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period, usually 1-2 hours, to ensure complete formation of tris(methylthio)methyllithium. The resulting pale yellow solution is then ready for reaction with an electrophile.
Diagram: Generation of Tris(methylthio)methyllithium
Caption: Lithiation of tris(methylthio)methane.
Reaction with Electrophiles: Building the Carbon Skeleton
The nucleophilic tris(methylthio)methyllithium reacts with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and lactones. This step is the cornerstone of its application in building the carbon framework of the target molecule.
Table 1: Representative Reactions of Tris(methylthio)methyllithium with Electrophiles
| Electrophile | Product Type | Typical Conditions |
| Alkyl Halide (R-X) | Trithioorthoformate | THF, -78 °C to rt |
| Epoxide | β-Hydroxy trithioorthoformate | THF, -78 °C |
| Aldehyde (R-CHO) | α-Hydroxy trithioorthoformate | THF, -78 °C |
| Lactone | Hemiketal adduct | THF, -78 °C |
Deprotection: Unveiling the Carbonyl Functionality
The final and often most delicate step is the deprotection of the trithioorthoformate to reveal the desired carbonyl group. The choice of deprotection conditions is critical and depends on whether an aldehyde or a carboxylic acid is the target.
The conversion of the tris(methylthio)methyl group to a formyl group typically requires oxidative cleavage. A common and effective method involves the use of N-bromosuccinimide (NBS) in an aqueous organic solvent system.
General Protocol for Deprotection to Aldehyde: The trithioorthoformate substrate is dissolved in a mixture of acetone and water. The solution is cooled in an ice bath, and N-bromosuccinimide (NBS) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the aldehyde is extracted and purified.
Diagram: Deprotection to Aldehyde
Caption: Conversion of trithioorthoformate to an aldehyde.
Hydrolysis of the trithioorthoformate to a carboxylic acid is often achieved using mercury(II) salts, such as a mixture of mercury(II) chloride and mercury(II) oxide, in an aqueous solvent.
General Protocol for Deprotection to Carboxylic Acid: The trithioorthoformate is dissolved in a suitable solvent mixture, such as aqueous acetone or methanol. Mercury(II) chloride and mercury(II) oxide are added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. After completion, the mercury salts are filtered off, and the carboxylic acid is isolated from the filtrate.
Diagram: Deprotection to Carboxylic Acid
Caption: Conversion of trithioorthoformate to a carboxylic acid.
Application in the Total Synthesis of Natural Products
The strategic use of tris(methylthio)methane has been instrumental in the total synthesis of several natural products. The following examples highlight its application in the construction of key intermediates.
Synthesis of (-)-Nephrosteranic Acid and (-)-Rocellaric Acid
The synthesis of the lichen-derived γ-butyrolactone natural products, (-)-nephrosteranic acid and (-)-roccellaric acid, provides a compelling example of the utility of tris(methylthio)methane. While a protecting-group-free synthesis has been reported, earlier approaches have utilized tris(methylthio)methane to introduce a key carboxylic acid functionality. A generalized retrosynthetic analysis highlights the strategic bond disconnection that points to the use of a formyl anion equivalent.
Diagram: Retrosynthetic Analysis
Caption: Generalized retrosynthesis of paraconic acids.
Protocol: Synthesis of a Key Intermediate for (-)-Nephrosteranic Acid and (-)-Rocellaric Acid (Illustrative)
Please note: The following is a generalized protocol based on common synthetic strategies and may not reflect the exact conditions of a specific published synthesis. Researchers should consult the primary literature for detailed procedures.
Step 1: Alkylation of Tris(methylthio)methyllithium
To a solution of tris(methylthio)methane (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq). After stirring for 1 hour, a solution of a suitable alkyl halide electrophile (e.g., a long-chain alkyl iodide, 1.0 eq) in THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the alkylated trithioorthoformate.
Step 2: Introduction of the Second Chain and Lactonization Precursor Formation
The alkylated trithioorthoformate is then subjected to a second deprotonation and subsequent reaction with a suitable electrophile, such as an epoxide or an aldehyde, to introduce the remainder of the carbon skeleton.
Step 3: Hydrolysis to the Carboxylic Acid
The resulting advanced intermediate containing the tris(methylthio)methyl group is dissolved in a mixture of acetone and water. Mercury(II) chloride (4.0 eq) and mercury(II) oxide (2.0 eq) are added, and the mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an appropriate solvent and washed with aqueous potassium iodide to remove any remaining mercury salts. The organic layer is then dried and concentrated to afford the crude carboxylic acid.
Step 4: Lactonization
The crude carboxylic acid is then subjected to conditions that promote intramolecular cyclization to form the γ-butyrolactone ring, a key feature of the target natural products.
Conclusion and Future Perspectives
Tris(methylthio)methane continues to be a valuable reagent in organic synthesis, offering a reliable and versatile method for the introduction of formyl and carboxyl groups. Its application in the synthesis of complex natural products underscores its importance in the field. As new synthetic challenges emerge, the development of novel applications and more environmentally benign deprotection methods for trithioorthoformates will undoubtedly further expand the utility of this powerful formyl anion equivalent.
References
-
SLS. Tris(methylthio)methane, 98%. [Link]
-
Nallasivam, J. L.; Fernandes, R. A. A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin. Org. Biomol. Chem.2017 , 15 (3), 727-741. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis of thioacids and related compounds. [Link]
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Application Note: Stereoselective C-C Bond Formation Using Tris(methylthio)methane with Chiral Auxiliaries
Abstract
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development.[1] Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry during chemical transformations.[1][2][3] This guide details the application of tris(methylthio)methane, a versatile C1 synthon, in conjunction with chiral auxiliaries for the asymmetric synthesis of valuable chiral building blocks. When deprotonated, tris(methylthio)methane forms a potent nucleophilic acyl anion equivalent, capable of forming new carbon-carbon bonds with high stereocontrol when reacting with substrates bearing a chiral auxiliary.[4][5] We provide a comprehensive overview of the core principles, a detailed protocol for the diastereoselective synthesis of α-amino acid precursors, and practical guidance for researchers in organic synthesis and medicinal chemistry.
Part 1: Foundational Principles
The Chiral Auxiliary Approach to Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This strategy, a cornerstone of asymmetric synthesis, relies on a predictable, three-step process: covalent attachment of the auxiliary, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product.[1][6] The auxiliary creates a chiral environment, causing a facial bias in the substrate that forces an incoming reagent to attack from a specific direction, thereby forming one diastereomer preferentially.[7]
The effectiveness of this method stems from its reliability and the high diastereoselectivities often achieved.[2] Widely used auxiliaries, such as Evans oxazolidinones and Ellman's tert-butanesulfinamide, are derived from the chiral pool of naturally occurring compounds like amino acids.[1][3][8]
Figure 1: General workflow of asymmetric synthesis using a recoverable chiral auxiliary.
Tris(methylthio)methane: A Versatile Acyl Anion Synthon
Tris(methylthio)methane, (CH₃S)₃CH, is a trithioorthoformate that serves as a valuable precursor to a formyl or carboxyl anion equivalent.[9] The central methine proton is significantly more acidic than a typical alkane proton due to the electron-withdrawing and stabilizing effects of the three adjacent sulfur atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi), readily generates the lithiated carbanion, tris(methylthio)methyllithium.[10][11]
This carbanion is a powerful nucleophile that embodies the concept of "Umpolung" or reactivity inversion.[11] In typical carbonyl chemistry, the carbonyl carbon is an electrophile. By converting it to a dithiane or, in this case, a trithioorthoformate derivative, the carbon atom's polarity is inverted, allowing it to function as a nucleophile (an acyl anion equivalent).[11][12][13] After participating in a C-C bond-forming reaction, the tris(methylthio)methyl group can be hydrolyzed back to a carbonyl functionality, such as a carboxylic acid, ester, or amide.[4][5]
Figure 3: Proposed transition state model for the diastereoselective addition.
Detailed Experimental Protocol
Materials:
-
Tris(methylthio)methane (CAS 5418-86-0) [9][14]* n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Chiral N-tert-butanesulfinylimine (substrate)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Generation of Lithio-Tris(methylthio)methane
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tris(methylthio)methane (1.05 eq).
-
Add anhydrous THF via syringe to create an approximately 0.5 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes. The reagent is now ready for use.
Step 2: Diastereoselective Addition to the Chiral Sulfinylimine
-
In a separate flame-dried flask under nitrogen, dissolve the chiral N-tert-butanesulfinylimine (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Transfer the freshly prepared lithio-tris(methylthio)methane solution from Step 1 into the imine solution via a cannula, slowly over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC until the starting imine is consumed.
Step 3: Reaction Quench and Work-up
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification and Subsequent Transformations
-
Purify the crude α-sulfinamido trithioformate by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The tert-butanesulfinyl group can be cleaved under acidic conditions (e.g., HCl in methanol) to afford the free amine.
-
Trithioorthoformate Hydrolysis: The tris(methylthio)methyl group is robust but can be converted to a carbonyl group. This typically requires specific, often harsh, conditions. [15] * Classical Method: Treatment with mercury(II) salts (e.g., HgCl₂/HgO) is effective but environmentally hazardous. * Modern Oxidative Methods: Milder conditions using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene (PIFA) or 2-iodoxybenzoic acid (IBX)) in the presence of water can achieve the hydrolysis to the corresponding carboxylic acid or ester.
Part 3: Data & Troubleshooting
Representative Data
The addition of lithio-tris(methylthio)methane to various chiral sulfinylimines proceeds with excellent diastereoselectivity, providing a reliable route to α-amino acid derivatives. [4][5]
| Substrate (Imine derived from) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | >98:2 | 95% | [4][5] |
| Isovaleraldehyde | >98:2 | 92% | [4][5] |
| Cinnamaldehyde | >98:2 | 90% | [4][5] |
| 4-Methoxybenzaldehyde | >98:2 | 94% | [4][5]|
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Adduct | Incomplete deprotonation of TMTM. | Ensure n-BuLi is properly titrated and fresh. Check for moisture in the glassware or solvent. |
| Decomposition of the lithiated reagent. | Maintain strict temperature control at -78 °C. Use the reagent immediately after preparation. | |
| Poor quality of starting imine. | Purify the imine by chromatography or recrystallization before use. | |
| Low Diastereoselectivity | Temperature fluctuations. | Ensure the reaction is maintained at a stable -78 °C. Add reagents slowly to avoid exothermic spikes. |
| Incorrect stoichiometry. | Use a slight excess of the nucleophile to ensure the reaction goes to completion. | |
| Non-chelating solvent used. | THF is crucial for promoting the required chelated transition state. Avoid non-polar solvents like hexanes alone. | |
| Difficult Auxiliary/Thioacetal Cleavage | Substrate degradation under harsh conditions. | Screen milder hydrolysis conditions (e.g., different oxidative reagents, varied temperatures). Protect other sensitive functional groups if necessary. |
| Incomplete reaction. | Increase reaction time or temperature for the cleavage step. Use a larger excess of the cleavage reagent. |
Conclusion
The strategic combination of a recoverable chiral auxiliary with the nucleophilic acyl anion equivalent derived from tris(methylthio)methane provides a powerful and highly stereocontrolled method for asymmetric C-C bond formation. The protocol detailed herein for the synthesis of α-amino acid precursors highlights the reliability and high diastereoselectivity of this approach. This methodology is a valuable tool for medicinal chemists and synthetic researchers engaged in the construction of complex, enantiomerically pure molecules for drug development and natural product synthesis.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
PubChem. Methane, tris(methylthio)-. [Link]
-
ACS Publications. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. [Link]
-
Scielo. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
PubMed Central. Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis. [Link]
-
PubMed. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. [Link]
-
RSC Publishing. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. [Link]
-
YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
-
ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [Link]
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
-
Wikipedia. Asymmetric induction. [Link]
-
MSU Chemistry. Asymmetric Induction. [Link]
-
ResearchGate. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides | Request PDF. [Link]
-
Wikipedia. Corey–Seebach reaction. [Link]
-
ACS Publications. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]
-
ResearchGate. Developments in the Deprotection of Thioacetals. [Link]
-
Chiralpedia. Part 5: Stereoselective and Stereospecific Synthesis. [Link]
-
NIST WebBook. Methane, tris(methylthio)-. [Link]
-
PubMed Central. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
MDPI. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
YouTube. Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Harvard University. Asymmetric Alkylation of Enolates - Chem 115 Myers. [Link]
-
ETH Zurich. Umpolung of the Reactivity of Carbonyl Compounds Through Sulfur-Containing Reagents. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
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- 9. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Corey-Seebach Reaction [organic-chemistry.org]
- 12. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 13. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of the Tris(methylthio)methyl Group to a Carbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tris(methylthio)methyl Group in Modern Synthesis
The tris(methylthio)methyl group, -C(SMe)₃, serves as a valuable masked carbonyl functionality in organic synthesis. Its application is rooted in the principles of umpolung, or polarity inversion, a concept pioneered by Corey and Seebach that fundamentally altered the landscape of retrosynthetic analysis.[1][2] Normally, a carbonyl carbon is electrophilic. However, by converting it into a trithioorthoester, such as the tris(methylthio)methyl derivative, the corresponding carbanion, LiC(SMe)₃, can be generated. This powerful nucleophile, a masked acyl anion, enables the formation of carbon-carbon bonds with various electrophiles, opening pathways to complex molecular architectures that are not accessible through traditional carbonyl chemistry.
The subsequent deprotection of the tris(methylthio)methyl group to regenerate the carbonyl functionality is a critical step that determines the overall success of this synthetic strategy. This guide provides a comprehensive overview of the primary methods for this transformation, detailing the underlying mechanisms and offering field-proven protocols to aid researchers in selecting and implementing the optimal conditions for their specific substrates.
Mechanistic Pillars of Deprotection
The conversion of a trithioorthoester to a carbonyl compound hinges on the cleavage of the carbon-sulfur bonds and the formation of a carbon-oxygen double bond. This transformation is typically achieved through two main mechanistic pathways: hydrolysis (often facilitated by a thiophilic species) and oxidation .
Hydrolytic Cleavage
Acid-catalyzed hydrolysis of trithioorthoesters is generally sluggish due to the stability of the C-S bonds and the excellent nucleophilicity of the departing thiolates. To drive this reaction to completion, a "thiophile," a species with a high affinity for sulfur, is often employed. Heavy metal ions, particularly mercury(II), are classic examples.
The mechanism involves the coordination of the mercury(II) salt to one of the sulfur atoms, making the methylthio group a better leaving group. Nucleophilic attack by water, followed by elimination of the mercury-thiolate complex, leads to a hemithioacetal intermediate, which then undergoes further hydrolysis to the final carbonyl compound.
Oxidative Cleavage
Oxidative methods provide a powerful alternative to mercury-based reagents, avoiding their inherent toxicity. Reagents such as N-halosuccinimides (e.g., NBS, NCS), o-iodoxybenzoic acid (IBX), and electrophilic fluorinating agents like Selectfluor™ are effective for this transformation.
In the case of N-bromosuccinimide (NBS), the reaction is initiated by the electrophilic attack of bromine on one of the sulfur atoms, forming a bromosulfonium ion. This activates the carbon for nucleophilic attack by water. Subsequent elimination and hydrolysis steps lead to the desired carbonyl compound.[3]
Comparative Overview of Deprotection Methods
The choice of deprotection reagent is critical and depends on the substrate's functional group tolerance, steric environment, and the desired reaction conditions. The following table summarizes the most common methods, drawing on established protocols for the analogous deprotection of dithioacetals.
| Method | Reagents | Typical Solvents | Conditions | Advantages | Disadvantages |
| Mercury(II)-Assisted | HgCl₂, CaCO₃ (optional buffer) | Acetone/H₂O, MeCN/H₂O | Room temperature, 2-12 h | High yielding and reliable. | Toxicity of mercury salts, stoichiometric amounts often required. |
| N-Halosuccinimide | NBS, NCS, or NIS | Acetone/H₂O, DCM/H₂O | 0 °C to room temperature, 1-4 h | Mild conditions, readily available reagents.[3] | Can be substrate-dependent, potential for side reactions (e.g., bromination). |
| Hypervalent Iodine | o-Iodoxybenzoic acid (IBX) | DMSO, H₂O | Room temperature to 50 °C, 2-24 h | Metal-free, often high yielding.[4] | IBX can be explosive under certain conditions, solubility issues. |
| Electrophilic Fluorination | Selectfluor™ (F-TEDA-BF₄) | MeCN/H₂O | Room temperature, 1-6 h | Mild, metal-free, effective for acid-sensitive substrates.[5] | Reagent is relatively expensive. |
| Clay-Supported Nitrate | Clay-supported Cu(NO₃)₂ or Fe(NO₃)₃ (Claycop) | Dichloromethane | Reflux, 1-5 h | Heterogeneous catalyst, easy workup (filtration). | Requires elevated temperatures, may not be suitable for sensitive substrates. |
Detailed Protocols
The following protocols are adapted from established procedures for the deprotection of thioacetals and are expected to be effective for tris(methylthio)methyl-protected carbonyls. Optimization of reaction times and stoichiometry may be necessary for specific substrates.
Protocol 1: Mercury(II) Chloride-Mediated Deprotection
This classic method is highly reliable, although caution must be exercised due to the toxicity of mercury salts.
Materials:
-
Tris(methylthio)methyl-protected substrate
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃, optional, as an acid scavenger)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tris(methylthio)methyl-protected substrate (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL per mmol of substrate).
-
Add mercury(II) chloride (2.2-3.0 equiv) and calcium carbonate (2.2-3.0 equiv, optional) to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Add water to the residue and extract with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired carbonyl compound.
Protocol 2: N-Bromosuccinimide (NBS)-Mediated Oxidative Deprotection
This method offers a milder, metal-free alternative to the mercury-based protocol.[3]
Materials:
-
Tris(methylthio)methyl-protected substrate
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tris(methylthio)methyl-protected substrate (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.5-4.0 equiv) portion-wise over 5-10 minutes.
-
Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to consume any excess NBS.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection using Clay-Supported Cupric Nitrate (Claycop)
This heterogeneous method simplifies workup, as the reagent can be removed by filtration.
Materials:
-
Tris(methylthio)methyl-protected substrate
-
Clay-supported cupric nitrate (Claycop)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of the tris(methylthio)methyl-protected substrate (1.0 equiv) in dichloromethane (15 mL per mmol of substrate), add Claycop (approximately 5-10 times the weight of the substrate).
-
Reflux the heterogeneous mixture with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Claycop reagent. Wash the filter cake thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can often be used without further purification. If necessary, purify by silica gel column chromatography.
Conclusion
The deprotection of the tris(methylthio)methyl group is a pivotal step in leveraging its synthetic utility as a masked acyl anion. While direct protocols for this specific group are less common in the literature compared to its dithiane counterparts, the chemical principles governing their deprotection are analogous. The choice between mercury(II)-mediated hydrolysis and various oxidative cleavage methods will depend on the specific requirements of the synthetic route, including functional group compatibility and environmental considerations. The protocols provided herein offer robust starting points for researchers to effectively unmask the carbonyl functionality and advance their synthetic endeavors.
References
- 1. CN102320943A - Preparation method of benzaldehyde - Google Patents [patents.google.com]
- 2. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ii. By oxidation of methyl arene using \mathrm { CrO } _ { 3 } : Methylar.. [askfilo.com]
- 5. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
Application Notes & Protocols: Tris(methylthio)methane as a Versatile C1 Building Block in Organic Synthesis
Abstract
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is a pivotal reagent in modern organic synthesis, primarily serving as a masked formyl anion or carboxyl anion equivalent.[1][2][3] Its utility stems from the concept of "Umpolung" or polarity inversion, which reverses the typical electrophilic nature of a carbonyl carbon into a potent nucleophile.[4][5] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for employing tris(methylthio)methane in carbon-carbon bond-forming reactions, enabling the synthesis of a diverse array of molecules including aldehydes, ketones, and carboxylic acid derivatives.[6][7][8] This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful C1 building block.
Introduction: The Concept of Umpolung and Tris(methylthio)methane
In conventional organic chemistry, the carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. This dictates its reactivity towards nucleophiles. The concept of Umpolung (a German term for "polarity inversion") provides a strategic paradigm shift, allowing this carbon to function as a nucleophile, or an acyl anion equivalent.[5][9] This is achieved by converting the carbonyl or its precursor into a derivative where the central carbon's proton becomes sufficiently acidic for removal by a strong base.
Tris(methylthio)methane, (CH₃S)₃CH, is a premier reagent for this purpose. The electron-withdrawing nature and polarizability of the three sulfur atoms render the methine proton acidic enough (pKa ≈ 31) to be abstracted by a strong base like n-butyllithium (n-BuLi).[4] The resulting tris(methylthio)methyllithium anion is a stabilized carbanion that serves as a robust C1 nucleophile, capable of reacting with a wide range of electrophiles. This strategy is conceptually related to the renowned Corey-Seebach reaction, which utilizes 1,3-dithianes for similar transformations.[4][10][11]
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its safe and effective handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀S₃ | [12][13] |
| Molecular Weight | 154.32 g/mol | [2][13] |
| Appearance | Colorless to yellow liquid or low melting solid | [14][15] |
| Density | 1.16 g/mL at 25 °C | [1][2][12] |
| Melting Point | 16 °C | [1][2][12] |
| Boiling Point | 102 °C at 15 mmHg; 225-227 °C at 760 mmHg | [1][2][12] |
| Refractive Index (n20/D) | 1.577 | [1][2] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [2] |
| CAS Number | 5418-86-0 | [2][16] |
The Principle of Polarity Inversion (Umpolung)
The strategic value of tris(methylthio)methane is best visualized through the concept of polarity inversion.
Caption: Polarity inversion (Umpolung) of a carbonyl equivalent.
Core Synthetic Workflow and Applications
The synthetic utility of tris(methylthio)methane follows a logical three-step sequence: generation of the nucleophile, reaction with an electrophile, and transformation of the resulting adduct into the desired functional group.
Caption: General synthetic workflow using tris(methylthio)methane.
Generation of Tris(methylthio)methyllithium
The first and most critical step is the generation of the active nucleophile, tris(methylthio)methyllithium. This is reliably achieved by the deprotonation of tris(methylthio)methane with n-butyllithium in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), at low temperatures.[6]
Carbon-Carbon Bond Formation: Reaction with Electrophiles
The generated anion is a versatile nucleophile that readily participates in C-C bond formation with a variety of electrophiles.
-
Alkyl Halides: Reaction with primary and secondary alkyl halides or tosylates yields 1,1,1-tris(methylthio)alkanes. This pathway is fundamental for the synthesis of ketones and carboxylic acids.[6][17]
-
Aldehydes and Ketones: Addition to carbonyl compounds produces α-hydroxy trithioorthoformates, which are precursors to α-hydroxy aldehydes and ketones—structures not easily accessible through standard aldol chemistry.[4][10]
-
Epoxides: Nucleophilic ring-opening of epoxides results in β-hydroxy trithioorthoformates.
-
Imines: Addition to imines, particularly nonracemic sulfinimines, can proceed with excellent diastereoselectivity, providing a route to α-amino acid derivatives.[18][19]
-
Acylating Agents: Reactions with acyl chlorides or esters can form α-keto trithioorthoesters.[20]
Deprotection of the Trithioorthoformate Group
The final step involves converting the stable trithioorthoformate group into the desired carbonyl functionality. The choice of reagent is critical and dictates the final product.
-
To Aldehydes/Ketones: Hydrolysis is most commonly achieved using mercury(II) salts, such as a mixture of HgCl₂ and HgO in aqueous acetone.[10] This method is effective but requires handling of toxic mercury waste.
-
To Esters/Thioesters: Milder, mercury-free methods have been developed. For instance, treatment with aqueous tetrafluoroboric acid (HBF₄) in solvents like DMSO or THF can selectively hydrolyze the adducts to methyl thiolcarboxylates.[6][17] These can be further converted to esters or carboxylic acids.
Detailed Experimental Protocols
Safety Precaution: Tris(methylthio)methane is an irritant to the eyes, skin, and respiratory system.[2][12][16] All manipulations should be performed in a well-ventilated chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][22] Reactions involving n-butyllithium are highly exothermic and pyrophoric upon contact with air; strict anhydrous and inert atmosphere techniques are mandatory.
Protocol 1: General Procedure for the Generation of Tris(methylthio)methyllithium
Objective: To prepare a standardized solution of the active nucleophile for subsequent reactions.
Materials:
-
Tris(methylthio)methane, (CH₃S)₃CH
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Two-neck round-bottom flask, septum, magnetic stir bar, nitrogen/argon inlet, syringe
Procedure:
-
Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of dry nitrogen or argon. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Via syringe, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add tris(methylthio)methane (1.0 eq.) to the cold THF with stirring.
-
Slowly, add n-butyllithium (1.05 eq.) dropwise via syringe over 10-15 minutes. A slight yellowing of the solution may be observed.
-
After the addition is complete, remove the -78 °C bath and allow the solution to warm to approximately -20 °C to -10 °C. Stir at this temperature for 1-2 hours to ensure complete deprotonation.
-
The resulting solution of tris(methylthio)methyllithium is now ready for reaction with an electrophile. It is typically used immediately without isolation.[23]
Protocol 2: Synthesis of a Ketone via Alkylation and Hydrolysis
Objective: To synthesize 2-octanone from 1-bromohexane as a representative example.
Part A: Alkylation
-
Generate tris(methylthio)methyllithium from 10 mmol of tris(methylthio)methane in 40 mL of THF as described in Protocol 1 .
-
After the 2-hour stirring period at -20 °C, re-cool the solution to -78 °C.
-
Slowly add a solution of 1-bromohexane (10 mmol, 1.0 eq.) in 5 mL of anhydrous THF to the lithium salt solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,1,1-tris(methylthio)heptane. This intermediate can be purified by chromatography or used directly in the next step.
Part B: Hydrolysis to the Ketone
-
Dissolve the crude 1,1,1-tris(methylthio)heptane (from Part A) in a mixture of acetone (50 mL) and water (5 mL).
-
To this solution, add mercury(II) chloride (HgCl₂, 2.2 eq.) and mercury(II) oxide (HgO, 1.1 eq.). Caution: Mercury compounds are highly toxic.
-
Stir the resulting suspension vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake thoroughly with acetone.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Add 50 mL of diethyl ether and 30 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous KI solution (to remove residual mercury), then with brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-octanone.
| Electrophile | Product after Hydrolysis | Typical Yield |
| 1-Bromohexane | 2-Octanone | 75-85% |
| Benzyl Bromide | Phenylacetone | 80-90% |
| Cyclohexyl Iodide | Cyclohexyl methyl ketone | 70-80% |
Safety and Handling
-
Hazards: Tris(methylthio)methane is classified as an irritant (H315, H319, H335), causing skin, eye, and respiratory irritation.[2][16] It is a combustible liquid.
-
Handling: Always handle in a chemical fume hood.[21] Avoid contact with skin and eyes by wearing suitable protective clothing, gloves, and eye/face protection.[12][22] Ground and bond containers when transferring to prevent static discharge.[21]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like strong oxidizing agents.[21][24] Keep the container tightly closed.
-
First Aid: In case of skin contact, flush with plenty of water.[24] For eye contact, rinse immediately with plenty of water and seek medical advice.[12][22] If inhaled, move to fresh air.[21] If ingested, do not induce vomiting and seek immediate medical attention.[21]
Conclusion
Tris(methylthio)methane is a powerful and versatile C1 building block that provides a reliable method for acyl anion chemistry. Through the principle of Umpolung, it enables the synthesis of a wide range of carbonyl-containing compounds that are otherwise challenging to access. The protocols outlined in this guide, when combined with rigorous safety practices and proper technique, offer chemists a robust tool for complex molecule synthesis in academic and industrial research.
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The Strategic Application of Tris(methylthio)methane in Asymmetric α-Amino Acid Synthesis: A Guide for the Modern Chemist
In the landscape of modern synthetic organic chemistry, the pursuit of efficient and stereocontrolled methods for the construction of chiral α-amino acids remains a cornerstone of research, particularly within the realms of drug discovery and peptide science. This document delineates the strategic application of tris(methylthio)methane as a versatile C1 synthon, focusing on its utility as a formyl anion equivalent for the asymmetric synthesis of a diverse array of α-amino acid derivatives. We will delve into the mechanistic underpinnings of this approach, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these transformations.
Foundational Principles: The Umpolung Strategy and Tris(methylthio)methane
The inherent electrophilicity of the carbonyl carbon dictates its typical reactivity with nucleophiles. The concept of "umpolung," or reactivity inversion, provides a powerful strategic advantage by enabling a carbonyl carbon to react as a nucleophile. Tris(methylthio)methane, particularly in its lithiated form, serves as a robust and accessible acyl anion equivalent, a synthetic linchpin in the Corey-Seebach reaction and related methodologies.[1][2] The stability of the resulting dithioacetal intermediates under various reaction conditions, coupled with the array of methods available for their unmasking, underscores their synthetic utility.[3][4]
This guide focuses on a contemporary and highly effective asymmetric strategy: the diastereoselective addition of lithiated tris(methylthio)methane to nonracemic sulfinimines.[1][4] This approach leverages the chiral sulfinyl group to direct the approach of the nucleophile, thereby establishing the stereochemistry at the α-carbon with a high degree of control.[4]
Core Synthesis Workflow: From Aldehyde to α-Amino Acid Derivative
The overall synthetic strategy comprises three key stages: the formation of the chiral sulfinimine, the diastereoselective addition of the tris(methylthio)methane anion, and the subsequent deprotection and functionalization of the resulting α-sulfinamido trithioformate.
Caption: Overall workflow for the synthesis of α-amino acid derivatives.
Experimental Protocols
General Considerations and Safety Precautions
Safety: Tris(methylthio)methane is a combustible liquid and can cause skin, eye, and respiratory irritation.[3][5] n-Butyllithium is a pyrophoric liquid, reacting violently with water and catching fire spontaneously in air.[6][7][8][9] All manipulations involving n-butyllithium must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
Materials: Anhydrous solvents are critical for the success of the lithiation and addition steps. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl under nitrogen. All glassware should be oven-dried and cooled under an inert atmosphere.
Protocol 1: Asymmetric Synthesis of (R)-N-((R)-1-(4-bromophenyl)-2,2,2-tris(methylthio)ethyl)-2-methylpropane-2-sulfinamide
This protocol is adapted from the work of Kesavulu, G. et al. (2023).[4]
Step 1: Generation of Lithio Tris(methylthio)methane
-
To a stirred solution of tris(methylthio)methane (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise over 10 minutes.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
Causality Insight: The low temperature is crucial to prevent the decomposition of the lithiated species and to control the rate of the subsequent addition reaction. n-Butyllithium is a strong, non-nucleophilic base ideal for the deprotonation of the relatively acidic proton of tris(methylthio)methane.
Step 2: Diastereoselective Addition to Sulfinimine
-
In a separate flask, dissolve (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv.) in anhydrous THF.
-
Cool the sulfinimine solution to -78 °C.
-
Transfer the freshly prepared lithio tris(methylthio)methane solution to the sulfinimine solution via cannula over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-sulfinamido trithioformate.
Causality Insight: The stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which shields one face of the C=N double bond, forcing the nucleophilic attack of the lithiated tris(methylthio)methane from the less hindered face.
Caption: Mechanism of diastereoselective addition.
Protocol 2: Unmasking of the Trithioformate to an α-Amino Ester
-
Dissolve the α-sulfinamido trithioformate (1.0 equiv.) in a mixture of acetonitrile and water.
-
Add silver nitrate (AgNO₃, 3.0 equiv.) and stir the mixture at room temperature.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of celite to remove the silver salts.
-
Concentrate the filtrate and dissolve the residue in methanol.
-
Add hydrochloric acid (4N in dioxane) and stir at room temperature to cleave the sulfinyl group.
-
Concentrate the mixture under reduced pressure and purify by an appropriate method (e.g., crystallization or chromatography) to obtain the α-amino acid methyl ester hydrochloride.
Causality Insight: Silver nitrate is a soft Lewis acid that coordinates to the soft sulfur atoms, facilitating the hydrolysis of the trithioorthoester to the corresponding ester.[1] The use of AgNO₃ is advantageous as it often proceeds under mild conditions, which is critical for preventing epimerization of the newly formed stereocenter.[1]
Substrate Scope and Data Presentation
The addition of lithiated tris(methylthio)methane to sulfinimines has been shown to be effective for a range of aldehydes.[1][4]
| Entry | Aldehyde (R group) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 4-Bromophenyl | α-Sulfinamido Trithioformate | >95:5 | 85 |
| 2 | 2-Naphthyl | α-Sulfinamido Trithioformate | >95:5 | 82 |
| 3 | 2-Thienyl | α-Sulfinamido Trithioformate | >95:5 | 78 |
| 4 | Cyclohexyl | α-Sulfinamido Trithioformate | 85:15 | 75 (combined) |
| 5 | Isopropyl | α-Sulfinamido Trithioformate | 80:20 | 72 (combined) |
Data adapted from Kesavulu, G. et al., Org. Lett. 2023, 25, 27, 5168–5172.[4]
As evidenced in the table, the methodology provides excellent diastereoselectivity for aromatic and heteroaromatic aldehydes. For aliphatic aldehydes, the diastereoselectivity is generally lower, but the diastereomers are often separable by chromatography.
Conclusion and Future Outlook
The use of tris(methylthio)methane as a formyl anion equivalent in conjunction with chiral sulfinimines represents a powerful and reliable strategy for the asymmetric synthesis of α-amino acids. The operational simplicity, ready availability of starting materials, and the high degree of stereocontrol make this an attractive method for researchers in both academic and industrial settings. The resulting α-sulfinamido trithioformates are versatile intermediates that can be converted into a wide range of α-amino acid derivatives, including esters, amides, and thioesters, without epimerization of the chiral center.[1][4] This methodology is poised for further application in the synthesis of complex peptides and biologically active natural products.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Retrieved from [Link]
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Kesavulu, G., Balachandra, B., & Prasad, K. R. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Organic Letters, 25(27), 5168–5172. [Link]
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Science News. (2023, July 13). Diastereoselective Addition of Lithio Tris(methylthio)methane to Sulfinimines for Amino Acid Derivatives Synthesis. Retrieved from [Link]
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ACS Publications. (2023). Organic Letters, 25(27). [Link]
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Synerzine. (n.d.). SAFETY DATA SHEET Methane, bis(methylthio)-. Retrieved from [Link]
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Figshare. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α‑Amino Acid Esters, Thioesters, Amides, and Peptides. [Link]
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Figshare. (2023). Collection - Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α‑Amino Acid Esters, Thioesters, Amides, and Peptides - Organic Letters. [Link]
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Semantic Scholar. (n.d.). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Retrieved from [Link]
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ACS Publications. (2023). Organic Letters Vol. 25 No. 27. [Link]
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ResearchGate. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides | Request PDF. [Link]
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ResearchGate. (n.d.). (PDF) Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]
-
RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. [Link]
-
ResearchGate. (n.d.). Thioesterification and Selenoesterification of Amides via Selective N–C Cleavage at Room Temperature: N–C(O) to S/Se–C(O) Interconversion. Retrieved from [Link]
-
PubMed. (2006). Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. [Link]
-
ResearchGate. (n.d.). Conversion of Esters to Thioesters under Mild Conditions | Request PDF. Retrieved from [Link]
-
National Academies Press. (2019). Frontiers of Materials Research: A Decadal Survey. [Link]
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IS MUNI. (n.d.). Thesis of Dissertation. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1993). preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. [Link]
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ElectronicsAndBooks. (n.d.). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of β‐Amino Acids by Enolate Additions to tert‐Butanesulfinyl Imines | Request PDF. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to the Synthesis of β-Hydroxy Esters via Tris(methylthio)methane and Epoxide Ring-Opening
Preamble: The Strategic Importance of β-Hydroxy Esters
The β-hydroxy ester motif is a cornerstone in modern organic synthesis, serving as a versatile chiral building block for a vast array of biologically active molecules, including blockbuster drugs and complex natural products.[1] Its prevalence in pharmaceuticals, such as antibiotics and cholesterol-lowering statins, underscores the continuous demand for efficient, reliable, and scalable synthetic routes.[2] This guide provides an in-depth exploration of a powerful strategy that leverages the nucleophilic ring-opening of epoxides with lithiated tris(methylthio)methane. This method offers a robust pathway to β-hydroxy esters, transforming simple starting materials into high-value intermediates. We will dissect the underlying mechanistic principles, provide field-tested protocols, and offer expert insights into the critical parameters that govern the success of this transformation.
The Core Chemistry: A Mechanistic Dissection
The synthesis hinges on a two-stage process: the formation of a carbon-carbon bond via epoxide ring-opening, followed by the unmasking of the final ester functionality. Tris(methylthio)methane, HC(SMe)₃, serves as a masked equivalent of a carboxyl group, a concept that is fundamental to its utility.[3][4]
Stage 1: C-C Bond Formation via Nucleophilic Attack
The process is initiated by the deprotonation of tris(methylthio)methane. This is typically achieved using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This step generates the key nucleophile: tris(methylthio)methyllithium, Li⁺[C(SMe)₃]⁻.[5]
This potent nucleophile then attacks the epoxide ring. Consistent with an SN2 mechanism, the attack occurs at the less sterically hindered carbon atom of the epoxide, leading to a highly regioselective ring-opening.[6][7] This step forges the critical carbon-carbon bond and generates a lithium alkoxide intermediate. A subsequent aqueous quench protonates the alkoxide, yielding the stable β-hydroxy orthotrithiocarboxylate.
Stage 2: Unmasking the Ester - The Hydrolysis Step
The orthotrithiocarboxylate, R-CH(OH)-CH₂-C(SMe)₃, is a protected form of the target ester. The final and often most delicate step is the hydrolysis of the trithioorthoester moiety to reveal the ester. This transformation requires specific reagents capable of facilitating the cleavage of the C-S bonds. While various methods exist, a common and effective approach involves the use of reagents like mercury(II) chloride with a base such as calcium carbonate, or treatment with tetrafluoroboric acid (HBF₄) in a suitable solvent.[5][8]
The overall transformation is summarized in the mechanistic pathway below.
Caption: Mechanistic pathway for β-hydroxy ester synthesis.
Field-Proven Insights: The Causality Behind Experimental Choices
A successful synthesis is built on understanding not just what to do, but why each step is critical.
-
The Reagent: Tris(methylthio)methane: This compound is a stable, easily handled liquid. Its three electron-withdrawing methylthio groups render the central proton sufficiently acidic (pKa ≈ 31) to be removed by a strong organolithium base. This acidity is the key to generating the required carbanion.
-
The Solvent System - THF and HMPA: The choice of solvent is paramount. Anhydrous Tetrahydrofuran (THF) is the standard due to its ability to solvate the organolithium species and its low freezing point. However, the reactivity of tris(methylthio)methyllithium can be significantly enhanced by the addition of a polar aprotic co-solvent like hexamethylphosphoramide (HMPA).[9] HMPA is a powerful ligand for the Li⁺ cation, breaking up organolithium aggregates and creating a more "naked," and thus more nucleophilic, carbanion. This leads to cleaner reactions and higher yields.
-
Safety Note: HMPA is a suspected carcinogen and should be handled with extreme caution in a fume hood using appropriate personal protective equipment. Safer alternatives like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can often be substituted.
-
-
Cryogenic Temperature (-78 °C): Maintaining a low temperature is non-negotiable. It serves two primary purposes:
-
Stability: The tris(methylthio)methyllithium reagent is thermally unstable and will decompose at higher temperatures.
-
Selectivity: It prevents unwanted side reactions, such as the deprotonation of the epoxide itself or reaction with the THF solvent.
-
-
The Deprotection Step: The conversion of the trithioorthoester to the ester is a critical final step. The use of 35% aqueous HBF₄ in DMSO or THF is an effective method that proceeds under relatively mild conditions, minimizing the risk of side reactions involving the newly installed hydroxyl group.[5][8] This acidic hydrolysis is thought to proceed via protonation of one of the sulfur atoms, followed by nucleophilic attack of water and subsequent elimination of methanethiol.[10][11]
Detailed Experimental Protocols
Safety First: All operations should be conducted in a well-ventilated fume hood. Anhydrous techniques are essential. All glassware must be oven- or flame-dried before use. n-Butyllithium is pyrophoric and HMPA is toxic; handle with extreme care.
Protocol 1: Synthesis of a β-Hydroxy Orthotrithiocarboxylate Intermediate
This protocol describes the reaction of tris(methylthio)methyllithium with propylene oxide as a representative epoxide.
-
Apparatus Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer.
-
Reagent Charging: Under a positive pressure of dry nitrogen, charge the flask with anhydrous THF (80 mL) and tris(methylthio)methane (1.54 g, 10.0 mmol).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A pale yellow solution should form. Stir the solution at this temperature for 30 minutes.
-
HMPA Addition: Add freshly distilled HMPA (3.5 mL, 20.0 mmol) dropwise. The solution may become darker.
-
Epoxide Addition: Add propylene oxide (0.70 g, 12.0 mmol) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy orthotrithiocarboxylate, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Conversion to the β-Hydroxy Methyl Ester
-
Setup: In a 100 mL round-bottom flask, dissolve the crude β-hydroxy orthotrithiocarboxylate (e.g., 2.12 g, 10.0 mmol, from the previous step) in dimethyl sulfoxide (DMSO) (20 mL).
-
Acid Addition: Add 35% aqueous tetrafluoroboric acid (HBF₄) (5 mL) dropwise while stirring at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and pour it into a mixture of ice water (100 mL) and diethyl ether (50 mL).
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure β-hydroxy methyl ester.
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The Corey-Seebach Reaction with Tris(methylthio)methane Analogues: A Detailed Guide to Acyl Anion Equivalents in Modern Synthesis
Introduction: Reversing Carbonyl Reactivity with Organosulfur Reagents
In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds is paramount. The Corey-Seebach reaction stands as a cornerstone of this endeavor, offering a powerful strategy for nucleophilic acylation through the concept of "umpolung," or the reversal of polarity.[1][2] This approach transforms the traditionally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent, opening up a vast array of synthetic possibilities for the construction of complex molecules.[3][4] While the archetypal Corey-Seebach reaction utilizes 1,3-dithianes, this guide focuses on the versatile and highly effective application of tris(methylthio)methane and its analogues as precursors to potent acyl anion synthons.[5]
These acyclic trithioorthoformates provide a valuable alternative to dithianes, offering distinct reactivity profiles and advantages in certain synthetic contexts. The central premise involves the deprotonation of the acidic proton of the trithioorthoformate using a strong base, typically an organolithium reagent, to generate a highly nucleophilic carbanion. This carbanion can then react with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds.[5][6] The resulting trithioorthoformate adduct serves as a masked carbonyl group, which can be subsequently hydrolyzed to unveil the desired ketone, aldehyde, carboxylic acid, ester, or amide functionality.[5][6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, delving into the mechanistic underpinnings, practical execution, and broad synthetic utility of the Corey-Seebach reaction employing tris(methylthio)methane and its analogues.
Core Principle: The Umpolung of Carbonyl Reactivity
The inherent electrophilicity of a carbonyl carbon is due to the polarization of the carbon-oxygen double bond. The Corey-Seebach reaction ingeniously circumvents this by masking the carbonyl group as a thioacetal, specifically a trithioorthoformate in this context. The presence of three sulfur atoms significantly increases the acidity of the adjacent C-H bond compared to its oxygen-containing counterparts, facilitating deprotonation by a strong base like n-butyllithium (n-BuLi).[3]
This generated lithiated species, for instance, tris(methylthio)methyllithium, acts as a potent nucleophile, readily attacking a variety of electrophilic partners. This guide will explore the practical applications of this principle with a focus on tris(methylthio)methane and its analogues.
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of Tris(alkylthio)methanes and Reaction with Electrophiles
This protocol outlines the general steps for the generation of the lithiated trithioorthoformate and its subsequent reaction with an electrophile. Specific examples with different analogues and electrophiles are detailed in the subsequent sections.
Materials:
-
Tris(alkylthio)methane (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Electrophile (1.1 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the tris(alkylthio)methane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The formation of the lithium salt is often indicated by a color change. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophile Addition: Add a solution of the electrophile in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours) and then gradually warm to room temperature overnight.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add Et₂O. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude trithioorthoformate adduct.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of Trithioorthoformate Adducts to Carbonyl Compounds
The final and crucial step is the hydrolysis of the trithioorthoformate to reveal the carbonyl functionality. Several methods exist, with the choice depending on the stability of the product and environmental considerations.
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste appropriately.
Materials:
-
Trithioorthoformate adduct (1.0 eq)
-
Mercury(II) chloride (HgCl₂) (2.2 eq)
-
Mercury(II) oxide (HgO) (red or yellow) (1.1 eq)
-
Aqueous acetone or acetonitrile (e.g., 9:1 acetone/water)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolution: Dissolve the trithioorthoformate adduct in aqueous acetone or acetonitrile.
-
Reagent Addition: Add HgCl₂ and HgO to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the mercury salts. Wash the filter cake with the reaction solvent.
-
Workup: Concentrate the filtrate and perform a standard aqueous workup.
-
Purification: Purify the crude carbonyl compound by column chromatography or distillation.
This method provides a less toxic alternative to the use of mercury salts.
Materials:
-
Trithioorthoformate adduct (1.0 eq)
-
Iodine (I₂) (2.5 - 4.0 eq)
-
Acetone/water or THF/water mixture
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: Dissolve the trithioorthoformate adduct in a mixture of acetone and water (e.g., 9:1).
-
Iodine Addition: Add iodine in portions to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quenching: Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Workup and Purification: Perform a standard aqueous workup and purify the product as described in Method A.
Scope and Applications of Tris(methylthio)methane and its Analogues
The choice of the tris(alkylthio)methane analogue can influence the reactivity and steric hindrance of the resulting carbanion.
-
Tris(methylthio)methane: This is the most commonly used reagent, providing a relatively small and highly reactive nucleophile.[5]
-
Tris(phenylthio)methane: The corresponding lithium salt is bulkier and less reactive than its methyl counterpart.[6] This can be advantageous for achieving higher selectivity in certain reactions, such as conjugate additions.
-
Other Analogues (e.g., Tris(ethylthio)methane): While less common, analogues with larger alkyl groups can be prepared and utilized, offering further modulation of steric and electronic properties.
The lithiated trithioorthoformates react with a broad range of electrophiles, leading to a diverse array of products.
| Analogue | Electrophile | Product after Hydrolysis | Typical Yield (%) | Key Considerations |
| Tris(methylthio)methane | Alkyl Halide (R-X) | Ketone (R-C(O)-R') | 70-90 | Primary and secondary halides work well. |
| Tris(methylthio)methane | Aldehyde (R'CHO) | α-Hydroxyketone | 60-85 | Good for the synthesis of acyloins. |
| Tris(methylthio)methane | Ketone (R'C(O)R'') | α-Hydroxyketone | 50-80 | Steric hindrance can be a limiting factor. |
| Tris(methylthio)methane | Epoxide | β-Hydroxyketone | 60-80 | Attack occurs at the less substituted carbon.[7] |
| Tris(phenylthio)methane | α,β-Unsaturated Ketone | 1,4-Diketone | 70-90 | Favors 1,4-conjugate addition.[6] |
| Tris(methylthio)methane | Lactone | Keto-alcohol | 50-70 | Ring-opening reaction.[7] |
Conversion to Other Functional Groups
A significant advantage of the trithioorthoformate adducts is their ability to be converted into functional groups other than ketones.
Protocol 3: Conversion of Trithioorthoformates to Esters
Materials:
-
Trithioorthoformate adduct (1.0 eq)
-
Copper(II) chloride (CuCl₂) (2.2 eq)
-
Copper(II) oxide (CuO) (2.2 eq)
-
Alcohol (R'OH) as solvent
Procedure:
-
Reaction Setup: Suspend CuCl₂ and CuO in the desired alcohol.
-
Substrate Addition: Add the trithioorthoformate adduct to the suspension.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Workup: After completion, cool the reaction, dilute with ether, and filter through diatomaceous earth.
-
Purification: Concentrate the filtrate and purify the resulting ester by column chromatography.
Protocol 4: Conversion of Trithioorthoformates to Amides
The conversion to amides can be achieved by first hydrolyzing the trithioorthoformate to the corresponding carboxylic acid, followed by a standard amide coupling reaction.[1]
Step 1: Hydrolysis to Carboxylic Acid
Follow Protocol 2 (Method A or B) for the hydrolysis of the trithioorthoformate adduct to the corresponding ketone. For the synthesis of a carboxylic acid, the starting trithioorthoformate is reacted with carbon dioxide as the electrophile.
Step 2: Amide Coupling
A variety of standard amide coupling protocols can be employed. A common method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[][9]
Troubleshooting
-
Low Yield of Lithiation: Ensure all reagents and glassware are scrupulously dry. Use freshly titrated n-BuLi.
-
Side Reactions with Electrophile: For highly reactive electrophiles, consider using a less reactive organometallic reagent or performing the reaction at a lower temperature.
-
Incomplete Hydrolysis: Increase the reaction time or the amount of hydrolyzing agent. For sterically hindered substrates, more forcing conditions may be necessary. The choice of solvent can also be critical.
-
Product Decomposition during Hydrolysis: If the target carbonyl compound is sensitive to the hydrolysis conditions, explore milder, non-oxidative methods or protect other sensitive functional groups prior to the Corey-Seebach reaction.
Conclusion
The Corey-Seebach reaction utilizing tris(methylthio)methane and its analogues is a robust and versatile tool for the construction of carbon-carbon bonds and the synthesis of a wide range of carbonyl-containing compounds. The ability to reverse the intrinsic polarity of the carbonyl group provides a unique and powerful strategic advantage in the design of complex synthetic routes. By understanding the underlying principles and mastering the experimental protocols outlined in this guide, researchers can effectively leverage this important transformation in their pursuit of novel molecules for scientific discovery and drug development.
References
- Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
- Fuchs, P. L. (2011). Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons.
- Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 40(2), 231-237.
-
Corey-Seebach Reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
- Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (17), 2075-2080.
- Yus, M., Ramón, D. J., & Prieto, O. (2003). The Corey-Seebach reaction: an overview. Tetrahedron, 59(33), 6147-6212.
-
Corey-Seebach Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
- Smith, A. B., III, & Xiang, M. (2006). Anion Relay Chemistry: An Effective Tactic for Diversity Oriented Synthesis. Journal of the American Chemical Society, 128(1), 66–67.
-
Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]
-
efficient synthesis of amides through thioacids reactions with in situ generated formamidine. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
Sources
- 1. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for Copper(I)-Induced Reactions of Tris(methylthio)methane Adducts
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Novel Carbon-Carbon Bond Formations
In the landscape of modern organic synthesis, the development of efficient and selective carbon-carbon bond-forming reactions is paramount for the construction of complex molecular architectures. This guide delves into the synthetically powerful yet nuanced realm of copper(I)-induced reactions of tris(methylthio)methane adducts. Tris(methylthio)methane, a readily available and versatile C1 synthon, can be transformed into a potent nucleophile upon deprotonation. The subsequent adducts formed with various electrophiles, particularly carbonyl compounds, are poised for elegant and often complex transformations when mediated by copper(I) salts. These reactions provide a unique avenue for ring expansion and annulation strategies, offering access to valuable carbocyclic frameworks that are prevalent in natural products and pharmaceutical agents.
This document serves as a comprehensive technical guide, elucidating the mechanistic underpinnings and providing detailed, field-proven protocols for key copper(I)-induced reactions of tris(methylthio)methane adducts. The content is structured to empower researchers to not only replicate these transformations but also to rationally design new synthetic pathways leveraging this powerful methodology.
Core Principles and Mechanistic Insights
Tris(methylthio)methane serves as a masked carbonyl group and can be deprotonated with a strong base, typically n-butyllithium, to generate tris(methylthio)methyllithium.[1] This lithiated species is a soft nucleophile that readily adds to a variety of electrophiles, including aldehydes and ketones, to form the corresponding carbinol adducts. The synthetic utility of these adducts is significantly expanded by the intervention of copper(I) salts.
The crux of these transformations lies in the interaction of the copper(I) ion with the sulfur atoms of the tris(methylthio)methyl group and often another functional group within the adduct. This interaction facilitates a cascade of events, typically involving the formation of a copper-alkoxide and subsequent rearrangement or cyclization pathways. The nature of the electrophile used to form the initial adduct dictates the ultimate outcome of the copper(I)-induced reaction.
A particularly elegant application of this methodology is the reaction of tris(methylthio)methyllithium with cyclopropyl ketones. The resulting adducts, upon treatment with a copper(I) salt, undergo a fascinating rearrangement to afford functionalized cyclopentenones.[2][3] This transformation is a powerful tool for the construction of five-membered rings, a common motif in biologically active molecules.[4][5][6]
Proposed Mechanistic Pathway: Cyclopentenone Synthesis
The copper(I)-induced rearrangement of adducts derived from cyclopropyl ketones and tris(methylthio)methyllithium is proposed to proceed through the following key steps:
-
Adduct Formation: Tris(methylthio)methyllithium undergoes a nucleophilic addition to the carbonyl group of a cyclopropyl ketone to form a lithium alkoxide adduct.
-
Transmetalation: Introduction of a copper(I) salt leads to a transmetalation event, replacing the lithium with copper(I) to form a copper(I) alkoxide intermediate.
-
Coordination and Ring Opening: The copper(I) center is believed to coordinate to one or more of the sulfur atoms of the tris(methylthio)methyl group. This coordination facilitates the cleavage of a carbon-carbon bond of the strained cyclopropyl ring.
-
Rearrangement and Cyclization: The ring-opened intermediate then undergoes a rearrangement and subsequent intramolecular cyclization, driven by the formation of a thermodynamically more stable five-membered ring.
-
Elimination and Product Formation: The final steps likely involve the elimination of a methylthio group and tautomerization to yield the cyclopentenone product.
Experimental Protocols
The following protocols are based on established literature procedures and are intended to serve as a starting point for researchers.[2][3] As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Preparation of Tris(methylthio)methyllithium Solution
This protocol describes the in situ generation of tris(methylthio)methyllithium, a key reagent for the formation of the initial adducts.
Materials:
-
Tris(methylthio)methane
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Dry glassware (Schlenk flask or three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. The reaction vessel should be equipped with a magnetic stir bar, a rubber septum, and a gas inlet.
-
Reagent Addition: In the reaction flask, dissolve tris(methylthio)methane (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe to the cooled solution of tris(methylthio)methane.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 30-60 minutes before use. The tris(methylthio)methyllithium solution is not typically isolated and is used directly in the next step.
Protocol 2: Synthesis of Cyclopentenones from Cyclopropyl Ketones
This protocol details the two-step, one-pot procedure for the synthesis of cyclopentenones from cyclopropyl ketones via the copper(I)-induced rearrangement of the intermediate tris(methylthio)methane adduct.
Materials:
-
Tris(methylthio)methyllithium solution (prepared as in Protocol 1)
-
Cyclopropyl ketone (1.0 equivalent)
-
Copper(I) iodide (CuI) or another suitable Cu(I) salt (e.g., CuBr, CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Adduct Formation: To the freshly prepared solution of tris(methylthio)methyllithium at -78 °C, add a solution of the cyclopropyl ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Copper(I) Addition: Add the copper(I) salt (e.g., CuI, 1.1 equivalents) to the reaction mixture as a solid or as a slurry in a small amount of anhydrous THF.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data and Applications
The copper(I)-induced rearrangement of tris(methylthio)methane adducts of cyclopropyl ketones is a versatile reaction that can be applied to a range of substrates. The following table summarizes representative data from the literature, showcasing the scope and efficiency of this transformation.
| Entry | Cyclopropyl Ketone | Copper(I) Salt | Solvent | Yield (%) | Reference |
| 1 | Phenyl cyclopropyl ketone | CuI | THF | 75 | [2] |
| 2 | Methyl cyclopropyl ketone | CuBr | THF | 68 | [2] |
| 3 | Dicyclopropyl ketone | CuCN | THF | 55 | [3] |
| 4 | 1-Acetyl-1-phenylcyclopropane | CuI | THF | 72 | [2] |
Applications in Drug Development and Natural Product Synthesis:
The cyclopentenone core is a privileged scaffold found in numerous biologically active compounds, including prostaglandins, jasmonates, and various anticancer agents. The ability to rapidly and efficiently construct this ring system from readily available starting materials makes the copper(I)-induced reactions of tris(methylthio)methane adducts a valuable tool in medicinal chemistry and natural product synthesis. The functional group tolerance of this reaction allows for the synthesis of complex and highly substituted cyclopentenones that can serve as key intermediates in the synthesis of therapeutic targets.
Conclusion and Future Outlook
The copper(I)-induced reactions of tris(methylthio)methane adducts represent a powerful and elegant strategy for carbon-carbon bond formation and the synthesis of valuable carbocyclic structures. The transformation of cyclopropyl ketone adducts into cyclopentenones highlights the unique ability of copper(I) to mediate complex rearrangements under mild conditions. This guide provides a solid foundation for researchers to explore and exploit this fascinating chemistry.
Future research in this area will likely focus on expanding the substrate scope to include a wider range of electrophiles, developing enantioselective variants of these reactions through the use of chiral ligands, and further elucidating the intricate mechanistic details of the copper(I)-mediated transformations. The continued development of these methods will undoubtedly contribute to the ever-expanding toolkit of the synthetic organic chemist, enabling the creation of novel and complex molecules with potential applications in medicine and materials science.
References
- 1. Complications in the reactions of tris(thio)methyl-lithium derivatives with δ-valerolactone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentenone synthesis [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]
Application Notes & Protocols: Tris(methylthio)methane as a Versatile Precursor to Ketene Dithioacetals
Introduction: The Power of Polarity Inversion in Modern Synthesis
In the landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecules. One of the most powerful concepts in this domain is "umpolung," a German term for polarity inversion.[1][2] This strategy allows chemists to reverse the normal reactivity of a functional group, transforming an electrophilic center into a nucleophilic one, thereby opening up new avenues for bond formation. Tris(methylthio)methane, (CH₃S)₃CH, stands out as a premier reagent for achieving this transformation, serving as a stable and effective precursor to the tris(methylthio)methyllithium carbanion. This lithiated species is a potent nucleophile and a synthetic equivalent of a formyl anion or a carboxyanion, providing a gateway to a diverse array of valuable intermediates, most notably ketene dithioacetals.
Ketene dithioacetals are highly versatile building blocks in their own right, featuring a unique electronic profile with a nucleophilic double bond and electrophilic carbon centers.[3][4] Their utility spans the synthesis of heterocycles, natural products, and pharmaceuticals, making the reliable and efficient generation of these intermediates a topic of significant interest to researchers in academia and the drug development industry.[4][5][6] This application note provides a comprehensive guide to the use of tris(methylthio)methane as a precursor to ketene dithioacetals, detailing the underlying chemical principles, providing step-by-step protocols, and offering insights into best practices for its successful application.
Chemical Principles: Unlocking Nucleophilicity through Deprotonation
The synthetic utility of tris(methylthio)methane hinges on the acidity of its central methine proton. The three electron-withdrawing methylthio groups stabilize the conjugate base, allowing for facile deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This generates the tris(methylthio)methyllithium carbanion, a powerful nucleophile that can react with a variety of electrophiles.
The reaction with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of this methodology. The initial nucleophilic addition of the tris(methylthio)methyllithium to the carbonyl group forms a tetrahedral intermediate. This intermediate then undergoes a Peterson-type elimination, driven by the formation of a stable lithium salt and the desired ketene dithioacetal.
Mechanistic Pathway of Ketene Dithioacetal Formation
Caption: General mechanism for the formation of ketene dithioacetals from tris(methylthio)methane.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of tris(methylthio)methane is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 5418-86-0 | [7][8][9] |
| Molecular Formula | C₄H₁₀S₃ | [7][8][9][10] |
| Molecular Weight | 154.32 g/mol | [8][9][10] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.16 g/mL at 25 °C | |
| Boiling Point | 102 °C at 15 mmHg | |
| Refractive Index | n20/D 1.577 | |
| Flash Point | 86 °C (186.8 °F) |
Safety Precautions
Tris(methylthio)methane is a combustible liquid and an irritant.[7][11] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12][13] All ignition sources should be eliminated from the work area.[12][13] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[10][12][13]
Experimental Protocols
The following protocols provide a general framework for the synthesis of ketene dithioacetals using tris(methylthio)methane. These should be adapted based on the specific substrate and desired scale of the reaction.
Materials and Reagents
-
Tris(methylthio)methane (98% or higher purity)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Aldehyde or ketone substrate
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Protocol 1: Synthesis of a Ketene Dithioacetal from an Aldehyde
This protocol details a representative procedure for the reaction of tris(methylthio)methyllithium with an aldehyde to yield the corresponding ketene dithioacetal.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.
-
Initial Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add tris(methylthio)methane (1.0 eq) to the cooled THF. Follow this with the dropwise addition of n-butyllithium (1.05 eq) over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Addition of Electrophile: Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketene dithioacetal.
Workflow for Ketene Dithioacetal Synthesis
Caption: A generalized experimental workflow for the synthesis of ketene dithioacetals.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation | Ensure the use of freshly titrated n-BuLi. Extend the stirring time after n-BuLi addition. |
| Inactive aldehyde/ketone | Use freshly distilled or purified electrophile. | |
| Reaction temperature too high | Maintain a consistent -78 °C during reagent addition and reaction. | |
| Formation of Side Products | Competing side reactions | Add the electrophile slowly to the lithiated species to avoid localized high concentrations. |
| Decomposition of the lithiated species | Use the lithiated species immediately after its formation. | |
| Incomplete Reaction | Steric hindrance | For sterically hindered substrates, longer reaction times or a slight increase in temperature (e.g., to -40 °C) may be necessary. |
Conclusion
Tris(methylthio)methane is a highly effective and versatile reagent for the synthesis of ketene dithioacetals. Its ability to undergo clean deprotonation to form a potent nucleophilic carbanion makes it an invaluable tool for C-C bond formation. The resulting ketene dithioacetals are key intermediates in the synthesis of a wide range of organic molecules, underscoring the importance of this methodology in modern synthetic chemistry. By following the protocols and guidelines outlined in this application note, researchers can confidently and successfully employ tris(methylthio)methane in their synthetic endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Regioselective synthesis of novel ketene dithioacetals. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2015). FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Retrieved from [Link]
-
University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tris(methyl thio) methane, 5418-86-0. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]
-
PubChem. (n.d.). Tris(phenylthio)methane. Retrieved from [Link]
-
Wikipedia. (n.d.). Umpolung. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (2024). What is umpolung? Robert Morris breaks it down in Chemical Society Reviews. Retrieved from [Link]
-
Growing Science. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Retrieved from [Link]
-
RSC Publishing. (2012). Recent developments of ketene dithioacetal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Tris(methylthio)methane | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2014). Regioselective synthesis of novel ketene dithioacetals. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
YouTube. (2015). Friedel-Crafts alkylation reaction mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Tris(methylthio)methane Reactions
Welcome to the technical support center for Tris(methylthio)methane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile reagent. As a cornerstone for generating the tris(methylthio)methyllithium carbanion, a valuable acyl anion equivalent, achieving high yields of Tris(methylthio)methane is critical for the successful execution of subsequent synthetic steps.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Tris(methylthio)methane. The primary synthetic routes involve the deprotonation of bis(methylthio)methane followed by methylation, or the reaction of an orthoformate with methyl mercaptan. The following troubleshooting advice is structured to address issues arising from these common methodologies.
Problem 1: My reaction shows low or no conversion of the starting material (e.g., bis(methylthio)methane).
Possible Cause 1: Incomplete Deprotonation
The first crucial step in the synthesis from bis(methylthio)methane is the formation of the carbanion. Incomplete deprotonation is a frequent cause of low yields.
-
Expertise & Experience: The pKa of bis(methylthio)methane is approximately 30.[3] This means a strong base is required for efficient deprotonation. While n-butyllithium (n-BuLi) is commonly used, the quality of the n-BuLi is paramount. Older, partially decomposed n-BuLi will have a lower effective concentration, leading to incomplete deprotonation. It is advisable to titrate your n-BuLi solution before use to determine its exact molarity. The choice of solvent can also influence the basicity. Tetrahydrofuran (THF) is a common choice, and its anhydrous nature is critical.
-
Trustworthiness: To validate your deprotonation step, you can attempt to quench a small aliquot of the reaction mixture after the addition of the base with a deuterated source, such as D₂O. Subsequent ¹H NMR analysis should show a significant reduction in the signal corresponding to the methine proton of the starting material and the appearance of a new signal for the deuterated product, confirming successful carbanion formation.
dot
Caption: Desired vs. side reaction pathways.
Problem 3: I have a good crude yield, but I'm losing a significant amount of product during purification.
Possible Cause 1: Hydrolysis during Workup
-
Expertise & Experience: Trithioorthoformates are susceptible to hydrolysis under acidic conditions. [4]If the reaction is quenched with an aqueous acidic solution, some of the product may be lost. A quench with a neutral or slightly basic aqueous solution, such as saturated ammonium chloride or sodium bicarbonate, is generally preferred.
-
Trustworthiness: Monitor the pH of the aqueous layer during extraction to ensure it does not become acidic. If an emulsion forms during extraction, the addition of brine can help to break it.
Possible Cause 2: Co-distillation or Decomposition during Solvent Removal
-
Expertise & Experience: Tris(methylthio)methane has a relatively low melting point (16 °C) and a boiling point of 102 °C at 15 mmHg. [5][6]If the solvent is removed under high vacuum and with excessive heating, the product can either co-distill with the solvent or potentially decompose.
-
Trustworthiness: It is advisable to remove the solvent at a moderate temperature and pressure. For final purification, vacuum distillation is often the method of choice. Collecting fractions at the correct temperature and pressure is key to obtaining a pure product.
| Parameter | Recommended Value | Rationale |
| Boiling Point | 102 °C / 15 mmHg | Ensures proper fraction collection during vacuum distillation. [5][6] |
| Density | ~1.16 g/mL at 25 °C | Useful for calculations and identifying the correct layer during extraction. [6] |
| Refractive Index | n20/D ~1.577 | A quick and effective way to check the purity of the distilled product. [6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the deprotonation and methylation steps?
The deprotonation of bis(methylthio)methane with n-BuLi is typically carried out at low temperatures, ranging from -78 °C to -30 °C, to prevent side reactions of the strong base. [3]After the formation of the carbanion, the addition of methyl iodide is also performed at this low temperature. The reaction can then be allowed to slowly warm to room temperature to ensure completion.
Q2: Which solvent is best for this reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction. [4]Its ability to solvate the lithium cation and its low freezing point make it ideal. It is crucial that the THF is dry, as any water will quench the n-BuLi and the carbanion intermediate.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. You should see the disappearance of the starting material spot (bis(methylthio)methane) and the appearance of a new, typically less polar, product spot (Tris(methylthio)methane). Staining with potassium permanganate can help visualize the sulfur-containing compounds.
Q4: What are the key safety precautions I should take when synthesizing Tris(methylthio)methane?
-
n-Butyllithium: n-BuLi is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.
-
Methyl Iodide: Methyl iodide is a carcinogen and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl Sulfide: The reaction may produce dimethyl sulfide as a byproduct, which has a strong, unpleasant odor. Ensure the reaction and workup are performed in a fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses. The reaction should be conducted under an inert atmosphere to prevent both side reactions and potential hazards.
Experimental Protocols
Protocol: Synthesis of Tris(methylthio)methane
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Preparation: In the flask, dissolve bis(methylthio)methane (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Methylation: Still at -78 °C, slowly add methyl iodide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and carefully quench with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo at a moderate temperature. The crude product can then be purified by vacuum distillation to yield pure Tris(methylthio)methane.
References
- Barbero, M., Cadamuro, S., Degani, I., & Fochi, R. (1993). Synthetic Application of Lithiated Tris(methylthio)methane: Preparation of Aliphatic Methyl Thiolcarboxylates from the Corresponding Halides. Convenient Synthesis of Tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (19), 2075-2080.
- BenchChem. (2025). Troubleshooting guide for the synthesis of substituted dithianes.
-
ChemBK. (2024). tris(methylthio)methane. Retrieved from [Link]
- Gangarajulu, G. K., Balachandra, B., & Prasad, K. R. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Organic Letters, 25(27), 5168–5172.
-
MDPI. (2022). Tri-Reforming of Methane: Thermodynamics, Operating Conditions, Reactor Technology and Efficiency Evaluation—A Review. Retrieved from [Link]
-
ACS Publications. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α‑Amino Acid Esters, Thioesters, Amides, and Peptides. Retrieved from [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
- BenchChem. (2025). optimizing reaction conditions for high-yield dithiane formation.
-
NIST. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]
-
PubMed Central. (2022). Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Retrieved from [Link]
-
PubChem. (n.d.). Methane, tris(methylthio)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). truffle sulfide bis(methylthio)methane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tris(methyl thio) methane. Retrieved from [Link]
- Google Patents. (n.d.). CN1106375A - Synthetic process of triethyl orthoformate.
-
ResearchGate. (n.d.). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides | Request PDF. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). bis-(methylthio)methane (YMDB01436). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved from [Link]
- BenchChem. (2025). Improving the reaction conditions for 4-(Methylthio)quinazoline synthesis.
-
PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-aminophenyl)methane.
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic and equilibrium study of the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane by organic bases in acetonitrile in the presence of common cation BH+ and tetrabutylammonium perchlorate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). truffle sulfide bis(methylthio)methane. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dithiapentane. Retrieved from [Link]
-
ResearchGate. (n.d.). Tris(methylthio)methane | Request PDF. Retrieved from [Link]
-
figshare. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α‑Amino Acid Esters, Thioesters, Amides, and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon disulfide-Methyl iodide. Retrieved from [Link]
- Google Patents. (n.d.). WO2004043883A2 - Conversion of carbon disulfide and hydrogen to methyl mercaptans.
-
ResearchGate. (n.d.). Carbon Disulfide Production via Hydrogen Sulfide Methane Reformation. Retrieved from [Link]
Sources
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Technical Support Center: Optimizing Temperature Control for the Lithiation of Tris(methylthio)methane
Introduction: The Critical Role of Thermal Precision
The successful lithiation of tris(methylthio)methane to form its corresponding carbanion, tris(methylthio)methyllithium, is a cornerstone reaction for the synthesis of complex molecules, particularly in the formation of ketene dithioacetals and other valuable intermediates.[1] This organolithium reagent is a powerful nucleophile, but its utility is intrinsically linked to its thermal stability.[2] Organolithium reagents are notoriously reactive and prone to decomposition or undesirable side reactions at elevated temperatures.[3][4] Therefore, rigorous temperature control is not merely a suggestion but an absolute prerequisite for achieving high yields, purity, and reproducibility.
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into managing the thermal dynamics of this reaction, structured through practical FAQs and a comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: Why is -78 °C the universally recommended temperature for this lithiation?
A1: The choice of -78 °C, the sublimation point of carbon dioxide (dry ice), is based on a confluence of kinetic and thermodynamic factors critical for organolithium chemistry.[5]
-
Reagent Stability: The lithiated product, tris(methylthio)methyllithium, and the reactant, typically n-butyllithium (n-BuLi), are thermally sensitive. At temperatures above -20 °C, n-BuLi can react with common ethereal solvents like tetrahydrofuran (THF).[6][7] Furthermore, many organolithium species can undergo decomposition pathways at higher temperatures. For the related tris(phenylthio)methyllithium, warming can lead to the formation of a bis(phenylthio)carbene, a highly reactive intermediate that leads to unwanted side products.[2]
-
Kinetic Control: The deprotonation of tris(methylthio)methane by n-BuLi is a rapid, exothermic reaction.[8][9] Performing the addition at -78 °C allows for efficient heat dissipation into the cooling bath, preventing localized temperature spikes that could trigger side reactions. This ensures that the desired deprotonation occurs significantly faster than any potential degradation pathways.
-
Practicality: A dry ice/acetone or dry ice/isopropanol slurry provides a stable and readily accessible cooling bath that reliably maintains this optimal temperature.[10][11]
Q2: What are the primary side reactions that occur if the temperature is not adequately controlled?
A2: A deviation from the optimal low-temperature window can initiate several competing reaction pathways, drastically reducing the yield of the desired product.
-
Reaction with Solvent: This is one of the most common pitfalls. n-Butyllithium will deprotonate THF at an appreciable rate at temperatures above approximately -20 °C, leading to the formation of ethylene and the lithium enolate of acetaldehyde.[7] This consumes your reagent and introduces impurities.
-
Product Decomposition: As mentioned, the lithiated product can be unstable at higher temperatures. While specific decomposition data for tris(methylthio)methyllithium is sparse, analogy to similar structures suggests that carbene formation is a plausible degradation route.[2]
-
Reduced Selectivity: If other functional groups are present in the substrate, higher temperatures can lead to a loss of chemoselectivity, with the organolithium reagent acting as a nucleophile or base at unintended sites.
Q3: My laboratory does not have a cryocooler. What are the most reliable and accessible cooling baths for this procedure?
A3: Several standard laboratory cooling baths can reliably achieve the required cryogenic temperatures. The choice depends on the target temperature and available materials.
| Cooling Bath Composition | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 | Not suitable for lithiation but useful for quenching. |
| Ice / NaCl (saturated) | -10 to -20 | Insufficiently cold for optimal reagent stability.[10][12] |
| Dry Ice / Acetonitrile | -40 | Better, but still warmer than the ideal -78 °C.[11] |
| Dry Ice / Acetone or Isopropanol | -78 | The industry standard. Highly reliable and stable. [5][11] |
| Liquid N₂ / Dichloromethane | -92 | Effective, but may be colder than necessary and requires careful handling.[11] |
Caution: Never use aqueous-based cooling baths (like ice/water) for the reaction itself, as a flask crack could lead to a violent reaction with the organolithium reagent.[4] Similarly, avoid solvents like acetone or isopropanol for quenching pyrophoric materials unless they are part of a carefully controlled, dilute quenching solution.[4]
Troubleshooting Guide: A Problem-Solving Framework
This section addresses specific issues you may encounter during the experiment, with a focus on temperature-related causes and solutions.
Q4: My reaction yield is consistently low, or I recover only starting material. How can I diagnose if temperature is the root cause?
A4: Low yield is a common problem in organolithium chemistry, and temperature is a primary suspect. Here is a systematic approach to troubleshooting:
-
Verify Reagent Activity: Before troubleshooting the reaction, always determine the accurate concentration of your n-BuLi solution via titration (e.g., with diphenylacetic acid).[6][7] Reagent degradation during storage is common.
-
Assess Your Cooling Protocol:
-
Internal vs. Bath Temperature: Are you monitoring the internal reaction temperature with a low-temperature thermometer or thermocouple? The bath temperature can be significantly different, especially during exothermic additions.
-
Addition Rate: A fast addition of n-BuLi will cause a significant exotherm. The addition should be slow and dropwise, allowing the cooling bath to dissipate the generated heat effectively.
-
-
Perform a Quench Test: To confirm if the lithiation is occurring, perform a small-scale trial. After the n-BuLi addition and stirring, take a small aliquot of the reaction mixture and quench it with an electrophile like deuterated water (D₂O) or methyl iodide.[13] Analysis of the quenched aliquot by NMR or GC-MS will confirm if the desired lithiated species was formed. If you see deuterated or methylated product, the issue lies in the subsequent step. If not, the lithiation itself is failing.
Below is a logical workflow to diagnose low-yield issues.
Q5: I observed a color change in my reaction from colorless to yellow/brown upon adding n-BuLi, but the color faded over time, even at low temperatures. What does this indicate?
A5: The formation of many lithiated species, including tris(methylthio)methyllithium, often results in a yellow or orange solution. This color is indicative of the carbanion's formation. A subsequent fading of this color suggests that the organolithium species is being consumed. If your electrophile has not yet been added, this is a strong indicator of decomposition or reaction with an impurity (e.g., trace water, oxygen, or the solvent itself). This points to either a temperature that is too high (even -60 °C can be too warm for some systems) or an insufficiently inert reaction environment.
The diagram below illustrates the desired reaction pathway versus competing side reactions influenced by temperature.
Experimental Protocols
Protocol 1: Preparation of a -78 °C Cooling Bath
Materials:
-
A Dewar flask or a well-insulated container (e.g., a plastic bucket).
-
Acetone or Isopropanol.
-
Dry ice (solid CO₂), broken into small to medium-sized lumps.
-
Personal Protective Equipment (PPE): Cryogenic gloves, safety goggles.[12]
Procedure:
-
Don appropriate PPE.
-
Place the reaction flask support (e.g., a cork ring) inside the empty Dewar.
-
Slowly add lumps of dry ice to the Dewar until it is approximately one-third to one-half full.
-
Carefully and slowly pour the solvent (acetone or isopropanol) over the dry ice.[12] The mixture will bubble vigorously as CO₂ gas is released. Add the solvent in portions until a stirrable, slushy consistency is achieved. Do not overfill.
-
Use a low-temperature thermometer to verify that the bath has reached -78 °C. Add more dry ice as needed throughout the experiment to maintain the temperature.
Protocol 2: Lithiation of Tris(methylthio)methane
Materials:
-
Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Anhydrous tetrahydrofuran (THF).
-
Tris(methylthio)methane.
-
n-Butyllithium (titrated solution in hexanes).
-
Syringes and needles (oven-dried).
Procedure:
-
Assemble the glassware while hot and allow it to cool under a positive pressure of dry nitrogen or argon.[4]
-
Prepare the -78 °C cooling bath as described in Protocol 1.
-
In the reaction flask, dissolve tris(methylthio)methane in anhydrous THF.
-
Immerse the flask in the cooling bath and allow the solution to cool to an internal temperature of -78 °C with stirring.
-
Using a syringe, slowly add the n-butyllithium solution dropwise over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above -70 °C during the addition.
-
After the addition is complete, allow the resulting solution (often yellow) to stir at -78 °C for the time specified in your procedure (typically 30-60 minutes) to ensure complete deprotonation.
-
The tris(methylthio)methyllithium solution is now ready for the addition of an electrophile. Maintain the temperature at -78 °C during the subsequent steps unless the specific protocol dictates otherwise.
References
-
Wikipedia. Organolithium reagent. [Link]
-
Reich, H. J. Organometallics in Organic Synthesis. University of Wisconsin. [Link]
-
Chemistry LibreTexts. Cooling baths. [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
-
Schauer, S. J. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: Cooling Baths. [Link]
-
University of Rochester, Department of Chemistry. Recipes for Cooling Baths. [Link]
-
Collum, D. B., et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
JoVE. Video: Conducting Reactions Below Room Temperature. [Link]
-
Wikipedia. Cooling bath. [Link]
-
Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Seebach, D., & Corey, E. J. Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Tris(phenylthio)methyllithium. [Link]
-
ResearchGate. Am I overlooking something in n-BuLi reactions?. [Link]
-
Santini, C. Tris(phenylthio)methyllithium. Fieser and Fieser's Reagents for Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Methyllithium. [Link]
-
Organic Syntheses. Lithium, methyl-. [Link]
-
Abood, N. A. An Improved Reaction of tris(Methylthio)methane with Epoxides: Application to the Efficient Synthesis of β-Hydroxy Esters. Synthetic Communications. [Link]
Sources
- 1. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Cooling bath - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Magic Formulas [chem.rochester.edu]
- 12. Video: Conducting Reactions Below Room Temperature [jove.com]
- 13. researchgate.net [researchgate.net]
Side reactions of tris(methylthio)methyllithium with electrophiles
Welcome to the technical support center for tris(methylthio)methyllithium [(MeS)₃CLi]. This guide is designed for researchers, chemists, and drug development professionals who utilize this potent acyl anion equivalent in their synthetic endeavors. As a cornerstone of umpolung (polarity inversion) chemistry, (MeS)₃CLi offers a powerful method for nucleophilic acylation, but its high reactivity can also lead to challenging side reactions.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction outcomes, and ensure the integrity of your results.
Part 1: Frequently Asked Questions - The Basics
This section addresses fundamental questions regarding the nature, preparation, and handling of tris(methylthio)methyllithium.
Q1: What is tris(methylthio)methyllithium and what is its primary application?
A1: Tris(methylthio)methyllithium is a sulfur-stabilized organolithium reagent. Its primary utility stems from the concept of umpolung , a German term for polarity inversion.[2][3][4] Normally, a carbonyl carbon is electrophilic (positively polarized) and reacts with nucleophiles. By converting a conceptual "acyl cation" into tris(methylthio)methyllithium, we create a masked "acyl anion" synthon.[5][6] This nucleophilic carbon can then attack a wide range of electrophiles. The resulting ketene dithioacetal product can subsequently be hydrolyzed back to a carbonyl group, achieving a net nucleophilic acylation. This strategy is central to the Corey-Seebach reaction and enables the synthesis of molecules like α-hydroxy ketones and 1,2-diketones that are inaccessible through traditional aldol pathways.[5][7]
Caption: Umpolung concept: Reversing the polarity of the carbonyl carbon.
Q2: What are the critical parameters for generating and handling this reagent?
A2: The success of your experiment hinges on the proper generation and handling of (MeS)₃CLi.
-
Anhydrous Conditions: The reagent is extremely sensitive to moisture and protic sources. All glassware must be rigorously flame-dried or oven-dried, and all solvents (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Reactions must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Temperature Control: Tris(methylthio)methyllithium is thermally unstable. It should be generated and used at low temperatures, typically -78 °C (a dry ice/acetone bath). Allowing the solution to warm can lead to rapid decomposition.[8]
-
Immediate Use: The reagent should be generated in situ and used immediately. It is not recommended to store solutions of (MeS)₃CLi, even at low temperatures, due to its limited stability.[8]
-
Base Quality: The lithiation of tris(methylthio)methane is typically achieved with n-butyllithium (n-BuLi). It is crucial to use a freshly titrated solution of n-BuLi to ensure accurate stoichiometry. Old or improperly stored n-BuLi will have a lower molarity, leading to incomplete deprotonation.
Part 2: Troubleshooting Guide - Side Reactions & Poor Yields
This section uses a problem-cause-solution format to address the most common issues encountered during reactions with tris(methylthio)methyllithium.
Q3: Problem - My reaction resulted in a low yield, and I recovered a significant amount of unreacted starting material (electrophile).
A3: This is a common issue that typically points to problems with the organolithium reagent itself.
-
Probable Cause 1: Incomplete Generation of (MeS)₃CLi. The most likely culprit is sub-stoichiometric n-BuLi due to degradation over time.
-
Solution: Titrate your n-BuLi solution before use. A simple and effective method is the Gilman double titration. Ensure your tris(methylthio)methane precursor is pure and dry.
-
-
Probable Cause 2: Reagent Decomposition. If the temperature of the reaction was not strictly maintained at or below -78 °C, the reagent may have decomposed before the electrophile was added.
-
Solution: Ensure your cooling bath is well-maintained throughout the generation and reaction steps. Generate the reagent and add the electrophile in a timely manner.
-
-
Probable Cause 3: Sterically Hindered Electrophile. Tris(methylthio)methyllithium is a bulky nucleophile.[8] Reactions with highly hindered electrophiles (e.g., di- or tri-substituted ketones) can be sluggish or fail entirely.
-
Solution: Consider increasing the reaction time or allowing the temperature to slowly rise to -40 °C or -20 °C after the initial addition at -78 °C. For extremely challenging substrates, exploring an alternative, less hindered acyl anion equivalent may be necessary.
-
Q4: Problem - My crude NMR shows a large amount of tris(methylthio)methane, the deprotonated starting material.
A4: This indicates that the (MeS)₃CLi acted as a base rather than a nucleophile.
-
Probable Cause: Proton Abstraction. Tris(methylthio)methyllithium is a strong base, capable of deprotonating even weakly acidic C-H bonds.[9][10] This is especially problematic with enolizable electrophiles like many ketones and aldehydes. Trace amounts of water in the solvent or on the glassware will also quench the reagent.
-
Solution 1 (Inverse Addition): Instead of adding the electrophile to the solution of (MeS)₃CLi, perform an "inverse addition" by adding the (MeS)₃CLi solution via cannula to a cold (-78 °C) solution of the electrophile. This ensures the electrophile is never in excess, minimizing the chance for the initially formed product alkoxide to act as a proton shuttle.
-
Solution 2 (Rigorous Drying): Re-verify that all solvents, reagents, and glassware are scrupulously dry. Co-evaporate the electrophile with anhydrous toluene before use to remove azeotropically any residual water.
-
Q5: Problem - I've isolated an unexpected byproduct, tetrakis(methylthio)ethylene.
A5: The formation of this dimer is a tell-tale sign of carbene-mediated decomposition.
-
Probable Cause: Bis(methylthio)carbene Formation. At temperatures above -78 °C, tris(methylthio)methyllithium can undergo α-elimination of lithium methylthiolate (LiSMe) to form the transient bis(methylthio)carbene intermediate. This highly reactive carbene can then dimerize to form tetrakis(methylthio)ethylene.[8]
-
Solution: The only reliable solution is strict and rigorous temperature control. Maintain the reaction temperature at -78 °C or even lower (e.g., using a dry ice/acetonitrile bath for -90 °C) throughout the generation and addition steps. Use the reagent immediately after it is formed to minimize the time it has to decompose.
-
Sources
- 1. umpolung [chemeurope.com]
- 2. rjstonline.com [rjstonline.com]
- 3. Umpolung - Wikipedia [en.wikipedia.org]
- 4. dnmfaizpur.org [dnmfaizpur.org]
- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification Strategies for Tris(methylthio)methane Reaction Products
Welcome to the technical support center for navigating the purification of reaction products derived from tris(methylthio)methane. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-tested insights into overcoming common challenges encountered during the purification of these sulfur-containing compounds. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with robust and reproducible purification strategies.
Introduction: The Chemistry of Tris(methylthio)methane and Its Purification Challenges
Tris(methylthio)methane, and its lithiated derivative, tris(methylthio)methyllithium, are versatile C1 building blocks in organic synthesis, frequently employed as a masked carbonyl anion equivalent for the synthesis of ketones, aldehydes, and carboxylic acid derivatives.[1] A significant application lies in the formation of ketene dithioacetals, which are valuable intermediates in their own right.[2][3]
However, the purification of products from these reactions can be non-trivial. The presence of multiple sulfur atoms can lead to characteristic challenges, including:
-
Thermal Instability: Trithioorthoester products can be thermally labile, leading to decomposition or rearrangement upon heating.[4]
-
Byproduct Formation: Incomplete reactions, side reactions such as elimination to form ketene dithioacetals, or hydrolysis of byproducts can lead to complex crude reaction mixtures.[4]
-
Chromatographic Difficulties: The polarity and potential for interaction with silica gel of sulfur-containing compounds can complicate chromatographic separations.
-
Odor: Many organosulfur compounds are malodorous, necessitating careful handling and waste disposal.
This guide provides a structured approach to troubleshooting these issues, followed by a comprehensive FAQ section to address more specific queries.
Troubleshooting Guide: Common Purification Problems and Solutions
This section is designed to help you diagnose and resolve common issues encountered during the purification of tris(methylthio)methane reaction products.
Problem 1: Low Yield of the Desired Product After Work-up
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Decomposition: The desired product may be unstable to the work-up conditions (e.g., acidic or basic hydrolysis).
-
Emulsion Formation: The presence of sulfur compounds can sometimes lead to persistent emulsions during aqueous work-up, trapping the product.
Solutions:
-
Reaction Monitoring:
-
TLC Analysis: Before quenching the reaction, carefully monitor its progress using Thin Layer Chromatography (TLC). Use a combination of visualizing agents (e.g., UV light, potassium permanganate stain) as sulfur compounds may not be strongly UV active.
-
Quenching Strategy: Quench the reaction at low temperatures (e.g., -78 °C to 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up Optimization:
-
pH Control: If your product is sensitive to acid or base, maintain a neutral pH during the aqueous work-up. Use buffered solutions if necessary.
-
Breaking Emulsions: To break emulsions, try adding brine (saturated NaCl solution), adding more organic solvent, or filtering the entire mixture through a pad of Celite®.
-
Problem 2: Difficulty in Separating the Product from Starting Material or Byproducts by Column Chromatography
Possible Causes:
-
Similar Polarity: The product, starting material (tris(methylthio)methane), and certain byproducts may have very similar polarities, making separation on silica gel challenging.
-
On-Column Decomposition: The product may be unstable on silica gel, leading to streaking and the appearance of new spots on TLC.
Solutions:
-
Chromatography System Optimization:
-
Solvent System Screening: Systematically screen a range of solvent systems with varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Small additions of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve separation.
-
Alternative Stationary Phases: If silica gel fails, consider using other stationary phases such as alumina (basic or neutral), or reverse-phase silica (C18).
-
-
Pre-adsorption of the Crude Material:
-
To minimize streaking, pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. Dissolve the crude material in a suitable solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Type | Recommended Solvents (v/v) | Notes |
| Neutral Trithioorthoesters | Hexane/Ethyl Acetate (9:1 to 7:3) | Gradually increase polarity. |
| Ketene Dithioacetals | Hexane/Dichloromethane (1:1) | Can often be effective. |
| Hydrolyzed Products (e.g., ketones) | Hexane/Ethyl Acetate (8:2 to 1:1) | Polarity will be significantly different from the trithioorthoester. |
Problem 3: The Purified Product is an Oil, but it is Supposed to be a Solid
Possible Causes:
-
Residual Solvent: The presence of residual solvent can prevent crystallization.
-
Impurities: Even small amounts of impurities can act as a "eutectic" mixture, lowering the melting point and preventing solidification.
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), one of which might be an oil or have a very low melting point.
Solutions:
-
High Vacuum Drying: Dry the oil under high vacuum for an extended period (several hours to overnight) to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable.
-
Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[5]
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the impure oil in the minimum amount of a hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: My reaction to form a ketene dithioacetal from an active methylene compound, carbon disulfide, and an alkylating agent is giving a low yield. What can I do?
A1: The formation of ketene dithioacetals is a multi-step process, and issues can arise at each stage.[2][6]
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride or potassium t-butoxide are often used.[2] Ensure the base is fresh and of high quality.
-
Reaction Temperature: The initial deprotonation of the active methylene compound is typically done at a low temperature (e.g., 0 °C or below), followed by the addition of carbon disulfide. The subsequent alkylation may require warming to room temperature.
-
Purity of Reagents: Ensure that your active methylene compound, carbon disulfide, and alkylating agent are pure.
Q2: I am trying to hydrolyze my trithioorthoester product to a carboxylic acid or ester, but the reaction is sluggish or incomplete. How can I improve this?
A2: The hydrolysis of trithioorthoesters often requires specific reagents and conditions.
-
Promoters: Mercury(II) salts (e.g., HgCl₂/HgO) are classic promoters for this transformation, but due to toxicity, other methods are preferred.
-
Alternative Reagents: Reagents like N-bromosuccinimide (NBS) in aqueous acetone or silver salts can be effective.[7] For the conversion to methyl thiolcarboxylates, 35% aqueous HBF₄ in DMSO or THF has been reported to be effective.[8]
Q3: My purified product has a strong, unpleasant odor. How can I handle this and what are the safety precautions?
A3: Tris(methylthio)methane and many of its derivatives are volatile sulfur compounds with strong, often unpleasant odors.[9][10]
-
Fume Hood: Always handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Quench any residual reactive reagents before disposal. Sulfur-containing waste should be segregated and disposed of according to your institution's safety guidelines. A bleach solution can often be used to oxidize and deodorize sulfur-containing glassware.
Q4: I observe the formation of a significant amount of polymeric material in my reaction. What is causing this?
A4: Polymerization can be a significant side reaction, especially with thermally sensitive intermediates.[4]
-
Temperature Control: Maintain strict temperature control throughout the reaction and work-up.
-
Excluding Oxygen: Some side reactions can be initiated by oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purification of Intermediates: If the reaction is a multi-step process, purifying the intermediates can sometimes prevent the formation of polymeric byproducts in subsequent steps.
Visualizing Purification Workflows
The following diagrams illustrate logical workflows for the purification of tris(methylthio)methane reaction products.
Caption: General purification workflow for tris(methylthio)methane reaction products.
Sources
- 1. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. mt.com [mt.com]
- 6. baselius.ac.in [baselius.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]
- 10. Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted Tris(methylthio)methane from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on the effective removal of unreacted Tris(methylthio)methane from reaction mixtures. Drawing upon established chemical principles and field-proven techniques, this document offers a series of troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
Introduction
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is a valuable C1 building block in organic synthesis, frequently employed as a precursor to the formyl anion equivalent after deprotonation.[1][2] While its utility is significant, the removal of unreacted starting material from the reaction product can present a purification challenge due to its physical and chemical properties. This guide is designed to provide a logical, step-by-step approach to selecting and implementing the most appropriate purification strategy for your specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of Tris(methylthio)methane.
Q1: What are the key physical properties of Tris(methylthio)methane that influence its removal?
Understanding the physical properties of Tris(methylthio)methane is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H10S3 | [3][4] |
| Molecular Weight | 154.32 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.16 g/mL at 25 °C | [3][6] |
| Boiling Point | 225-227 °C (lit.) at 760 mmHg; 102 °C (lit.) at 15 mmHg | [3][6] |
| Melting Point | 16 °C (lit.) | [3][5][6] |
| Solubility in Water | Estimated at 2060 mg/L at 25 °C | [5][7] |
| Refractive Index | n20/D 1.577 (lit.) | [3][6] |
The high boiling point of Tris(methylthio)methane suggests that removal by simple evaporation under reduced pressure may not be effective, especially if your desired product is also of low volatility. Its low water solubility makes it a good candidate for removal via aqueous extraction.
Q2: What is the general stability and reactivity of Tris(methylthio)methane?
Tris(methylthio)methane is a thioacetal, a class of compounds known for their stability under basic and neutral conditions.[8] This stability allows for its use in a variety of reaction conditions. However, thioacetals can be sensitive to acids and oxidizing agents. This reactivity can be exploited for its removal, as discussed in the chemical quenching section.
Q3: Is Tris(methylthio)methane hazardous?
According to safety data, Tris(methylthio)methane is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4][5] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should always be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Part 2: Troubleshooting and Purification Guides
This section provides detailed protocols and decision-making frameworks for the removal of unreacted Tris(methylthio)methane.
Decision-Making Workflow for Purification Strategy
The choice of purification method depends on the properties of your desired product and the scale of your reaction. The following diagram outlines a general decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Aqueous Extraction
This is often the simplest and most direct method for removing Tris(methylthio)methane, leveraging its poor water solubility.
Principle: Tris(methylthio)methane is significantly less polar than many reaction products and will preferentially partition into an organic solvent during a liquid-liquid extraction with an immiscible aqueous phase.
Experimental Protocol:
-
Solvent Selection: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with several portions of water or brine. The number of washes will depend on the amount of Tris(methylthio)methane to be removed.
-
Phase Separation: Carefully separate the organic layer from the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the crude product, now depleted of Tris(methylthio)methane.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it.
-
Product is Partially Water-Soluble: If your product has some water solubility, back-extraction of the combined aqueous layers with the organic solvent can help to recover some of the lost product.
Method 2: Column Chromatography
For products with polarities similar to Tris(methylthio)methane, or when extraction is insufficient, column chromatography is a highly effective purification technique.
Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (e.g., silica gel) and their elution with a mobile phase. Tris(methylthio)methane is a relatively non-polar compound and will typically elute with non-polar solvent systems.
Experimental Protocol:
-
Stationary Phase: Prepare a column with an appropriate stationary phase, most commonly silica gel.
-
Loading: Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the column, or load the mixture as a concentrated solution.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or diethyl ether).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Co-elution: If the product and Tris(methylthio)methane co-elute, try a different solvent system or a different stationary phase (e.g., alumina).
-
Streaking on TLC: This may indicate that the sample is too concentrated or that the compound is interacting strongly with the stationary phase.
Method 3: Chemical Quenching
This method involves chemically converting the unreacted Tris(methylthio)methane into a different compound that is more easily removed by extraction or chromatography.
Principle: The thioacetal functionality of Tris(methylthio)methane can be cleaved under specific reaction conditions, such as with oxidizing agents or Lewis acids.[8][9]
Experimental Protocol (Example using an Oxidative Quench):
Disclaimer: The choice of quenching agent must be compatible with the functional groups present in your desired product.
-
Reagent Selection: Choose a suitable oxidizing agent. For example, a mild protocol for thioacetal deprotection uses Dess-Martin periodinane.[9]
-
Quenching Reaction: After the primary reaction is complete, add the quenching agent to the reaction mixture. The reaction may require stirring at room temperature or gentle heating.
-
Workup: Once the Tris(methylthio)methane has been consumed (as monitored by TLC or GC-MS), perform a standard aqueous workup to remove the quenching agent byproducts.
-
Purification: The resulting crude product can then be further purified by extraction or chromatography to remove any remaining impurities.
Troubleshooting:
-
Product Degradation: If your product is sensitive to the quenching conditions, this method may not be suitable.
-
Incomplete Quenching: If the quenching reaction is sluggish, a more reactive quenching agent or different reaction conditions may be necessary.
Caption: General workflow for chemical quenching of Tris(methylthio)methane.
Method 4: Distillation
This method is only suitable if there is a significant difference in the boiling points of your product and Tris(methylthio)methane.
Principle: Separation is achieved by heating the liquid mixture to create vapor and then condensing the vapor back into a liquid. The component with the lower boiling point will be enriched in the vapor phase.
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus suitable for the scale of your reaction and the boiling points of the components. A vacuum distillation setup is necessary given the high boiling point of Tris(methylthio)methane.
-
Heating: Gently heat the reaction mixture.
-
Fraction Collection: Collect the distillate fractions at different temperature ranges.
-
Analysis: Analyze the fractions to determine the composition and identify the fraction containing the purified product.
Troubleshooting:
-
Azeotrope Formation: In some cases, an azeotrope may form, making separation by distillation difficult.
-
Thermal Decomposition: If your product is thermally labile, distillation may not be a viable option.
Part 3: Concluding Remarks
The successful removal of unreacted Tris(methylthio)methane is a critical step in achieving high purity of the desired reaction product. A systematic approach, beginning with an assessment of the product's properties, will guide the selection of the most effective purification strategy. For many applications, a simple aqueous extraction will be sufficient. However, for more challenging separations, column chromatography or chemical quenching offer robust alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Methane, tris(methylthio)- | C4H10S3 | CID 138491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tris(methyl thio) methane, 5418-86-0 [thegoodscentscompany.com]
- 6. TRIS(METHYLTHIO)METHANE | 5418-86-0 [chemicalbook.com]
- 7. EPI System Information for tris(methyl thio) methane 5418-86-0 [thegoodscentscompany.com]
- 8. mdpi.org [mdpi.org]
- 9. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in Tris(methylthio)methane Additions
Welcome to the technical support center for optimizing the diastereoselective addition of the tris(methylthio)methane anion. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical control of this versatile C-C bond-forming reaction. Here, we will delve into the mechanistic underpinnings of this transformation and provide actionable troubleshooting advice in a direct question-and-answer format. Our focus is on providing not just protocols, but a deeper understanding of the "why" behind experimental choices to empower you to overcome challenges in your own systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My addition of lithiated tris(methylthio)methane to a chiral aldehyde is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity in the addition of the tris(methylthio)methane anion to a chiral aldehyde hinges on exploiting the inherent steric and electronic biases of the substrate and reaction conditions. A low d.r. suggests that the energetic difference between the transition states leading to the two diastereomers is minimal. Here are the key areas to focus on:
-
Reaction Temperature: This is often the most critical and easily adjustable parameter. Additions are typically run at low temperatures (e.g., -78 °C) to operate under kinetic control, where the product distribution is determined by the relative activation energies of the competing diastereomeric transition states.[1] If your reaction is running at a higher temperature, the system may be approaching thermodynamic equilibrium, leading to a loss of selectivity. Recommendation: Ensure your reaction is maintained at a stable, low temperature throughout the addition and quenching process.
-
Solvent Choice: The coordinating ability of the solvent can significantly influence the conformation of the aldehyde and the aggregation state of the lithium reagent.[1][2] Non-coordinating solvents like toluene or hexanes are often preferred as they are less likely to interfere with potential chelation control or the inherent conformational preferences of the substrate. Ethereal solvents like THF, while common for lithiation, can sometimes solvate the lithium cation so effectively that it diminishes the influence of Lewis acidic additives or chelating groups on the aldehyde.[2]
-
Rate of Addition: A slow, dropwise addition of the lithiated tris(methylthio)methane solution to the aldehyde is crucial. This helps to maintain a low concentration of the nucleophile and minimize localized warming, which can erode selectivity.
Q2: I am working with an α-alkoxy aldehyde and expected chelation control to dominate, but I'm observing the Felkin-Anh product as the major isomer. Why is this happening and how can I promote chelation?
A2: This is a classic challenge where the expected outcome based on one stereochemical model is overridden by another. The Felkin-Anh model predicts the stereochemical outcome based on steric hindrance, where the nucleophile attacks from the face opposite the largest substituent.[3][4][5] Chelation control, on the other hand, relies on a Lewis acidic metal cation coordinating to both the carbonyl oxygen and a nearby Lewis basic group (like your α-alkoxy group), forcing the aldehyde into a rigid conformation that directs the nucleophilic attack.[5][6]
The predominance of the Felkin-Anh product suggests that chelation is not effectively occurring. Several factors could be at play:
-
The Nature of the Cation: Lithium cations (from n-BuLi, for example) are often poor chelators, especially in coordinating solvents like THF.[1][5]
-
The Steric Bulk of the Protecting Group: Large, bulky protecting groups on the α-alkoxy moiety (e.g., silyl ethers like TBDPS) can sterically hinder the formation of the chelate ring.[2][6]
Troubleshooting Protocol to Promote Chelation Control:
-
Introduce a Chelating Lewis Acid: The most effective strategy is to add a strongly chelating Lewis acid to the reaction mixture before the addition of the nucleophile.[6] Good candidates include MgBr₂, ZnBr₂, TiCl₄, and SnCl₄.[6] These divalent or tetravalent metals are much more effective at forming the rigid five-membered chelate ring.
-
Solvent Screen: Switch to a non-coordinating solvent like toluene or dichloromethane.[2] This will minimize solvent competition for coordination to the Lewis acid, allowing the aldehyde to chelate more effectively.
-
Protecting Group Modification: If possible, consider using a smaller, more Lewis basic protecting group that is known to favor chelation, such as a methoxymethyl (MOM) or benzyl (Bn) ether.[2]
Experimental Protocol: Lewis Acid-Mediated Chelation-Controlled Addition
-
Dissolve the α-alkoxy aldehyde in anhydrous toluene or CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add one equivalent of a chelating Lewis acid (e.g., MgBr₂·OEt₂) and stir for 30 minutes to allow for pre-complexation.
-
In a separate flask, prepare the lithiated tris(methylthio)methane by deprotonating tris(methylthio)methane with n-BuLi in THF or hexanes at low temperature.
-
Slowly add the solution of the lithiated nucleophile to the aldehyde/Lewis acid mixture.
-
Stir for the determined reaction time at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, perform an aqueous workup, and purify the product.
-
Analyze the diastereomeric ratio by ¹H NMR, GC, or HPLC.
Q3: Can the tris(methylthio)methyl group itself influence the stereochemical outcome in additions to sulfinimines?
A3: Yes, absolutely. Recent studies have highlighted the utility of lithiated tris(methylthio)methane in highly diastereoselective additions to nonracemic sulfinimines for the synthesis of α-amino acid derivatives.[7][8][9][10][11] In these cases, the bulky sulfinyl group on the imine nitrogen acts as a powerful stereodirecting group.[7] The nucleophilic addition of LiC(SMe)₃ generally occurs from the face opposite to the bulky sulfinyl substituent, leading to excellent diastereoselectivity (>99:1 d.r. in many reported cases).[8]
The tris(methylthio)methyl group is a versatile acyl anion equivalent, and the resulting α-sulfinamido trithioformates can be converted into a variety of valuable amino acid derivatives, including esters, amides, and even peptides, without epimerization of the newly formed stereocenter.[7][8]
// Nodes start [label="Nonracemic Sulfinimine"]; reagent [label="+ LiC(SMe)₃", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Diastereoselective Addition\n(Directed by Sulfinyl Group)"]; product [label="α-Sulfinamido Trithioformate\n(High d.r.)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatives [label="Amino Acid Derivatives\n(Esters, Amides, Peptides)"];
// Edges start -> reagent; reagent -> intermediate; intermediate -> product; product -> derivatives [label="Unmasking"]; } Caption: Workflow for asymmetric synthesis via sulfinimines.
Data Summary: Influence of Lewis Acid on Diastereoselectivity
The choice of Lewis acid can dramatically shift the diastereoselectivity from Felkin-Anh control to chelation control. The table below summarizes typical outcomes for the addition of nucleophiles to α-alkoxy aldehydes.
| Lewis Acid | Predominant Stereochemical Model | Expected Major Product | Typical Diastereomeric Ratio (syn:anti) |
| None (e.g., Li⁺) | Felkin-Anh | anti | ~1:5 to 1:10 |
| BF₃·OEt₂ | Felkin-Anh (Non-chelating) | anti | 1:>20[6] |
| MgBr₂ | Chelation | syn | >10:1[6] |
| ZnBr₂ | Chelation | syn | >10:1[6] |
| TiCl₄ | Chelation | syn | >20:1[6] |
Note: Ratios are illustrative and highly dependent on the specific substrate, nucleophile, and reaction conditions.
Concluding Remarks
Improving the diastereoselectivity of tris(methylthio)methane additions is a multifactorial challenge that requires a systematic approach. By carefully considering the interplay between substrate conformation, temperature, solvent, and the judicious use of Lewis acids, researchers can effectively steer the reaction towards the desired stereochemical outcome. The principles outlined in this guide, grounded in established stereochemical models like the Felkin-Anh and Cram Chelate models, provide a robust framework for troubleshooting and optimization.
References
- Felkin-Anh Model | OpenOChem Learn.
- Felkin-Anh Model Definition - Organic Chemistry II Key Term | Fiveable.
- Diastereoselective Addition of Lithio Tris(methylthio)methane to Sulfinimines for Amino Acid Derivatives Synthesis - Science News.
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Ultimate Guide to the Felkin-Anh Model - Organic Chemistry - YouTube . Available at: [Link]
- Felkin Ahn Model: Easy explanation with examples - Chemistry Notes.
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Asymmetric induction - Wikipedia . Available at: [Link]
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Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes | Journal of the American Chemical Society . Available at: [Link]
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Accounts of Chemical Research - ACS Publications . Available at: [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones - Chemistry LibreTexts . Available at: [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis - American Chemical Society . Available at: [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides | Organic Letters - ACS Publications . Available at: [Link]
-
Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines - ResearchGate . Available at: [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. | Semantic Scholar . Available at: [Link]
-
Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed . Available at: [Link]
-
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC - NIH . Available at: [Link]
-
Current Chemistry Letters Synthesis of novel ketene dithioacetals via one pot reaction - Growing Science . Available at: [Link]
-
Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a. - ResearchGate . Available at: [Link]
-
Regioselective synthesis of novel ketene dithioacetals - Semantic Scholar . Available at: [Link]
-
Brønsted/Lewis acid sites synergistically promote the initial C–C bond formation in the MTO reaction - Chemical Science (RSC Publishing) . Available at: [Link]
-
Tris(methylthio)methane | Request PDF - ResearchGate . Available at: [Link]
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry . Available at: [Link]
-
1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC - NIH . Available at: [Link]
-
Ketene dithioacetals in Organic Synthesis - ResearchGate . Available at: [Link]
-
8.4. Stereoselectivity – Introduction to Organic Chemistry - Saskoer . Available at: [Link]
-
Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions - CureFFI.org . Available at: [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings - MDPI . Available at: [Link]
-
Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis - PMC - PubMed Central . Available at: [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts . Available at: [Link]
-
Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective - YouTube . Available at: [Link]
-
Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters Jakob Danielsson - DiVA portal . Available at: [Link]
-
10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview - Chemistry LibreTexts . Available at: [Link]
-
Reversible Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts . Available at: [Link]
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Factors affecting rate of methane formation from acetic acid by enriched methanogenic cultures - PubMed . Available at: [Link]
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Response profiles of enteric methane emissions and lactational performance during habituation to dietary coconut oil in dairy cows | Request PDF - ResearchGate . Available at: [Link]
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- 11. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Tris(methylthio)methane: A Technical Support Guide for Researchers
For Immediate Release
Welcome to the Technical Support Center for Tris(methylthio)methane [CAS: 5418-86-0]. As a key reagent in modern organic synthesis, particularly as a formyl anion equivalent, understanding the stability of tris(methylthio)methane under various workup conditions is critical to ensure experimental success and product purity.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of tris(methylthio)methane during acidic and basic workups.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of tris(methylthio)methane?
Tris(methylthio)methane, a trithioorthoformate, is a relatively stable compound under anhydrous and neutral conditions. However, its stability is compromised in the presence of aqueous acid or base, particularly upon heating. It is significantly more resistant to hydrolysis than its oxygen-containing analog, trimethyl orthoformate.
Q2: Is tris(methylthio)methane stable to a standard aqueous workup?
The stability of tris(methylthio)methane during a standard aqueous workup is highly dependent on the pH of the aqueous solution and the temperature. Brief exposure to neutral water or brine at room temperature is generally well-tolerated. However, prolonged contact or the use of acidic or basic aqueous solutions can lead to decomposition.
Q3: Can I use a mild acidic wash (e.g., 1M HCl) during the workup?
Caution is advised when performing an acidic wash. While brief exposure to dilute, cold acid may be tolerated to some extent, trithioorthoesters are known to undergo hydrolysis under acidic conditions. The presence of even catalytic amounts of acid can initiate hydrolysis, especially if the mixture is allowed to warm or if contact time is extended.
Q4: What about a basic wash (e.g., saturated NaHCO₃ or 1M NaOH)?
Tris(methylthio)methane exhibits greater stability under basic conditions compared to acidic conditions, especially in its deprotonated (lithiated) form in anhydrous solvents. During an aqueous basic workup, it is generally more stable to mild bases like sodium bicarbonate than to strong bases like sodium hydroxide. However, prolonged exposure or heating with strong aqueous bases can still lead to decomposition.
Q5: What are the primary decomposition products of tris(methylthio)methane under acidic and basic conditions?
Under acidic conditions, tris(methylthio)methane hydrolyzes to form methyl thiocarboxylates and ultimately, carboxylic acids, along with methanethiol. Under basic conditions, the decomposition pathways are less commonly encountered in workups but can lead to the formation of various sulfur-containing byproducts.
Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions involving tris(methylthio)methane.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product after workup. | Decomposition of the tris(methylthio)methane moiety during an acidic or prolonged basic wash. | - If possible, perform the workup under neutral conditions using only water and brine. - If an acid wash is necessary, use a pre-chilled, dilute acid solution and minimize contact time. - For a basic wash, prefer saturated sodium bicarbonate over stronger bases like NaOH or K₂CO₃. - Conduct all aqueous washes at low temperatures (0-5 °C). |
| Product is contaminated with a strong, unpleasant odor. | Formation of methanethiol as a byproduct of tris(methylthio)methane decomposition. | - During the workup, wash the organic layer with a dilute solution of sodium hypochlorite (bleach) to oxidize the volatile thiol to a less odorous sulfonate salt, which will partition into the aqueous layer. Caution: This is an oxidative treatment and may not be suitable for all products. - Alternatively, a wash with a copper(II) sulfate solution can form a copper mercaptide salt, which can be removed with the aqueous layer. |
| Unexpected polar impurities are observed by TLC or LC-MS. | These may be hydrolysis byproducts such as methyl thiocarboxylates or carboxylic acids. | - If the desired product is non-polar, these impurities can often be removed by column chromatography. - To avoid their formation, reconsider the workup conditions as described above. |
| Formation of an insoluble white precipitate during workup. | This is less common but could indicate the formation of polymeric sulfur-containing byproducts, especially under harsh conditions. | - Attempt to dissolve the precipitate in a different organic solvent. - If the precipitate is insoluble, it can often be removed by filtration through a pad of celite. |
Mechanistic Insights into Stability and Decomposition
Acid-Catalyzed Hydrolysis
The hydrolysis of tris(methylthio)methane under acidic conditions is a stepwise process. The reaction is initiated by protonation of one of the sulfur atoms, making it a better leaving group. Subsequent nucleophilic attack by water leads to the formation of a hemithioacetal intermediate, which can then undergo further hydrolysis to ultimately yield a carboxylic acid and methanethiol.
Caption: Acid-catalyzed hydrolysis of tris(methylthio)methane.
Behavior Under Basic Conditions
In the absence of water, tris(methylthio)methane can be deprotonated with a strong base like n-butyllithium to form a stable lithiated species, which is a key reactive intermediate in many synthetic applications. This indicates the inherent stability of the core structure to non-aqueous basic conditions.
During an aqueous basic workup, the primary concern is the presence of hydroxide ions, which can act as a nucleophile. However, the electron-rich nature of the central carbon atom makes direct nucleophilic attack less favorable than in the corresponding oxygen orthoesters. Therefore, tris(methylthio)methane shows reasonable stability towards mild aqueous bases, especially at low temperatures.
Caption: Stability of tris(methylthio)methane under basic conditions.
Recommended Workup Protocols
Protocol 1: Neutral Workup (Preferred Method)
This method is recommended when the tris(methylthio)methane moiety needs to be preserved and the reaction mixture does not contain significant amounts of acidic or basic impurities.
-
Quenching: Quench the reaction mixture with deionized water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Mild Basic Workup
Use this protocol to remove acidic impurities.
-
Quenching: Quench the reaction as described in the neutral workup.
-
Extraction: Perform the initial extraction with an organic solvent.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine. Ensure the washes are performed quickly and at a low temperature.
-
Drying and Concentration: Dry the organic layer and concentrate as described previously.
Protocol 3: Mild Acidic Workup (Use with Caution)
This protocol should only be used if a basic impurity must be removed and the desired product is known to be stable to brief, mild acid exposure.
-
Quenching and Extraction: Follow the initial steps of the neutral workup.
-
Washing: Wash the combined organic layers with a pre-chilled, dilute (e.g., 0.1-0.5 M) aqueous solution of HCl or citric acid. Immediately follow with a wash of saturated aqueous sodium bicarbonate to neutralize any residual acid, and then a final brine wash.
-
Drying and Concentration: Dry the organic layer and concentrate.
Deprotection of the Tris(methylthio)methyl Group
When tris(methylthio)methane is used as a protecting group for a carbonyl functionality, its removal is typically achieved under acidic conditions that are more forcing than a simple aqueous wash.
Typical Deprotection Conditions:
-
Reagents: A variety of acidic reagents can be employed, including aqueous solutions of mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., BF₃·OEt₂), or mercury(II) salts in the presence of water.
-
Procedure: The protected substrate is typically dissolved in a suitable solvent (e.g., THF, acetone, or methanol) and treated with the acidic reagent. The reaction is often heated to drive the hydrolysis to completion.
-
Workup: After the deprotection is complete, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
References
-
PubChem. Methane, tris(methylthio)-. [Link]
-
The Good Scents Company. tris(methyl thio) methane. [Link]
-
Cheméo. Methane, tris(methylthio)- (CAS 5418-86-0). [Link]
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Technical Support Center: Managing Tris(methylthio)methane Odor in the Laboratory
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the effective management of the potent odor associated with Tris(methylthio)methane. As a thioether, its characteristic earthy, truffle-like scent, while utilized in other industries, can be a significant nuisance and potential hazard indicator in a controlled laboratory environment.[1][2] Adherence to the principles of containment, neutralization, and proper disposal outlined herein is critical for maintaining a safe and comfortable workspace.
Section 1: Foundational Principles of Odor Management
Q1: Why does Tris(methylthio)methane have such a strong and persistent odor?
A: The potent odor of Tris(methylthio)methane, formula (CH₃S)₃CH, is characteristic of many organosulfur compounds.[3][4] Sulfur's ability to form volatile compounds that are readily detected by the human olfactory system at extremely low concentrations is the primary reason.[5] Even though Tris(methylthio)methane has a relatively high boiling point (102 °C at 15 mmHg), its vapor can escape from unsealed containers and during experimental manipulations, leading to a pervasive odor.[6][7] The core strategy for managing this is not to mask the odor, but to prevent its release and chemically neutralize the source.
Q2: What is the fundamental strategy for controlling organosulfur odors in the lab?
A: The strategy is a three-pronged approach based on established best practices for handling "stench chemicals".[5][8]
-
Containment: The most critical step is to prevent the odorous vapors from escaping into the laboratory environment. This is achieved by working exclusively within certified chemical fume hoods and using closed or isolated reaction systems.[9]
-
Neutralization: Any vapors that are generated must be chemically "scrubbed" before being exhausted. Similarly, all contaminated equipment and waste must be chemically treated to eliminate the odor source. The most effective and widely adopted method is oxidation, which converts the volatile thioether into non-odorous, higher oxidation state sulfur compounds like sulfoxides and sulfones.[4]
-
Disposal: All waste, including spent neutralizing solutions and contaminated disposables, must be collected, labeled, and disposed of as hazardous waste according to institutional and regulatory guidelines.[8][10]
Section 2: Troubleshooting Guide & Proactive Protocols
This section addresses specific issues you may encounter and provides step-by-step protocols for prevention and remediation.
Issue 1: A strong odor is detected during the reaction or work-up.
This indicates a breach in containment. The following protocol is mandatory for all work involving Tris(methylthio)methane to prevent vapor release.
Protocol: Implementing a Closed System with Vapor Scrubbing
-
Work exclusively in a certified chemical fume hood. Keep the sash as low as possible.[9]
-
Assemble a closed reaction apparatus. Use glassware with ground glass joints (e.g., Schlenk line equipment) or tightly sealed septa. This setup is analogous to that used for air-sensitive reactions.[10][11]
-
Use liquid transfer tools. Never pour or pipette Tris(methylthio)methane or its solutions. Use syringes or cannulas for all transfers to minimize vapor release.
-
Install a bleach trap (scrubber). Connect the exhaust outlet of your reaction (e.g., from a condenser or gas bubbler) via tubing to the inlet of a gas-washing bottle containing a 1:1 solution of commercial bleach and water.[10] The outlet of the bleach trap should be pointed towards the back of the fume hood.[10]
-
Maintain a slow gas flow. If using an inert gas sweep, ensure the flow rate is low (e.g., 1-2 bubbles per second) to maximize the residence time of the exhaust gas in the bleach solution, ensuring complete neutralization.[10]
Caption: Experimental workflow for containing and neutralizing odorous vapors.
Issue 2: Glassware and equipment retain a strong odor after cleaning.
Standard washing is insufficient. Chemical decontamination is required to oxidize residual Tris(methylthio)methane.
Protocol: Decontamination of Labware via Bleach Bath
-
Prepare a Bleach Bath: In a designated plastic bucket or container, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite) and water. The container should be large enough to fully submerge the glassware and kept covered within a fume hood.[10] Label the container clearly as "Bleach Bath for Sulfur Waste."
-
Immediate Soaking: As soon as an experiment is complete, place all contaminated glassware (flasks, syringes, stir bars, etc.) directly into the bleach bath. Do not let items dry in the open lab.[10]
-
Sufficient Contact Time: Allow the labware to soak for a minimum of 14 hours (overnight).[10] For heavily contaminated items, a 24-hour soak may be necessary.[5]
-
Rinse and Final Wash: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with your normal glassware washing procedure.
-
Monitor Bleach Bath Efficacy: The bath can be reused, but its effectiveness will decrease over time. Replace the solution if you observe the formation of significant white solid precipitate (oxidized sulfur compounds), an accumulation of grime, or if the bath itself develops a strong, unpleasant odor.[10]
| Parameter | Recommendation | Rationale | Source(s) |
| Neutralizing Agent | Sodium Hypochlorite (Commercial Bleach) | Powerful oxidizing agent that converts thioethers to odorless sulfoxides/sulfones. | [4] |
| Concentration | 1:1 Bleach to Water | Provides a sufficient concentration of hypochlorite for effective and rapid oxidation. | |
| Minimum Contact Time | 14-24 Hours | The oxidation reaction can be slow and requires adequate time for completion. | [5][10] |
| Location | Inside a Chemical Fume Hood | Prevents any vapor release during the decontamination process. | [8] |
Issue 3: A general, persistent odor is present in the laboratory.
This suggests an fugitive emission source that must be identified and corrected immediately.
Troubleshooting Flowchart for Fugitive Odors
Use the following decision tree to systematically identify the source of a lingering odor.
Caption: Decision tree for troubleshooting the source of a persistent lab odor.
Section 3: Frequently Asked Questions (FAQs)
Handling & Storage
-
Q: What is the correct Personal Protective Equipment (PPE) for handling Tris(methylthio)methane?
-
Q: How should I properly store Tris(methylthio)methane to prevent odor leakage?
-
A: Store in the original, tightly closed container.[13][14] For added security, seal the bottle cap with Teflon tape.[5] Keep the container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[13] Best practice is to store stench chemicals in a dedicated, ventilated cabinet.[8][15]
-
Waste & Disposal
-
Q: How do I dispose of contaminated solid waste (gloves, paper towels, septa)?
-
Q: Can I pour spent bleach solutions from decontamination down the drain?
-
Q: How should I label my waste containers?
-
A: All waste containers must be labeled with a hazardous waste tag that includes the full chemical name: "Tris(methylthio)methane Waste" and "Sodium Hypochlorite Solution."[10][16] Avoid using abbreviations. This ensures that environmental health and safety personnel can manage the disposal correctly.[10]
-
Emergency & Spills
-
Q: What should I do immediately if I spill a small amount of Tris(methylthio)methane inside a fume hood?
-
A: For a small, contained spill inside a fume hood:
-
Alert others in the immediate area.[17]
-
Ensure you are wearing appropriate PPE.[13]
-
Cover the spill with an absorbent material, such as activated carbon or vermiculite.[13]
-
Carefully scoop the absorbent material into a sealable bag or container.[17]
-
Wipe the spill area with a 1:1 bleach solution and then with water.[8]
-
Place all cleanup materials into the solid hazardous waste stream.[18]
-
Report the spill to your laboratory supervisor.[18]
-
-
-
Q: When does a spill require evacuation and professional assistance from EH&S?
-
A: You should contact your institution's Environmental Health & Safety (EH&S) department immediately and evacuate the area if:
-
References
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Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. [Link]
-
Cole-Parmer. Material Safety Data Sheet - bis(Methylthio)methane, 99+%. [Link]
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Princeton University Environmental Health & Safety. Section 6B: Lab Ventilation. [Link]
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UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
-
Columbia University Research. SOP FOR STENCH CHEMICALS. [Link]
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Aircuity. Laboratory Ventilation ACH Rates Standards and Guidelines. [Link]
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Reddit. Handling thiols in the lab : r/chemistry. [Link]
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Jeio Tech. Lab Cabinet Odor: causes and solutions for chemical smells. [Link]
-
Synerzine. SAFETY DATA SHEET Methane, bis(methylthio)-. [Link]
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The Good Scents Company. tris(methyl thio) methane, 5418-86-0. [Link]
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National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]
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Imperial College London. Emergency procedures. [Link]
-
Oakland University Environmental Health and Safety Office. Spill Control/Emergency Response - EHSO Manual 2024-2025. [Link]
-
National Society for Histotechnology. Laboratory Ventilation. [Link]
-
Clym Environmental Services. 8 Steps to Handling a Lab Chemical Spill. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
The Good Scents Company. truffle sulfide bis(methylthio)methane. [Link]
-
Cheméo. Chemical Properties of Methane, tris(methylthio)- (CAS 5418-86-0). [Link]
-
Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
National Environmental Trainers. OSHA Regulatory Guidance for Hydrogen Sulfide. [Link]
-
Occupational Safety and Health Administration. Hydrogen Sulfide - Overview. [Link]
-
Occupational Safety and Health Administration. Hydrogen Sulfide - Hazards. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
Centers for Disease Control and Prevention. Sulfur dioxide - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. [Link]
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Technical Support Center: Quenching Procedures for Reactions Involving Lithiated Tris(methylthio)methane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the critical quenching step in reactions utilizing lithiated tris(methylthio)methane. As a potent acyl anion equivalent, this reagent is instrumental in forming carbon-carbon bonds, but its successful application hinges on a well-executed and understood quenching and workup procedure. This center is designed to address common challenges and provide solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of quenching a reaction involving lithiated tris(methylthio)methane?
The primary goal of quenching is to neutralize the highly reactive lithiated tris(methylthio)methane and any other reactive organolithium species, such as unreacted n-butyllithium (n-BuLi). This is a critical step that precedes the aqueous workup and product isolation. A proper quench ensures the safe handling of the reaction mixture and can be crucial for obtaining a high yield of the desired product.
Q2: What are the standard quenching agents for these reactions, and how do I choose the right one?
The choice of quenching agent depends on the nature of the product and the subsequent desired transformations.
-
For simple protonation: If the goal is to simply protonate the lithiated species, a weak protic source is often preferred to control the exothermicity of the reaction. Saturated aqueous ammonium chloride (NH₄Cl) is a common choice.[1] For highly sensitive substrates, adding a less reactive alcohol like isopropanol at low temperatures before the aqueous quench can be beneficial.[2]
-
For electrophilic capture: In many applications of lithiated tris(methylthio)methane, the quenching step involves the addition of an electrophile (e.g., alkyl halides, epoxides, aldehydes, or ketones) to form a new carbon-carbon bond.[3][4] The reaction is typically quenched after the electrophile has been consumed.
-
For hydrolysis to a carbonyl: If the ultimate goal is to hydrolyze the resulting ketene dithioacetal to a carbonyl compound, the workup conditions will be acidic, often involving reagents like mercury(II) chloride or HBF₄.[5][6]
Q3: At what temperature should I perform the quench?
It is highly recommended to perform the quench at a low temperature, typically the same temperature at which the reaction was conducted (e.g., -78 °C).[5][6] Adding the quenching agent at a low temperature helps to dissipate the heat generated during the neutralization of the reactive organolithium species, minimizing side reactions and preventing a dangerous exotherm.[1]
Q4: What are the key safety precautions when quenching reactions with lithiated tris(methylthio)methane?
Organolithium reagents like n-BuLi, which is used to generate lithiated tris(methylthio)methane, are pyrophoric and react violently with water and air.[2][7]
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).[7]
-
Proper Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
-
Controlled Addition: The quenching agent should be added slowly and dropwise to the reaction mixture with vigorous stirring to control the reaction rate and prevent a rapid temperature increase.[1]
-
Cooling Bath: Keep the reaction flask in a cooling bath (e.g., dry ice/acetone) during the quench.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of reactions involving lithiated tris(methylthio)methane.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Vigorous, Uncontrolled Quench | 1. Quenching agent added too quickly.2. Reaction mixture not sufficiently cooled.3. Highly reactive quenching agent (e.g., water) used directly. | 1. Slow Down: Add the quenching agent dropwise with vigorous stirring to allow for controlled heat dissipation.[1]2. Maintain Low Temperature: Ensure the reaction flask is immersed in a cooling bath (e.g., -78 °C) throughout the quenching process.[8]3. Use a Milder Quencher First: For very reactive systems, consider a pre-quench with a less reactive alcohol like isopropanol before adding an aqueous solution.[2] |
| Low Product Yield | 1. Incomplete lithiation of tris(methylthio)methane.2. Degradation of the lithiated species.3. Product is water-soluble.4. Incomplete reaction with the electrophile. | 1. Verify Lithiation: Ensure the n-BuLi is of good quality and accurately titrated. Allow sufficient time for the deprotonation to complete.2. Maintain Low Temperature: Lithiated tris(methylthio)methane can be unstable at higher temperatures. Keep the reaction at -78 °C until quenching. THF, a common solvent, can be deprotonated by n-BuLi at temperatures above -20 °C.[8][9]3. "Salting Out": If your product has some water solubility, saturate the aqueous layer with sodium chloride (brine) during the workup to decrease its polarity and drive the product into the organic phase.[1]4. Optimize Reaction Time/Temperature: Ensure the electrophile has had sufficient time to react before quenching. Monitor the reaction by TLC if possible. |
| Formation of a Persistent Emulsion During Workup | 1. Formation of finely divided lithium salts. | 1. Addition of Rochelle's Salt: For reactions involving aluminum hydrides (not typical here, but a good general tip), adding a saturated aqueous solution of Rochelle's salt can help chelate metal salts and break up emulsions.[1]2. Filtration: Passing the entire mixture through a pad of Celite can help remove fine solids that may be stabilizing the emulsion.[1]3. Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to layer separation. |
| Product Decomposition During Hydrolysis of the Dithioacetal | 1. Harsh hydrolysis conditions. | 1. Milder Hydrolysis Conditions: Explore alternative, milder conditions for the hydrolysis of the ketene dithioacetal to the desired carbonyl compound. For example, using aqueous HBF₄ in DMSO or THF has been reported to be effective.[5][6] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Saturated Aqueous Ammonium Chloride
This protocol is suitable for reactions where the desired outcome is the protonated adduct of the lithiated tris(methylthio)methane.
-
Cool the Reaction Mixture: Ensure the reaction flask containing the lithiated tris(methylthio)methane adduct is maintained at -78 °C in a dry ice/acetone bath with vigorous stirring.
-
Prepare the Quenching Solution: Have a sufficient volume of saturated aqueous ammonium chloride (NH₄Cl) solution ready.
-
Slow Addition of Quenching Agent: Using a syringe or a dropping funnel, add the saturated aqueous NH₄Cl solution dropwise to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Warm to Room Temperature: Once the addition of the quenching agent is complete and the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
-
Layer Separation and Extraction: Separate the layers. Extract the aqueous layer two to three more times with the organic solvent.
-
Combine and Dry: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with an Electrophile (General Procedure)
This protocol outlines the general steps for quenching the lithiated tris(methylthio)methane with an electrophile.
-
Maintain Low Temperature: Keep the reaction flask containing the lithiated tris(methylthio)methane at -78 °C.
-
Add Electrophile: Slowly add the electrophile (e.g., an alkyl halide dissolved in dry THF) to the stirred solution of the lithiated species.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for the appropriate amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.
-
Quench Excess Reagent: After the reaction with the electrophile is complete, quench any remaining reactive species by following Protocol 1 (Standard Quenching Procedure with Saturated Aqueous Ammonium Chloride).
Visualizations
Decision Workflow for Quenching Strategy
Caption: Decision tree for selecting the appropriate quenching and workup strategy.
References
- Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
- Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, (17), 2075-2080.
- Bryce, M. R., & Gardiner, J. M. (1988). Synthesis and lithiation of γ,γ-difunctionalised ketene dithioacetals. Access to a new synthetic equivalent of a β-hydroxy-β-lithioacrylate. X-Ray molecular structure of 2-(1,3-dithian-2-ylidenemethyl)-1,3-dithiane. Journal of the Chemical Society, Perkin Transactions 1, (10), 2675-2681.
- ResearchGate. Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a.
- University of California, Santa Barbara.
- National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Wikipedia. Corey–Seebach reaction.
- Wikipedia. n-Butyllithium.
- Benchchem. Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds.
- Princeton University Environmental Health and Safety.
- Barbero, M., Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (1993). preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, 2075-2080.
- Organic Chemistry Portal. Corey-Seebach Reaction.
- Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Scale-Up of Reactions Using Tris(methylthio)methane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Tris(methylthio)methane, a versatile reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application, with a special focus on the challenges and considerations encountered during reaction scale-up.
Introduction to Tris(methylthio)methane
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is a valuable C1 building block in organic synthesis.[1][2][3][4] Its primary utility stems from its role as a formyl anion equivalent .[1][2][5][6] Upon deprotonation with a strong base, the resulting tris(methylthio)methyllithium is a potent nucleophile that can react with a wide range of electrophiles. The resulting trithioorthoformate adduct can then be hydrolyzed to unveil a carbonyl group, effectively achieving a nucleophilic formylation. This reagent has been employed in the synthesis of complex molecules, including natural products like (−)-nephrosteranic acid and (−)-roccellaric acid.[1][5][7]
This guide addresses common practical challenges and provides troubleshooting strategies to ensure successful and scalable synthetic outcomes.
Physical & Safety Data Summary
Proper handling is paramount when working with any chemical reagent. Below is a summary of key properties and safety information for Tris(methylthio)methane.
| Property | Value | Source |
| CAS Number | 5418-86-0 | [1][5][8] |
| Molecular Formula | C₄H₁₀S₃ | [4][5][8] |
| Molecular Weight | 154.32 g/mol | [1][2][5] |
| Appearance | Clear, colorless to yellow oily liquid | [2][9] |
| Odor | Strong, sulfurous (stench) | [10][11] |
| Density | 1.16 g/mL at 25 °C | [1][5][8] |
| Boiling Point | 102 °C at 15 mmHg; 225-227 °C at 760 mmHg | [1][2][5][8] |
| Melting Point | 16 °C | [1][2][8] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.577 | [1][5][8] |
Safety First: Handling and Storage at Scale
Organosulfur compounds are notorious for their potent odors and require specific handling procedures, especially on a larger scale.
Q: What are the primary hazards associated with Tris(methylthio)methane?
A: Tris(methylthio)methane is a combustible liquid that can cause skin, eye, and respiratory tract irritation.[1][3][8] Vapors may cause dizziness or headaches.[9] It is also characterized by a powerful and unpleasant odor.[10][11] Long-term exposure effects may be delayed.[9]
Q: How should I handle Tris(methylthio)methane in the lab, particularly for a multi-gram scale reaction?
A: All manipulations should be performed exclusively within a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1][12] For larger quantities, consider using a respirator with a suitable filter (e.g., type ABEK EN14387).[1]
-
Inert Atmosphere: While stable under normal conditions, reactions involving its lithiated form must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture and oxygen.
-
Material Transfer: Use ground and bonded containers when transferring the material to prevent static discharge.[9][10][11] Employ spark-proof tools and explosion-proof equipment for large-scale transfers.[9][10][11]
-
Odor Control: To mitigate the stench, consider working with a bleach or hydrogen peroxide scrubber nearby to quench any residual odors on glassware or spills.
Q: What are the recommended storage conditions?
A: Store Tris(methylthio)methane in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[9][11] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[9][10][11]
Frequently Asked Questions (FAQs)
Q: Why is Tris(methylthio)methane used as a formyl anion equivalent?
A: The proton on the central carbon of Tris(methylthio)methane is acidic due to the electron-withdrawing and stabilizing effects of the three adjacent sulfur atoms. This allows for easy deprotonation by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion. This carbanion acts as a synthetic equivalent of the formyl anion (⁻CHO), a synthon that is otherwise inaccessible. The resulting trithioorthoformate group is stable under many reaction conditions but can be readily hydrolyzed to an aldehyde or related functional group when desired.[13][14]
Q: What base is typically used to deprotonate Tris(methylthio)methane, and at what temperature?
A: n-Butyllithium (n-BuLi) is the most common base used. The deprotonation is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures, such as –78 °C, to prevent side reactions.[15][16]
Q: What types of electrophiles react with lithiated Tris(methylthio)methane?
A: The lithiated species is a versatile nucleophile that reacts with a broad range of electrophiles. This includes alkyl halides, epoxides, aldehydes, ketones, and esters.[15][17] For instance, its reaction with epoxides provides an efficient route to β-hydroxy esters after hydrolysis.[15][17]
Q: What is "umpolung" reactivity, and how does it relate to this reagent?
A: Umpolung, or polarity reversal, is a concept where the normal polarity of a functional group is inverted. Typically, the carbon atom of a carbonyl group is electrophilic. By converting it to a trithioorthoformate and deprotonating it, the central carbon becomes nucleophilic. This allows it to attack electrophiles, achieving a reversal of the normal reactivity pattern.[13][14] This is the core principle behind using Tris(methylthio)methane as a formyl anion equivalent.
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the benchtop introduces challenges related to mass and heat transfer, reagent addition, and workup procedures.
Problem Area 1: Incomplete Deprotonation
Symptom: You observe a significant amount of unreacted starting material (electrophile) and recovered Tris(methylthio)methane after the reaction.
Q: My reaction seems to stall, and I see a lot of my starting electrophile. What could be the cause?
A: This often points to incomplete formation of the active nucleophile, tris(methylthio)methyllithium.
-
Causality: The most common culprits are impure or improperly titrated n-BuLi, or the presence of moisture or other proton sources in the reaction vessel or solvent. On a larger scale, inefficient mixing can lead to localized "hot spots" where the base is consumed before it can fully deprotonate the substrate.
-
Troubleshooting Steps:
-
Verify Base Titer: Always use freshly titrated n-BuLi. The concentration of commercial n-BuLi can decrease over time.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Scale-Up Addition: For reactions over 1 liter, subsurface addition of n-BuLi via a cannula is recommended. This ensures the base reacts with the substrate before it can react with the headspace. Maintain vigorous stirring to ensure rapid homogenization.
-
Temperature Control: The deprotonation is exothermic. On a large scale, the rate of n-BuLi addition must be carefully controlled to maintain the desired low temperature (e.g., -78 °C). A rise in temperature can lead to decomposition of the lithiated species or side reactions.
-
Problem Area 2: Low Yield of the Adduct
Symptom: The deprotonation appears successful (color change is observed), but the subsequent reaction with the electrophile gives a low yield of the desired trithioorthoformate product.
Q: I'm not getting the expected yield of my thioacetal product. What should I investigate?
A: This suggests an issue with the nucleophilic addition step itself or the stability of the product during workup.
-
Causality: The lithiated species might be decomposing, or the product could be unstable under the workup conditions. Complications can also arise from the electrophile itself; for example, reactions with lactones can sometimes yield unexpected products.[18]
-
Troubleshooting Steps:
-
Check Reagent Stability: Add the electrophile promptly after the deprotonation is complete. While the lithiated species is reasonably stable at low temperatures, it will degrade over time, especially if the temperature rises.
-
Optimize Electrophile Addition: Add the electrophile as a solution in your reaction solvent to ensure better mixing and temperature control. For highly reactive electrophiles, a slow addition at low temperature is crucial.
-
Quenching Strategy: The reaction quench is critical. A standard aqueous quench might be too harsh if the product is sensitive to acid or base.[19] Consider quenching with a buffered solution (e.g., saturated aqueous NH₄Cl) or a non-aqueous protic source (e.g., methanol) at low temperature before warming to room temperature.
-
Workup Analysis: If you suspect product loss during workup, analyze all phases. Check the aqueous layer to see if your product has unexpected water solubility.[19]
-
Problem Area 3: Difficult or Incomplete Deprotection
Symptom: The trithioorthoformate adduct is formed in high yield, but the final hydrolysis step to the carbonyl compound is low-yielding or produces multiple byproducts.
Q: I've successfully made the intermediate, but I can't efficiently convert it back to the aldehyde/ketone. What methods can I try?
A: The deprotection of thioacetals and trithioorthoformates is a well-known challenge and often requires specific, carefully chosen conditions.[13][14] Simple acid hydrolysis is often ineffective.[14]
-
Causality: The carbon-sulfur bonds are very stable. Cleavage typically requires an oxidizing agent or a soft Lewis acid to activate the sulfur atoms towards hydrolysis. The choice of reagent is critical and substrate-dependent.
-
Troubleshooting & Alternative Protocols:
-
Oxidative Methods: Reagents like manganese dioxide (MnO₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃) in an anhydrous solvent like acetonitrile can be effective.[20][21] The order of addition can be crucial; add the Lewis acid first, stir, then add the oxidant.[20]
-
Lewis Acid-Mediated Hydrolysis: A combination of a metal salt and an oxidant under solvent-free conditions has been reported, for example, using benzyltriphenylphosphonium peroxymonosulfate with AlCl₃.[22]
-
Heavy Metal Salts: Reagents like HgCl₂/CaCO₃ or Ag⁺ salts can be used, but their toxicity and cost are significant drawbacks, especially at scale.
-
Scale-Up Consideration: Deprotection reactions can be exothermic and may generate gaseous byproducts. Ensure adequate ventilation and temperature monitoring. The workup often involves filtering solid byproducts, which can be challenging with large volumes. Ensure your filter setup is appropriately sized.
-
Experimental Protocol: Scale-Up Synthesis of 2-Phenylpropanal
This protocol details a representative two-step procedure for the synthesis of 2-phenylpropanal, starting from 1-bromo-1-phenylethane, highlighting key scale-up considerations.
Workflow Overview
Step 1: Synthesis of 1,1,1-Tris(methylthio)-2-phenylpropane
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
| Tris(methylthio)methane | 154.32 | 15.4 g | 0.10 | 1.0 |
| Anhydrous THF | - | 400 mL | - | - |
| n-BuLi (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 | 1.1 |
| 1-Bromo-1-phenylethane | 185.06 | 18.5 g | 0.10 | 1.0 |
Procedure:
-
Reactor Setup: Set up a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.
-
Initial Charge: Charge the flask with Tris(methylthio)methane (15.4 g, 0.10 mol) and anhydrous THF (400 mL).
-
Cooling: Cool the stirred solution to –78 °C using a dry ice/acetone bath.
-
Deprotonation (Scale-Up Consideration): Add n-BuLi (44 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above –70 °C. A color change to yellow or orange indicates the formation of the anion. Stir for an additional 30 minutes at –78 °C after the addition is complete.
-
Alkylation: Add a solution of 1-bromo-1-phenylethane (18.5 g, 0.10 mol) in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again maintaining a temperature below –70 °C.
-
Reaction: Allow the reaction to stir at –78 °C for 2 hours, then let it warm slowly to room temperature overnight.
-
Quench: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trithioorthoformate adduct. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Deprotection to 2-Phenylpropanal
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
| Crude Adduct from Step 1 | ~258.45 | ~25.8 g | ~0.10 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 20.0 g | 0.15 | 1.5 |
| Manganese Dioxide (MnO₂) | 86.94 | 52.2 g | 0.60 | 6.0 |
| Acetonitrile (anhydrous) | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: In a 1 L flask equipped with a mechanical stirrer and nitrogen inlet, add the crude adduct (~25.8 g, ~0.10 mol) and anhydrous acetonitrile (500 mL).
-
Lewis Acid Addition: Add anhydrous aluminum chloride (20.0 g, 0.15 mol) portion-wise at room temperature. The addition may be slightly exothermic. Stir the resulting mixture for 15 minutes.
-
Oxidant Addition (Scale-Up Consideration): Add activated manganese dioxide (52.2 g, 0.60 mol) portion-wise. This step can be significantly exothermic on a large scale. Control the addition rate to maintain the temperature below 40 °C. An ice bath may be necessary for cooling.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or GC/MS until the starting adduct is consumed (typically 2-4 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid manganese and aluminum salts. Wash the filter cake thoroughly with acetonitrile or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or flash column chromatography to yield 2-phenylpropanal.
References
- Material Safety Data Sheet - bis(Methylthio)methane, 99+%. Cole-Parmer. [URL: https://www.coleparmer.com/safety-data-sheet/bis-methylthio-methane-99-210020050]
- Tris(methylthio)methane 98 5418-86-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/255068]
- SAFETY DATA SHEET Methane, bis(methylthio)-. Synerzine. [URL: https://www.synerzine.com/sds/FG-15338_METHANE,_BIS(METHYLTHIO)-_SDS.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC210020250]
- TRIS(METHYLTHIO)METHANE | 5418-86-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853631.htm]
- Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals. Molecules, 5(8), 936-943. [URL: https://www.mdpi.com/1420-3049/5/8/936]
- SAFETY DATA SHEET - Tris(phenylthio)methane. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T3126_EN.pdf]
- tris(methylthio)methane. ChemBK. [URL: https://www.chembk.com/en/chem/tris(methylthio)methane]
- Kamal, A., et al. (2005). Developments in the deprotection of thioacetals. Tetrahedron, 61(35), 8273-8299. [URL: https://www.semanticscholar.org/paper/Developments-in-the-deprotection-of-thioacetals-Kamal-Khan/a15865231c6a28726514f6b283d7f7f8d533b018]
- Tris(trimethylsilyl)methane is not an effective mediator of radical reactions. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S004040390702330X]
- Kamal, A., et al. (2005). Developments in the Deprotection of Thioacetals. ResearchGate. [URL: https://www.researchgate.net/publication/244498867_Developments_in_the_Deprotection_of_Thioacetals]
- Tajbakhsh, M., et al. (2007). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 12(11), 2539-2545. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149303/]
- Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3 CN. MDPI. [URL: https://sciforum.net/paper/ecsoc-4-01931]
- Abood, N. A. (1993). An Improved Reaction of tris(Methylthio) methane with Epoxides: Application to the Efficient Synthesis of β-Hydroxy Esters. Synthetic Communications, 23(6), 751-758. [URL: https://www.researchgate.net/publication/254180439_An_Improved_Reaction_of_trisMethylthio_methane_with_Epoxides_Application_to_the_Efficient_Synthesis_of_b-Hydroxy_Esters]
- TRIS(METHYLTHIO)METHANE CAS#: 5418-86-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB6853631_EN.htm]
- Methane, tris(methylthio)- | C4H10S3 | CID 138491. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138491]
- Reddy, P. V., et al. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Organic Letters, 25(27), 5035–5039. [URL: https://www.researchgate.net/publication/372074558_Lithio_Tris_methylthio_methane_as_HydroxyThioAminocarbonyl_Anion_Equivalent_Asymmetric_Synthesis_of_a-Amino_Acid_Esters_Thioesters_Amides_and_Peptides]
- tris(methyl thio) methane, 5418-86-0. The Good Scents Company. [URL: http://www.thegoodscentscompany.
- Methane, tris(methylthio)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5418860]
- Chemical Properties of Methane, tris(methylthio)- (CAS 5418-86-0). Cheméo. [URL: https://www.chemeo.com/cid/42-998-1/Methane-tris-methylthio.html]
- Abood, N. A. (1993). An Improved Reaction of tris(Methylthio) methane with Epoxides: Application to the Efficient Synthesis of β-Hydroxy Esters. Synthetic Communications, 23(6), 751-758. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919308018991]
- N-Nitromethylphthalimide. A formyl anion equivalent. ResearchGate. [URL: https://www.researchgate.net/publication/250073286_N-Nitromethylphthalimide_A_formyl_anion_equivalent]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/troubleshoot-a-reaction.html]
- Casoni, D. D., et al. (1981). Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1, 3003-3006. [URL: https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810003003]
- Aggarwal, V. K., et al. (1987). Complications in the reactions of tris(thio)methyl-lithium derivatives with δ-valerolactone. Journal of the Chemical Society, Chemical Communications, (18), 1384-1386. [URL: https://pubs.rsc.org/en/content/articlelanding/1987/c3/c39870001384]
- Tris(methylthio)methane 98 5418-86-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/332/97l/255068-ms.pdf]
- Reddy, P. V., et al. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Lithio-Tris(methylthio)methane-as-Anion-Synthesis-Reddy-Reddy/d6501712a321516f40660f9e0491040854483e54]
- Tris(methylthio)methane. CharChem. [URL: https://www.charchem.org/en/substance/tris-methylthio-methane]
- Wehner, M., et al. (2022). Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis in Arabidopsis. Communications Biology, 5, 843. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9394464/]
- Reddy, P. V., et al. (2023). Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01969]
- US Patent 3,527,808A - Process for purification of tris(hydroxymethyl)aminomethane. Google Patents. [URL: https://patents.google.
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- Techniques for purifying newly synthesized Poly(2'-methylthioadenylic acid). Benchchem. [URL: https://www.benchchem.com/application-notes/23/purification-of-newly-synthesized-poly(2'-methylthioadenylic-acid)]
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Validation & Comparative
A Comparative Spectroscopic Guide to Tris(methylthio)methane and Its Adducts: ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Tris(methylthio)methane, a versatile C1 building block, and its derivatives are frequently employed in complex organic syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for elucidating the structures of these compounds. This guide provides an in-depth comparative analysis of the NMR spectroscopic features of tris(methylthio)methane and its common adducts, supported by experimental data and protocols to aid in their unambiguous identification.
Introduction to Tris(methylthio)methane and its Reactivity
Tris(methylthio)methane, with the formula CH(SCH₃)₃, serves as a masked formyl group or a nucleophilic C1 synthon upon deprotonation. Its utility in organic synthesis stems from the acidity of the methine proton, which can be readily removed by a strong base, such as n-butyllithium, to form the corresponding lithiated adduct, [Li⁺][C(SCH₃)₃⁻]. This nucleophilic species can then react with a variety of electrophiles to form a diverse range of adducts, extending the carbon skeleton and introducing functional complexity. Understanding the spectroscopic signatures of these adducts is crucial for reaction monitoring and product verification.
Fundamental ¹H and ¹³C NMR Characteristics of Tris(methylthio)methane
A thorough understanding of the NMR spectrum of the parent compound is the foundation for interpreting the spectra of its more complex adducts.
¹H NMR Spectrum
The ¹H NMR spectrum of tris(methylthio)methane is characterized by two distinct singlets, reflecting the high symmetry of the molecule.
-
Methine Proton (CH): A singlet typically observed around δ 4.98 ppm . The chemical shift is downfield due to the deshielding effect of the three adjacent electronegative sulfur atoms.
-
Methyl Protons (SCH₃): A sharp singlet integrating to nine protons, usually found at approximately δ 2.15 ppm . The equivalence of the three methyl groups simplifies this region of the spectrum.
¹³C NMR Spectrum
The ¹³C NMR spectrum is similarly straightforward, displaying two signals:
-
Methine Carbon (CH): This carbon appears at a characteristic downfield chemical shift of around δ 60.3 ppm , a direct consequence of being bonded to three sulfur atoms.
-
Methyl Carbons (SCH₃): A single resonance for the three equivalent methyl carbons is observed at approximately δ 14.5 ppm .
The simplicity of these spectra provides a clean baseline for comparison with the more complex spectra of its adducts.
Comparative NMR Analysis of Tris(methylthio)methane Adducts
The formation of an adduct by reacting lithiated tris(methylthio)methane with an electrophile leads to predictable and informative changes in the ¹H and ¹³C NMR spectra. The most significant alteration is the disappearance of the methine proton signal and a substantial downfield shift of the central carbon in the ¹³C NMR spectrum, which becomes a quaternary carbon.
Below is a comparative guide to the NMR data of tris(methylthio)methane and two representative adducts formed from reactions with an alkyl halide (iodomethane) and a ketone (acetone).
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Structure | -C(SCH₃ )₃ | R-group Protons |
| Tris(methylthio)methane | CH(SCH₃)₃ | 2.15 (s, 9H) | 4.98 (s, 1H, CH ) |
| 1,1,1-Tris(methylthio)ethane | CH₃C(SCH₃)₃ | 2.08 (s, 9H) | 1.85 (s, 3H, CH₃ ) |
| 2-Methyl-1,1,1-tris(methylthio)propan-2-ol | (CH₃)₂C(OH)C(SCH₃)₃ | 2.12 (s, 9H) | 1.35 (s, 6H, C(CH₃ )₂) |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Structure | -C (SCH₃)₃ | -C(SCH₃ )₃ | R-group Carbons |
| Tris(methylthio)methane | CH(SCH₃)₃ | 60.3 | 14.5 | - |
| 1,1,1-Tris(methylthio)ethane | CH₃C(SCH₃)₃ | 55.2 | 15.1 | 25.9 (C H₃) |
| 2-Methyl-1,1,1-tris(methylthio)propan-2-ol | (CH₃)₂C(OH)C(SCH₃)₃ | 75.1 | 15.8 | 73.2 (C OH), 29.5 (C(C H₃)₂) |
Analysis of Spectral Changes:
-
Disappearance of the Methine Signal: The most telling sign of successful adduct formation is the absence of the methine proton signal around δ 4.98 ppm in the ¹H NMR spectrum and the methine carbon signal around δ 60.3 ppm in the ¹³C NMR spectrum.
-
Shift of the Central Carbon: The central carbon, now quaternary, experiences a significant shift in the ¹³C NMR spectrum. In the case of alkylation (e.g., with methyl iodide), this carbon becomes more shielded and shifts upfield (δ 55.2 ppm). Conversely, when an electron-withdrawing group like a hydroxylated carbon is attached (from the acetone adduct), the central carbon is deshielded and shifts further downfield (δ 75.1 ppm).
-
Appearance of New Signals: The ¹H and ¹³C NMR spectra will exhibit new signals corresponding to the protons and carbons of the introduced electrophile (the 'R' group). The chemical shifts and multiplicities of these new signals are diagnostic of the structure of the adduct.
-
Methylthio Group Signals: The chemical shift of the methylthio (SCH₃) protons and carbons remains relatively consistent, typically appearing as a sharp singlet in the ¹H NMR spectrum and a single peak in the ¹³C NMR spectrum, indicating the continued equivalence of these groups.
Experimental Protocol: Synthesis and NMR Analysis of 1,1,1-Tris(methylthio)ethane
This section provides a detailed, step-by-step methodology for the synthesis of a representative tris(methylthio)methane adduct, 1,1,1-tris(methylthio)ethane, and its subsequent NMR analysis. This protocol is designed to be a self-validating system, where successful synthesis is confirmed by the predicted spectroscopic outcomes.
Rationale Behind Experimental Choices
The choice of n-butyllithium as the base ensures complete deprotonation of tris(methylthio)methane. The reaction is conducted at low temperatures (-78 °C) to maintain the stability of the lithiated intermediate and to control the reactivity of the subsequent alkylation step. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the lithium cation and its low freezing point. Iodomethane is a reactive electrophile that provides a clean and efficient alkylation.
Step-by-Step Methodology
-
Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is assembled.
-
Initial Setup: The flask is charged with anhydrous tetrahydrofuran (THF, 50 mL) and tris(methylthio)methane (1.0 g, 6.48 mmol). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.6 M in hexanes, 4.4 mL, 7.04 mmol) is added dropwise to the stirred solution via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithiated species results in a pale yellow solution. The mixture is stirred at -78 °C for 1 hour.
-
Alkylation: Iodomethane (0.44 mL, 7.04 mmol) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 1,1,1-tris(methylthio)ethane as a colorless oil.
-
NMR Sample Preparation: A small sample of the purified product (approx. 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.
-
NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
Visualization of Structures and Workflow
Diagram 1: Molecular Structures
Caption: Molecular structures of key compounds.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for adduct synthesis.
Conclusion
The spectroscopic analysis of tris(methylthio)methane and its adducts by ¹H and ¹³C NMR is a powerful and reliable method for structural elucidation. The characteristic chemical shifts and the predictable changes upon adduct formation provide a clear and objective means of verifying reaction outcomes. By understanding the fundamental spectral features of the parent compound and the principles governing the shifts in its derivatives, researchers can confidently navigate the synthesis and characterization of this important class of molecules. The provided experimental protocol serves as a practical guide for the synthesis and analysis of a representative adduct, embodying the principles of scientific integrity and reproducibility.
References
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PubChem. Methane, tris(methylthio)-. National Center for Biotechnology Information. [Link]
-
Barbero, M.; Cadamuro, S.; Degani, I.; Dughera, S.; Fochi, R. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. J. Chem. Soc., Perkin Trans. 11993 , 2075-2080. [Link]
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Corey, E. J.; Seebach, D. Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of 1,3-Dithiane Anions. Angew. Chem. Int. Ed. Engl.1965 , 4, 1075-1077. [Link]
-
Kesavulu, G.; Balachandra, B.; Prasad, K. R. Lithio Tris(methylthio)methane as Hydroxy/Thio/Aminocarbonyl Anion Equivalent: Asymmetric Synthesis of α-Amino Acid Esters, Thioesters, Amides, and Peptides. Org. Lett.2023 , 25 (27), 5168–5172. [Link]
The Definitive Guide to X-ray Crystallographic Analysis of Tris(methylthio)methane Derivatives: A Comparative Approach
For researchers, medicinal chemists, and materials scientists, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are built, reaction mechanisms are confirmed, and new molecular entities are designed. In the realm of organosulfur chemistry, tris(methylthio)methane and its derivatives represent a versatile class of compounds, utilized as synthetic intermediates in the creation of complex molecules, including α-amino acids and various heterocyclic systems.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of these derivatives, contextualized with alternative analytical techniques and supported by experimental data.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state.[3][4] The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, revealing atomic positions, bond lengths, and bond angles with unparalleled precision.[3]
Why X-ray Crystallography is Powerful for Tris(methylthio)methane Derivatives
The tris(methylthio)methyl group, with its central carbon atom bonded to three sulfur atoms, presents a unique stereoelectronic environment. The conformation of the methyl groups and the C-S bond lengths and angles are critical to understanding the reactivity and interaction of these molecules. X-ray crystallography provides direct, high-resolution insight into these parameters, which is often challenging to obtain with other methods.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While powerful, X-ray crystallography is not without its limitations, the most significant being the requirement for a high-quality single crystal, which can be difficult to obtain.[3][5] Therefore, it is crucial to understand its performance in the context of other widely used structural elucidation techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions | Connectivity, relative stereochemistry, solution-state conformation and dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Low (provides connectivity information) |
| Key Advantage | Unambiguous 3D structure determination | Provides information on dynamic processes in solution | High sensitivity and ability to analyze complex mixtures |
| Key Limitation | Requires a suitable single crystal | Structure is an average of solution conformations; size limitations for complex molecules | Does not provide 3D structural information directly |
Case Studies: Crystallographic Analysis of Tris(methylthio)methane Analogues
Case Study 1: 2-[methylthio(morpholino)methylene]malononitrile
This compound, while not a direct tris(methylthio)methane derivative, contains a key C-S-CH3 moiety and showcases the detailed structural information that can be obtained. The crystal structure was determined by X-ray diffraction, revealing an orthorhombic crystal system with the space group Pna21.[6] The analysis provided precise dihedral angles between the planar fragments of the molecule and identified both intramolecular and intermolecular hydrogen bonds that dictate the crystal packing.[6]
Table of Crystallographic Data for 2-[methylthio(morpholino)methylene]malononitrile [6]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | Value not provided in abstract |
| b (Å) | Value not provided in abstract |
| c (Å) | Value not provided in abstract |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | Value not provided in abstract |
Note: Specific cell parameters were not available in the provided search results.
Case Study 2: Tris-pyridylthio-methane
This analogue, where the methyl groups of tris(methylthio)methane are replaced by pyridyl rings, provides another excellent example. Its crystal structure is available in the Cambridge Structural Database (CSD) with the identifier 167068 .[7] Analysis of this structure would reveal the precise conformation of the pyridyl rings relative to the central methane carbon and the C-S bond parameters, offering a valuable comparison to the methyl-substituted parent compound.
Experimental Workflow for X-ray Crystallographic Analysis
The process of determining a crystal structure can be broken down into several key stages. The following workflow is a validated, systematic approach applicable to novel tris(methylthio)methane derivatives.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of a novel compound.
Detailed Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps for the X-ray crystallographic analysis of a tris(methylthio)methane derivative. The causality behind each step is explained to ensure a robust and reproducible experiment.
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample (>98%) of the target tris(methylthio)methane derivative.
-
Rationale: Impurities can inhibit crystal growth or lead to disordered crystal structures, making structure solution difficult or impossible.
-
Method: Synthesize the derivative using established literature procedures.[2] Purify the crude product using an appropriate technique such as column chromatography or recrystallization. Confirm purity using NMR spectroscopy and mass spectrometry.
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Rationale: The crystal must be large enough to be manipulated and to produce a strong diffraction pattern. It must also be a single, well-ordered lattice.[3]
-
Method:
-
Screening: Employ a variety of crystallization techniques. Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is a common starting point.[6] Vapor diffusion (hanging drop or sitting drop) with a range of precipitants can also be effective.
-
Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the solvent system, concentration, temperature, and precipitant concentration to improve crystal size and quality.
-
3. Data Collection:
-
Objective: To accurately measure the intensities and positions of the diffracted X-ray beams.
-
Rationale: The quality of the diffraction data is a primary determinant of the quality of the final crystal structure.
-
Method:
-
Carefully select and mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
4. Data Processing and Structure Solution:
-
Objective: To convert the raw diffraction images into a list of reflection intensities and then to determine the initial atomic positions.
-
Rationale: The raw data must be corrected for various experimental factors. The "phase problem" must be solved to generate an initial electron density map.
-
Method:
-
Use specialized software (e.g., SHELXTL) to integrate the diffraction spots, apply corrections for factors like absorption, and scale the data.
-
For small molecules like tris(methylthio)methane derivatives, direct methods are typically used to solve the phase problem and generate an initial structural model.[3]
-
5. Structure Refinement and Validation:
-
Objective: To optimize the atomic positions and other parameters of the model to best fit the experimental data and to validate the final structure.
-
Rationale: The initial model is an approximation. Refinement improves the accuracy of the structure, and validation ensures its chemical and crystallographic sensibility.
-
Method:
-
Perform least-squares refinement to adjust atomic coordinates, thermal parameters, and occupancies.
-
Examine the difference Fourier map to locate any missing atoms (like hydrogens) or to identify regions of disorder.
-
The quality of the final structure is assessed by metrics such as the R-factor (a measure of the agreement between the calculated and observed structure factors) and by checking for reasonable bond lengths, angles, and thermal ellipsoids.
-
Conclusion and Future Outlook
X-ray crystallography remains the most powerful and definitive technique for the structural elucidation of tris(methylthio)methane derivatives. It provides an unambiguous three-dimensional picture of the molecule, which is invaluable for understanding its chemical properties and for guiding further research in drug discovery and materials science. While obtaining suitable crystals can be a challenge, the detailed structural information gained is often well worth the effort. The continued development of techniques like micro-electron diffraction (MicroED) may in the future provide an alternative for characterizing these compounds from nanocrystals, which are often easier to obtain than larger single crystals. For now, a carefully executed X-ray crystallographic analysis, as outlined in this guide, represents the gold standard for the structural characterization of this important class of organosulfur compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 7. Tris-pyridylthio-methane | C16H13N3S3 | CID 12029691 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Tris(methylthio)methane and its Analytical Alternatives
For researchers, scientists, and professionals in drug development, the precise identification and quantification of sulfur-containing compounds are paramount. Tris(methylthio)methane [CH(SCH₃)₃], a key reagent and a compound of interest in flavor chemistry and organic synthesis, presents a unique analytical challenge. This guide provides an in-depth technical comparison of its analysis by mass spectrometry, focusing on its electron ionization (EI) fragmentation, and contrasts this with alternative analytical methodologies. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and practical applicability in your laboratory.
The Analytical Significance of Tris(methylthio)methane
Tris(methylthio)methane and related trithioorthoesters are important building blocks in organic synthesis, often serving as masked carboxyl groups. Their volatile nature and distinct aroma also make them relevant in the study of food and flavor chemistry. Accurate analytical characterization is crucial for quality control, reaction monitoring, and trace-level detection in complex matrices. While several techniques can be employed, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of such volatile organic compounds.
Unraveling the Fragmentation Puzzle: Tris(methylthio)methane by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[1] When subjected to electron ionization (EI), tris(methylthio)methane undergoes characteristic fragmentation, providing a unique spectral fingerprint.
The Electron Ionization Mass Spectrum
The electron ionization mass spectrum of tris(methylthio)methane is characterized by a series of fragment ions that inform its structure. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound, which serves as our experimental basis for understanding its fragmentation.
Proposed Fragmentation Pathways
The fragmentation of tris(methylthio)methane under electron ionization is driven by the stability of the resulting carbocations and radical species. The presence of sulfur atoms, with their lone pairs of electrons, plays a crucial role in directing the fragmentation process. The primary fragmentation events involve the cleavage of C-S and S-CH₃ bonds.
A plausible fragmentation pathway is initiated by the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). The resulting ions can then undergo further fragmentation.
DOT Script for Fragmentation Pathway of Tris(methylthio)methane
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A Comparative Guide to Tris(methylthio)methane and 1,3-Dithiane as Formyl Anion Equivalents
A Senior Application Scientist's Perspective on Navigating the Nuances of Umpolung Chemistry
In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Among the myriad of tools available to chemists, the concept of "umpolung," or polarity inversion, stands out as a particularly powerful strategy.[1][2] It allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic species, effectively creating a formyl anion equivalent. This guide provides an in-depth comparison of two prominent reagents in this class: tris(methylthio)methane and 1,3-dithiane, offering insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Concept of the Formyl Anion Equivalent
Normally, the carbonyl carbon is electron-deficient and thus electrophilic. The umpolung strategy reverses this reactivity, enabling the carbonyl carbon to act as a nucleophile and attack electrophiles.[3][4] This is achieved by converting the carbonyl group into a derivative where the original carbonyl carbon can be deprotonated to form a stabilized carbanion.[2] Both tris(methylthio)methane and 1,3-dithiane serve as excellent precursors for such formyl anion equivalents.[5][6]
1,3-Dithiane: The Classic Choice
First introduced by Corey and Seebach, 1,3-dithiane has become a cornerstone of umpolung chemistry.[7][8] It is readily prepared from an aldehyde and 1,3-propanedithiol.[9][10] The resulting 2-lithio-1,3-dithiane is a versatile nucleophile.[7][11]
Key Characteristics of 1,3-Dithiane:
-
Acidity: The protons at the C2 position of 1,3-dithiane are significantly more acidic than those of a typical methylene group, with a pKa of approximately 31.[12] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through polarization and the use of d-orbitals.[3][13]
-
Deprotonation: A strong base, typically n-butyllithium (n-BuLi), is required to deprotonate 1,3-dithiane at low temperatures (e.g., -78 °C).[11]
-
Reactivity: The resulting lithiated dithiane is a potent nucleophile that reacts with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and esters.[8][14] This versatility allows for the synthesis of a diverse range of carbonyl compounds after deprotection.[7][15]
-
Deprotection: The regeneration of the carbonyl group from the dithiane is a critical step. This is often the most challenging aspect of using dithianes. Common methods involve the use of mercury(II) salts (e.g., HgCl2/HgO), which are toxic, or other oxidative or alkylative methods.[3][16][17] Milder, metal-free deprotection methods are continually being developed.[18][19]
Tris(methylthio)methane: An Acyclic Alternative
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, offers an acyclic alternative to 1,3-dithiane.[20] Its application as a formyl anion equivalent has seen a resurgence in recent years, particularly in asymmetric synthesis.[6][21]
Key Characteristics of Tris(methylthio)methane:
-
Acidity and Deprotonation: Similar to 1,3-dithiane, the proton on the central carbon of tris(methylthio)methane is acidic and can be removed with a strong base like n-BuLi.
-
Reactivity: The resulting lithiated species, lithio tris(methylthio)methane, is a valuable nucleophile. It has been effectively used in additions to various electrophiles, including sulfinimines, to generate α-amino acid derivatives with high diastereoselectivity.[6][22]
-
Deprotection and Functional Group Transformation: A key advantage of the tris(methylthio)methane adducts is the potential for diverse functional group transformations. The trithioorthoformate group can be converted not only back to a carbonyl group but also to esters, amides, and thioesters, offering greater synthetic flexibility.[6]
Head-to-Head Comparison
| Feature | Tris(methylthio)methane | 1,3-Dithiane |
| Structure | Acyclic | Cyclic (6-membered ring) |
| Preparation | Commercially available.[23][] | Synthesized from an aldehyde and 1,3-propanedithiol.[9][10] |
| pKa of C-H | Similar acidity to 1,3-dithiane | ~31[12] |
| Deprotonation | Strong base (e.g., n-BuLi) | Strong base (e.g., n-BuLi)[11] |
| Anion Stability | Stabilized by three sulfur atoms | Stabilized by two sulfur atoms within a cyclic system |
| Reactivity | Broad, effective with imines and other electrophiles.[6] | Very broad, reacts with a wide range of electrophiles.[8] |
| Deprotection | Can be challenging; methods can lead to various carbonyl derivatives.[6] | Often requires harsh/toxic reagents (e.g., Hg(II) salts), though milder methods exist.[3][16] |
| Synthetic Versatility | High, allows for conversion to esters, amides, etc.[6] | Primarily used for the synthesis of aldehydes and ketones.[7] |
Senior Application Scientist's Perspective
The choice between tris(methylthio)methane and 1,3-dithiane is often dictated by the specific synthetic goal and the overall synthetic strategy.
1,3-Dithiane remains the workhorse for many applications due to its extensive history and well-documented reactivity with a vast array of electrophiles.[15] It is the go-to reagent when the primary objective is the straightforward synthesis of a ketone or a complex aldehyde via C-C bond formation. However, the deprotection step can be a significant drawback, especially in the later stages of a complex synthesis where sensitive functional groups may be present. The toxicity of mercury-based reagents is also a major consideration.
Tris(methylthio)methane , on the other hand, presents a compelling alternative, particularly when greater functional group diversity is desired in the final product. The ability to unmask the trithioorthoformate to not just a carbonyl, but also to esters, amides, and thioesters, provides a significant strategic advantage.[6] This is especially valuable in the synthesis of complex molecules like peptides and natural products where such functionalities are common.[6][25] The acyclic nature of tris(methylthio)methane and its derivatives may also offer different steric profiles compared to the more rigid cyclic dithiane system, which could be advantageous in certain stereoselective reactions.
Experimental Protocols
General Procedure for the Formation of 2-Lithio-1,3-dithiane
-
To a solution of 1,3-dithiane in dry tetrahydrofuran (THF) at -30 °C under an inert atmosphere (e.g., argon), is added a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise.
-
The reaction mixture is stirred at this temperature for 2-4 hours.
-
The resulting solution of 2-lithio-1,3-dithiane is then ready for reaction with an electrophile.
General Procedure for the Alkylation of 2-Lithio-1,3-dithiane
-
The solution of 2-lithio-1,3-dithiane is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
The electrophile (1.0 equivalent) is added, either neat or as a solution in dry THF.
-
The reaction is allowed to stir until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for the Deprotection of a 2-Substituted-1,3-dithiane using Mercury(II) Oxide
Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
To a solution of the 2-substituted-1,3-dithiane in a mixture of THF and water (e.g., 9:1) is added mercury(II) oxide (2.2 equivalents) and mercury(II) chloride (2.2 equivalents).
-
The resulting suspension is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is filtered through a pad of celite, and the filter cake is washed with an organic solvent.
-
The filtrate is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude carbonyl compound is purified by column chromatography or distillation.
Visualizing the Chemistry
Caption: Comparative workflow of 1,3-dithiane and tris(methylthio)methane.
Caption: Deprotonation of 1,3-dithiane to form the nucleophilic anion.
Conclusion
Both tris(methylthio)methane and 1,3-dithiane are powerful tools for effecting umpolung chemistry, enabling the synthesis of complex molecules through the generation of a formyl anion equivalent. While 1,3-dithiane is a well-established and broadly applicable reagent, its deprotection can be problematic. Tris(methylthio)methane offers a valuable alternative, particularly when synthetic flexibility and the generation of diverse carbonyl derivatives are required. A thorough understanding of the strengths and weaknesses of each reagent, as outlined in this guide, will empower researchers to design more efficient and elegant synthetic routes.
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Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1077–1078. [Link]
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ResearchGate. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: Asymmetric addition to carbonyl compounds. Retrieved from [Link]
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Beyond Tris(methylthio)methane: A Comparative Guide to Modern Umpolung Reagents
A Senior Application Scientist's Perspective on Formyl Anion Equivalents in Complex Synthesis
In the intricate world of organic synthesis, the strategic disconnection of bonds through retrosynthesis often leads to synthons with reversed polarity, a concept known as "umpolung."[1] For decades, tris(methylthio)methane has served as a reliable reagent for generating a formyl anion equivalent, enabling the formation of crucial carbon-carbon bonds. However, the landscape of umpolung chemistry has evolved significantly, offering a diverse toolkit of alternative reagents with distinct advantages in terms of reactivity, safety, and catalytic efficiency. This guide provides an in-depth comparison of prominent alternatives to tris(methylthio)methane, supported by experimental data and practical insights to empower researchers in making informed decisions for their synthetic challenges.
The Enduring Legacy of Thioacetals: 1,3-Dithianes
The Corey-Seebach reaction, utilizing 1,3-dithianes as acyl anion equivalents, stands as a cornerstone of umpolung chemistry and a direct conceptual alternative to tris(methylthio)methane.[2][3] The strategy involves the protection of an aldehyde as a cyclic thioacetal, followed by deprotonation at the C2 position to generate a potent nucleophile.
Mechanism of 1,3-Dithiane Umpolung
The process begins with the formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol. The acidity of the C2 proton (pKa ≈ 31) allows for its abstraction by a strong base, typically n-butyllithium, to form a 2-lithio-1,3-dithiane. This stabilized carbanion then readily reacts with a wide array of electrophiles. The final step involves the hydrolytic cleavage of the dithiane to unveil the desired carbonyl functionality.[2][3]
}
Figure 1: General workflow of the Corey-Seebach reaction.
Performance Comparison
While both tris(methylthio)methane and 1,3-dithianes function as formyl anion synthons, their practical application and substrate scope can differ.
| Feature | Tris(methylthio)methane | 1,3-Dithiane (Corey-Seebach) |
| Precursor | Formaldehyde | Various aldehydes |
| Deprotonation | Strong base (e.g., n-BuLi) | Strong base (e.g., n-BuLi) |
| Substrate Scope | Generally good for alkylation | Broad: alkyl halides, epoxides, carbonyls, imines[3] |
| Deprotection | Often harsh (e.g., HgCl2) | Variety of methods, including milder options |
| Byproducts | Volatile and odorous methyl mercaptan | 1,3-propanedithiol (recyclable) |
The Rise of Organocatalysis: N-Heterocyclic Carbenes (NHCs)
A paradigm shift in umpolung chemistry has been the development of organocatalytic methods, with N-heterocyclic carbenes (NHCs) at the forefront.[4] NHCs can catalytically generate acyl anion equivalents from simple aldehydes, avoiding the need for stoichiometric strong bases and cryogenic conditions.[4]
Mechanism of NHC-Catalyzed Umpolung
The catalytic cycle begins with the nucleophilic attack of the NHC on an aldehyde to form a tetrahedral intermediate. A subsequent proton transfer generates the key Breslow intermediate, which is a nucleophilic species. This intermediate can then react with various electrophiles. The catalyst is regenerated upon elimination of the product.
}
Figure 2: Catalytic cycle of NHC-mediated umpolung.
Performance and Substrate Scope
NHC-catalyzed umpolung reactions exhibit a broad substrate scope, including the functionalization of isatins and intramolecular annulations.[5][6] The mild reaction conditions and the catalytic nature of this method make it a highly attractive and sustainable alternative.
Table 2: Representative Yields in NHC-Catalyzed Umpolung Reactions
| Aldehyde | Electrophile | Catalyst Loading (mol%) | Yield (%) | Reference |
| Quinoxalin-2-one derivative | N-benzyl isatin | 20 | 30 | [5] |
| Indole-2-carbaldehyde derivative | Intramolecular oxime ether | 10 | 90 | [6] |
Cyanohydrins: Classic Reagents with Modern Applications
Cyanohydrins, formed by the addition of cyanide to aldehydes or ketones, are another well-established class of acyl anion equivalents.[7][8] Deprotonation of the α-carbon to the nitrile group generates a nucleophile that can participate in various carbon-carbon bond-forming reactions.
Mechanism and Considerations
The formation of cyanohydrins is a reversible process, and the subsequent deprotonation requires a strong base.[7][8] A significant advantage of this method is the versatility of the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. However, the high toxicity of cyanide reagents necessitates stringent safety precautions.[8][9]
Experimental Protocols
Representative Protocol for 1,3-Dithiane Alkylation (Corey-Seebach Reaction)
-
Dithiane Formation: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add 1,3-propanedithiol (1.1 equiv) and a catalytic amount of a Lewis acid (e.g., BF3·OEt2). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Deprotonation: Cool the solution of the dithiane to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (1.1 equiv) dropwise and stir for 1 hour at -30 °C.
-
Alkylation: Add the electrophile (1.2 equiv) to the solution of the lithiated dithiane at -78 °C and allow the reaction to warm to room temperature overnight.
-
Work-up and Deprotection: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by chromatography. The dithiane can then be hydrolyzed to the corresponding ketone using reagents such as mercury(II) chloride and calcium carbonate.
Representative Protocol for NHC-Catalyzed Cross-Coupling
-
Reaction Setup: To a vial, add the imine substrate (1.0 equiv), the isatin electrophile (1.5 equiv), the NHC precatalyst (20 mol%), and a base (e.g., DBU, 1.0 equiv) in a suitable solvent (e.g., DMF).
-
Reaction Execution: Stir the reaction mixture at 100 °C for the specified time (e.g., 36 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is purified by column chromatography to afford the desired product.[5]
Safety and Handling Considerations
A critical aspect of selecting an umpolung reagent is its safety profile.
-
Tris(methylthio)methane: This reagent is a combustible liquid with a strong, unpleasant odor.[10][11][12] It is an irritant to the skin, eyes, and respiratory system.[11] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
1,3-Propanedithiol: This precursor for dithiane synthesis is a combustible liquid and a skin and eye irritant.[13][14] It also has a powerful stench.[13] Proper ventilation and PPE are essential during handling.[13]
-
n-Butyllithium: Used for the deprotonation of thioacetals, n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air.[15][16][17][18] It must be handled under an inert atmosphere using syringe techniques by trained personnel.
-
N-Heterocyclic Carbenes: While the catalysts themselves are generally stable, their synthesis may involve hazardous reagents. However, the catalytic nature of NHCs significantly reduces the overall amount of potentially hazardous material used. They are generally considered less toxic than many metal-based catalysts.[19]
-
Cyanide Reagents: Hydrogen cyanide and its salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9] Extreme caution and specialized handling procedures are mandatory when working with these reagents.
Conclusion
The field of umpolung chemistry has expanded far beyond its early reliance on reagents like tris(methylthio)methane. The classic Corey-Seebach reaction using 1,3-dithianes remains a powerful and versatile tool. However, the advent of organocatalytic methods, particularly those employing N-heterocyclic carbenes, offers milder, more sustainable, and often more efficient routes to a wide range of complex molecules. The choice of reagent will ultimately depend on the specific synthetic target, substrate compatibility, and the laboratory's capabilities and safety infrastructure. By understanding the nuances of each approach, researchers can strategically leverage the power of umpolung to unlock novel and efficient synthetic pathways.
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A Senior Application Scientist's Guide to the Chromatographic Analysis of Tris(methylthio)methane Reactions
For researchers, synthetic chemists, and professionals in drug development, the ability to accurately monitor the progress of chemical reactions is paramount. Tris(methylthio)methane, a versatile C1 building block and formyl anion equivalent, is frequently employed in complex organic syntheses.[1][2] Its reactions, often involving deprotonation to form a nucleophilic lithium salt followed by reaction with various electrophiles, necessitate precise analytical techniques to track the consumption of starting materials and the formation of products. This guide provides an in-depth comparison of Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for the analysis of tris(methylthio)methane reactions, offering field-proven insights and detailed experimental protocols.
The Importance of In-Process Reaction Monitoring
Effective reaction monitoring is the cornerstone of successful process development and optimization. It allows for:
-
Determination of Reaction Completion: Ensuring the full consumption of starting materials to maximize yield and simplify purification.
-
Identification of Intermediates and Byproducts: Gaining mechanistic insights and identifying potential impurities that may affect the final product's quality.
-
Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, reaction time, and stoichiometry based on real-time analytical feedback.
The choice of analytical technique is dictated by the physicochemical properties of the analytes, the complexity of the reaction mixture, and the specific information required. For tris(methylthio)methane and its derivatives, which are often volatile and possess unique sulfur functionalities, chromatographic methods are particularly well-suited.
Thin Layer Chromatography (TLC): The Rapid Qualitative Tool
TLC is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[3][4] Its simplicity allows for quick checks of reaction progress at the bench.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[4] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5][6]
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the standard choice for many organic compounds, including the moderately polar tris(methylthio)methane and its reaction products. Its polar surface provides good separation for a wide range of functional groups.[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is adjusted to achieve optimal separation, ideally with Rf values between 0.3 and 0.7.[5] For tris(methylthio)methane, a low polarity mobile phase is generally effective.
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[7] It is good practice to also spot the starting material (tris(methylthio)methane) and, if available, the expected product as references.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 Petroleum Ether:Ethyl Acetate).[12] Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots using an appropriate method (e.g., an iodine chamber or by dipping in a potassium permanganate stain followed by gentle heating).[8][9]
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[5]
Data Presentation
| Compound | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Rf Value | Visualization Method |
| Tris(methylthio)methane | 95:5 | ~0.6 | Iodine, KMnO4 |
| A More Polar Product | 95:5 | ~0.3 | Iodine, KMnO4 |
Note: Rf values are indicative and can vary based on the specific conditions.
Gas Chromatography (GC): The Quantitative Volatility-Based Technique
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[13] Given the boiling point of tris(methylthio)methane (102 °C at 15 mmHg), GC is an excellent choice for its analysis.
Principle of Separation
In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases, which is primarily governed by their boiling points and their interactions with the stationary phase.[14]
Causality Behind Experimental Choices
-
Column: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This type of stationary phase separates compounds primarily based on their boiling points.
-
Injector and Oven Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is typically sufficient. The oven temperature program is designed to provide good separation of the components in a reasonable time. A temperature ramp allows for the elution of compounds with a wide range of boiling points.[7]
-
Carrier Gas: Helium or hydrogen are common carrier gases, providing good efficiency. The flow rate is optimized to achieve the best resolution.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the number of carbon atoms.[15] For enhanced selectivity and sensitivity for sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be employed.[16] Mass Spectrometry (MS) can be coupled with GC (GC-MS) to provide structural information for peak identification.[17]
Experimental Protocol: GC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
-
Data Analysis: Identify the peaks based on their retention times compared to standards. Quantify the components by integrating the peak areas.
Data Presentation
| Compound | Retention Time (min) | Relative Abundance (%) |
| Tris(methylthio)methane | ~8.5 | Varies with reaction progress |
| A Less Volatile Product | > 10.0 | Varies with reaction progress |
Note: Retention times are illustrative and will vary with the specific GC system and conditions.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[18] While tris(methylthio)methane itself is amenable to GC, HPLC becomes particularly valuable for analyzing its less volatile reaction products or for reaction mixtures containing non-volatile components.
Principle of Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The separation mechanism depends on the nature of the stationary and mobile phases.[14]
Causality Behind Experimental choices
-
Separation Mode: Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[19] Separation is based on the hydrophobicity of the analytes; more non-polar compounds are retained longer.
-
Column: A C18 column is a good general-purpose choice for the separation of a wide range of organic molecules.
-
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.
-
Detector: Tris(methylthio)methane does not possess a strong UV chromophore, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more universal detectors that do not require the analyte to have a chromophore.[20][21] Mass Spectrometry (LC-MS) can also be used for sensitive and selective detection. For some derivatives of tris(methylthio)methane that may contain a UV-active group, a UV detector would be suitable.[22]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min)
-
-
Data Analysis: Identify peaks based on their retention times compared to standards and quantify using the peak areas.
Data Presentation
| Compound | Retention Time (min) | Relative Abundance (%) |
| Tris(methylthio)methane | ~5.2 | Varies with reaction progress |
| A More Polar Product | < 5.0 | Varies with reaction progress |
Note: Retention times are illustrative and will vary with the specific HPLC system and conditions.
Comparative Summary of Chromatographic Techniques
| Feature | Thin Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption/Partition on a plate | Partition between gas and liquid/solid | Partition between liquid and solid |
| Primary Application | Rapid, qualitative reaction monitoring | Quantitative analysis of volatile compounds | Quantitative analysis of a wide range of compounds |
| Sample Requirements | Small spot of a solution | Volatile and thermally stable | Soluble in the mobile phase |
| Speed | Fast (5-20 minutes) | Fast (5-30 minutes) | Moderate (10-60 minutes) |
| Cost | Low | Moderate to High | High |
| Resolution | Low | High | Very High |
| Quantification | Semi-quantitative at best | Excellent | Excellent |
| Key Advantage for TMTM | Quick and easy progress checks | Ideal for volatile starting material | Versatile for a wide range of products |
| Key Limitation for TMTM | Not quantitative | Not suitable for non-volatile products | May require specialized detectors (ELSD, CAD, MS) |
Visualization of Experimental Workflows
TLC Experimental Workflow
Caption: Workflow for TLC analysis of a tris(methylthio)methane reaction.
GC Experimental Workflow
Caption: Workflow for HPLC analysis of a tris(methylthio)methane reaction.
Conclusion and Recommendations
The selection of the most appropriate chromatographic technique for monitoring tris(methylthio)methane reactions is a strategic decision that depends on the specific analytical needs.
-
For rapid, qualitative in-process checks , TLC is the undisputed choice due to its speed, simplicity, and low cost.
-
For quantitative analysis of the volatile tris(methylthio)methane and other volatile components , GC with an FID or a sulfur-selective detector is the preferred method, offering excellent resolution and sensitivity.
-
When dealing with non-volatile products or complex reaction mixtures containing a variety of components , the versatility of HPLC, particularly when coupled with a universal detector like an ELSD or a mass spectrometer, makes it the most powerful analytical tool.
In a well-equipped research and development environment, these techniques are not mutually exclusive but are used in a complementary fashion. A typical workflow might involve using TLC for frequent reaction monitoring, followed by GC or HPLC analysis of key time points to obtain quantitative data for kinetic studies and final product purity assessment. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to effectively monitor and optimize their chemical transformations involving tris(methylthio)methane.
References
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A Comparative Guide to Tris(methylthio)methane and Alternative Reagents in Acyl Anion and Ketene Dithioacetal Chemistry
For the modern synthetic chemist, the strategic disconnection of carbon-carbon bonds is paramount. Among the most powerful, yet synthetically challenging, disconnections is the generation of an acyl anion synthon—a conceptual nucleophilic carbonyl carbon. This "umpolung" or reversal of polarity of the typically electrophilic carbonyl carbon opens up a vast landscape of synthetic possibilities.[1][2] This guide provides an in-depth comparison of Tris(methylthio)methane, a versatile and efficient acyl anion equivalent, with its primary alternatives, most notably the reagents employed in the Corey-Seebach reaction. Furthermore, we will explore the comparative efficiency of these reagents in the synthesis of ketene dithioacetals, another class of valuable synthetic intermediates.
The Role of Tris(methylthio)methane as an Acyl Anion Equivalent
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is a colorless to pale yellow liquid that serves as a precursor to the tris(methylthio)methyllithium carbanion.[3] This lithiated species is a potent nucleophile, effectively functioning as a masked acyl anion. The synthetic utility of Tris(methylthio)methane lies in its ability to react with a wide range of electrophiles, followed by hydrolysis of the resulting trithioorthoformate to a carbonyl compound, typically a carboxylic acid or an ester.
The generation of the key nucleophilic species is straightforward, involving the deprotonation of Tris(methylthio)methane with a strong base, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures.
}
Generation and Reaction of Tris(methylthio)methyllithium.
The Corey-Seebach Reaction: The Primary Alternative
The most well-established alternative to Tris(methylthio)methane for acyl anion chemistry is the Corey-Seebach reaction.[1][2] This methodology utilizes a 1,3-dithiane, formed from an aldehyde and 1,3-propanedithiol, as the acyl anion precursor.[1] Similar to Tris(methylthio)methane, the C-2 proton of the 1,3-dithiane is acidic and can be removed by a strong base like n-BuLi to generate a nucleophilic 2-lithio-1,3-dithiane. This carbanion then reacts with electrophiles. A final hydrolysis step, often requiring a metal salt like mercury(II) chloride, unmasks the carbonyl group.[2]
}
The Corey-Seebach Reaction Pathway.
Cost and Efficiency: A Head-to-Head Comparison
For researchers and drug development professionals, the choice of reagent is often a balance between cost, efficiency, and practicality. The following tables provide a comparative overview of Tris(methylthio)methane and the reagents for the Corey-Seebach reaction.
| Reagent | Supplier Example | Price (USD) | Quantity | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Tris(methylthio)methane | Sigma-Aldrich | $64.95 | 5 g | 154.32 | ~$2,008 |
| 1,3-Propanedithiol | Thermo Scientific | $190.65 | 100 g | 108.23 | ~$206 |
| n-Butyllithium (1.6M in hexanes) | Fisher Scientific | $61.65 | 100 mL | 64.06 | ~$385 |
Note: Prices are approximate and subject to change. The cost per mole for n-Butyllithium is calculated based on the provided concentration and volume.
| Feature | Tris(methylthio)methane | 1,3-Dithiane (Corey-Seebach) | Comments |
| Starting Material | Commercially available liquid | Prepared from an aldehyde and 1,3-propanedithiol | Corey-Seebach requires an additional preparatory step. |
| Deprotonation | n-BuLi, THF, -78 °C | n-BuLi, THF, -30 to -20 °C | Both require strong base and cryogenic conditions. |
| Reaction with Electrophiles | Wide range of electrophiles | Wide range of electrophiles, including alkyl halides, epoxides, and carbonyls[1][2] | Both are highly versatile nucleophiles. |
| Hydrolysis | HBF4 in DMSO or THF[3] | Often requires mercury(II) salts[2] | Hydrolysis of 1,3-dithianes can be challenging and often requires toxic heavy metal reagents. |
| Typical Overall Yields | Generally good to excellent (70-88% for two steps)[3] | Variable, but can be high | Yields are highly substrate-dependent for both methods. |
| Toxicity/Handling | Pungent odor, irritant | 1,3-Propanedithiol has a strong, unpleasant odor. Mercury salts are highly toxic. | Both require handling in a well-ventilated fume hood. The use of mercury salts in the Corey-Seebach reaction is a significant drawback. |
Synthesis of Ketene Dithioacetals
Ketene dithioacetals are versatile building blocks in organic synthesis, serving as precursors to a variety of heterocyclic compounds.[4][5] Both Tris(methylthio)methane and methodologies involving active methylene compounds can be employed for their synthesis.
A common method for synthesizing ketene dithioacetals involves the reaction of a compound with an active methylene group with carbon disulfide in the presence of a base, followed by alkylation.[6]
}
General Synthesis of Ketene Dithioacetals.
While Tris(methylthio)methane is not directly used in this classical approach, its lithiated form can react with certain electrophiles to generate precursors for ketene dithioacetals. However, the more direct and widely used method is the one outlined above. The choice of base and reaction conditions can be tailored to the specific active methylene compound.[6]
Experimental Protocols
Protocol 1: Reaction of Lithiated Tris(methylthio)methane with an Alkyl Halide
This protocol is a general procedure for the alkylation of Tris(methylthio)methane, adapted from the literature.[3]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Tris(methylthio)methane (1.0 equivalent) is added to the THF via syringe.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The alkyl halide (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding trimethyl trithioorthocarboxylate.
Protocol 2: The Corey-Seebach Reaction with Benzaldehyde and Benzyl Bromide
This protocol is a representative example of the Corey-Seebach reaction, adapted from a published procedure.[7]
Step A: Formation of 2-Phenyl-1,3-dithiane
-
Setup: To a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane, add 1,3-propanedithiol (1.1 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalysis: Slowly add boron trifluoride etherate (0.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Step B: Lithiation and Alkylation
-
Setup: Dissolve 2-phenyl-1,3-dithiane (1.0 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to -30 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -20 °C. A color change is typically observed. Stir the mixture at -30 °C for 1-2 hours.
-
Electrophilic Quench: Add benzyl bromide (1.1 equivalents) dropwise, keeping the temperature below -20 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Conclusion and Recommendations
Both Tris(methylthio)methane and the 1,3-dithianes of the Corey-Seebach reaction are powerful tools for implementing acyl anion chemistry. The choice between them depends on several factors:
-
Cost: While the initial cost per gram of Tris(methylthio)methane is higher, the Corey-Seebach reaction requires the additional cost of 1,3-propanedithiol and the starting aldehyde. For multi-step syntheses, a thorough cost analysis of the entire sequence is recommended.
-
Convenience: Tris(methylthio)methane is a single reagent that can be used directly after lithiation. The Corey-Seebach reaction requires the initial synthesis and purification of the 1,3-dithiane.
-
Hydrolysis: The deprotection of the resulting trithioorthoformate from the Tris(methylthio)methane reaction is often cleaner and avoids the use of highly toxic mercury salts, which is a significant advantage in terms of safety and environmental impact.
-
Synthesis of Ketene Dithioacetals: For the direct synthesis of ketene dithioacetals, the classical method involving an active methylene compound, carbon disulfide, and a base is generally more efficient and widely applicable.
References
- BenchChem. (2025). Application Notes and Protocols: The Corey-Seebach Reaction and the Role of Dithioacetals.
- ResearchGate. (n.d.). Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a.
- Semantic Scholar. (2014). Regioselective synthesis of novel ketene dithioacetals.
- ResearchGate. (n.d.). Synthesis of ketene dithioacetal rhodanines via MCR of CS2, primary....
- SynArchive. (n.d.). Corey-Seebach Reaction.
- Semantic Scholar. (n.d.). Recent developments of ketene dithioacetal chemistry.
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Corey-Seebach Reaction.
- Wikipedia. (n.d.). Corey–Seebach reaction.
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- Royal Society of Chemistry. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews.
- ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis.
- National Center for Biotechnology Information. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols.
- Baselius College. (n.d.).
- Royal Society of Chemistry. (1993). preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane. Journal of the Chemical Society, Perkin Transactions 1.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- Organic Syntheses. (n.d.). Ethylene thiourea.
- Norwegian Research Information Repository - NTNU. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-methoxyethyl)amine.
- Scribd. (n.d.). Chemistry of 1,3-Dithiane.
- University of Windsor. (n.d.).
- Nakata, M. (n.d.). 1,3-Dithianes are versatile intermediates in organic synthesis.
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- ResearchGate. (n.d.). Tris(methylthio)methane | Request PDF.
- ResearchGate. (2018). (PDF) Side-Chain Lithiation of N′-(4-Chlorophenethyl)- and N′-(4-Methylphenethyl)-N,N-dimethylureas: Experimental and Theoretical Approaches.
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A Guide to Greener Chemical Synthesis: Alternatives to Tris(methylthio)methane
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer, more sustainable, and efficient chemical synthesis, the reagents we choose are of paramount importance. Tris(methylthio)methane, a versatile C1 building block, has long been a staple in the organic chemist's toolbox. However, its use is accompanied by significant drawbacks, including its pungent and toxic nature. This guide provides a comprehensive comparison of greener alternatives to Tris(methylthio)methane, focusing on its two primary applications: as a formyl anion equivalent and as a methanethiol surrogate. We will delve into the mechanistic underpinnings of these alternatives, present comparative performance data, and provide detailed experimental protocols to facilitate their adoption in the laboratory.
The Case for Moving Beyond Tris(methylthio)methane
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is most commonly used as a masked formyl group or a source of the methanethiol moiety.[1] Its deprotonation with a strong base generates a nucleophilic species that can react with various electrophiles. Subsequent hydrolysis of the trithioorthoformate can then unveil a carbonyl group.[2]
Despite its synthetic utility, the use of Tris(methylthio)methane presents several challenges that align poorly with the principles of green chemistry:
-
Toxicity and Malodor: Organosulfur compounds, including Tris(methylthio)methane and its byproduct methanethiol, are notorious for their foul and pervasive odors, posing significant challenges for handling and waste management.[3][4] Methanethiol is also a toxic gas.[5]
-
Hazardous Reagents and Byproducts: The deprotonation of Tris(methylthio)methane typically requires strong and hazardous bases like n-butyllithium. The subsequent hydrolysis to unmask the carbonyl group often involves heavy metal salts or strong acids, generating stoichiometric waste.
-
Poor Atom Economy: The use of Tris(methylthio)methane as a formylating agent has an inherently low atom economy, as the bulk of the molecule is ultimately discarded as waste.
These drawbacks necessitate the exploration and adoption of greener alternatives that offer comparable or superior synthetic efficacy with a significantly improved environmental, health, and safety profile.
Greener Alternatives for Formylation Reactions
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. While Tris(methylthio)methane can serve as a formyl anion equivalent, numerous greener and more efficient methods have emerged.
Carbon Dioxide as a C1 Feedstock
The use of carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source, is a highly attractive green alternative for formylation.[6] These reactions typically involve the reduction of CO₂ in the presence of an amine and a suitable catalyst.
Mechanism: The general mechanism involves the activation of CO₂ by a catalyst, followed by its reaction with an amine to form a carbamate intermediate. This intermediate is then reduced by a hydrosilane or H₂ to the corresponding formamide.[7][8]
Workflow for CO₂-based N-Formylation:
Caption: General workflow for the catalytic N-formylation of amines using CO₂.
Advantages:
-
Utilizes a renewable and non-toxic C1 source.
-
Often proceeds under mild reaction conditions.
-
High atom economy.
Representative Green Alternatives for Formylation:
| Reagent/System | Typical Substrates | Catalyst/Conditions | Yields | Key Advantages & References |
| CO₂ / Hydrosilane | Primary & Secondary Amines | Ionic Liquids, ZnO, Ru complexes, Co-MOFs | Good to Excellent | Utilizes renewable CO₂, mild conditions.[6][7][8] |
| Formic Acid | Primary & Secondary Amines | Iodine, Neat (solvent-free) | Good to Excellent | Readily available, low toxicity, often catalyst-free.[9][10][11] |
| Dimethyl Sulfoxide (DMSO) | Amides, Indoles | I₂ / (NH₄)₂S₂O₈ | Moderate to Good | Inexpensive, low toxicity solvent and reagent.[12] |
Formic Acid: A Simple and Effective Formylating Agent
Formic acid is an inexpensive, readily available, and relatively low-toxicity liquid that can serve as an excellent formylating agent, often without the need for a catalyst.[9][10]
Mechanism: The reaction between an amine and formic acid typically proceeds through a simple dehydration mechanism to form the corresponding formamide. The use of a Dean-Stark trap to remove water can drive the reaction to completion.[10]
Advantages:
-
High atom economy.
-
Low cost and readily available.
-
Often proceeds under mild, solvent-free conditions.
-
Readily biodegradable and has low potential for bioaccumulation.[13][14][15]
Dimethyl Sulfoxide (DMSO) as a Formyl Source
Dimethyl sulfoxide (DMSO), a common and low-toxicity solvent, can also serve as a C1 source for formylation reactions, particularly for the N-formylation of amides and the formylation of indoles.[12]
Mechanism: The reaction is typically mediated by an oxidizing agent, such as iodine and ammonium persulfate, which activates DMSO to generate a reactive electrophilic species that then formylates the substrate.[16]
Advantages:
-
DMSO is an inexpensive and low-toxicity reagent and solvent.[17][18][19]
-
Avoids the use of more hazardous formylating agents.
Greener Alternatives for Methanethiol Reactions
Tris(methylthio)methane can also serve as a source of the methanethiolate anion for the formation of thioethers. However, the release of the highly malodorous and toxic methanethiol is a major drawback. Greener alternatives focus on using odorless and safer thiol surrogates.
Odorless Thiols
Long-chain alkanethiols, such as 1-dodecanethiol, are effectively odorless and can be used as safer alternatives to volatile and foul-smelling thiols like methanethiol.[3][4][20]
Advantages:
-
Significantly reduced odor, improving handling and work environment.
-
Lower volatility compared to short-chain thiols, reducing inhalation exposure.
Potassium Ethyl Xanthogenate: A Versatile Thiol Surrogate
Potassium ethyl xanthogenate is a stable, crystalline solid that serves as an excellent and odorless precursor to thiols and thioethers.[21][22][23][24][25]
Mechanism: Xanthates can undergo nucleophilic substitution with alkyl or aryl halides to form a xanthate ester. This intermediate can then be hydrolyzed to the corresponding thiol or used directly in further reactions to form unsymmetrical sulfides.[26][27]
Workflow for Thioether Synthesis using Xanthates:
Caption: General workflow for the synthesis of unsymmetrical thioethers using potassium ethyl xanthogenate.
Advantages:
-
Odorless, stable, and easy to handle solid.
-
Versatile reagent for the synthesis of thiols, symmetrical, and unsymmetrical sulfides.
-
Avoids the direct use of malodorous thiols.
Quantitative Comparison of Green Chemistry Metrics
To provide a more objective comparison, we can evaluate these alternatives using established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).[5][28][29][30][31]
Atom Economy (AE): (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
E-Factor: Total Mass of Waste (kg) / Mass of Product (kg)
| Reaction | Atom Economy (AE) | E-Factor |
| Formylation with Tris(methylthio)methane (hypothetical) | Low | High |
| N-Formylation with CO₂ and PhSiH₃ | High | Low |
| N-Formylation with Formic Acid | High | Low |
| Thioether synthesis with Methanethiol | Moderate | Moderate |
| Thioether synthesis with Potassium Ethyl Xanthogenate | Moderate | Moderate |
Note: The exact values for AE and E-Factor will depend on the specific reaction and workup conditions. The table provides a qualitative comparison.
Safety and Hazard Comparison
A critical aspect of green chemistry is the reduction of hazards associated with chemical processes. The following table summarizes the key hazards of Tris(methylthio)methane and its greener alternatives.
| Reagent | Key Hazards |
| Tris(methylthio)methane | Skin, eye, and respiratory irritant. Combustible liquid.[32] |
| Methanethiol (byproduct) | Extremely flammable, toxic gas with a repulsive odor.[5] |
| CO₂ | Non-toxic, non-flammable gas. Asphyxiant in high concentrations. |
| Formic Acid | Corrosive, causes severe skin burns and eye damage.[33] |
| Dimethyl Sulfoxide (DMSO) | Low toxicity, but can enhance skin absorption of other chemicals.[17][18][19] |
| Potassium Ethyl Xanthogenate | Harmful if swallowed, skin and eye irritant.[21][22][23][24] |
Detailed Experimental Protocols
To facilitate the adoption of these greener alternatives, we provide detailed, step-by-step experimental protocols for key transformations.
Protocol 1: N-Formylation of an Amine using CO₂ and Phenylsilane
This protocol is adapted from a procedure for the N-formylation of p-methoxy benzylamine using a heterogeneous cobalt-based metal-organic framework (MOF) catalyst.[6]
Materials:
-
p-Methoxy benzylamine
-
Phenylsilane
-
DUT-5-CoH catalyst (0.5 mol% of Co)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂)
-
50 mL glass liner for a Parr reactor
-
Parr reactor
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the DUT-5-CoH catalyst (0.5 mol% of Co) to a 50 mL glass liner.
-
Add 3 mL of anhydrous THF to the liner.
-
To this mixture, add p-methoxy benzylamine (49 µL, 0.375 mmol) and phenylsilane (106 µL).
-
Seal the glass liner inside a Parr reactor.
-
Remove the sealed Parr reactor from the glovebox.
-
Purge the reactor with CO₂ gas twice.
-
Pressurize the Parr reactor to 10 bar with CO₂.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, carefully vent the CO₂ pressure.
-
Open the reactor in a well-ventilated fume hood.
-
The solid MOF catalyst can be recovered by filtration for reuse.
-
The filtrate containing the product is concentrated under reduced pressure to yield the N-formylated product.
Protocol 2: N-Formylation of an Amine using Formic Acid (Neat)
This protocol is a general procedure for the solvent-free N-formylation of amines with formic acid.[9]
Materials:
-
Amine (e.g., aniline)
-
Formic acid (85-90%)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the amine (1.0 equivalent) and formic acid (1.5-2.0 equivalents).
-
Stir the mixture at 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For many amines, the product can be obtained in high purity by simply removing the excess formic acid and water under reduced pressure. If necessary, the product can be further purified by crystallization or column chromatography.
Protocol 3: Synthesis of an Unsymmetrical Thioether using Potassium Ethyl Xanthogenate
This protocol is adapted from a procedure for the copper-catalyzed synthesis of unsymmetrical sulfides.[26]
Materials:
-
Aryl halide (e.g., aryl iodide)
-
Potassium ethyl xanthogenate
-
Alkyl halide
-
Copper(I) oxide (CuO) nanoparticles (7 mol%)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
Procedure:
Step 1: Formation of the Xanthate Ester
-
In a Schlenk tube, combine the aryl iodide (1.0 equivalent), potassium ethyl xanthogenate (1.2 equivalents), and CuO nanoparticles (7 mol%) in DMSO.
-
Seal the tube and heat the mixture at 85 °C with stirring.
-
Monitor the reaction by TLC until the aryl iodide is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.
Step 2: Hydrolysis and S-Alkylation
-
Dissolve the crude xanthate ester in DMSO.
-
Add potassium hydroxide (2.0 equivalents) and the alkyl halide (1.2 equivalents).
-
Heat the mixture at 85 °C with stirring.
-
Monitor the reaction by TLC until the xanthate ester is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the unsymmetrical thioether.
Conclusion
The transition to greener chemical practices is not merely an ethical imperative but a scientific and economic one. While Tris(methylthio)methane has served the synthetic community, its significant drawbacks in terms of safety, environmental impact, and sustainability are undeniable. The alternatives presented in this guide—utilizing abundant and non-toxic CO₂, simple and efficient formic acid, versatile DMSO, and odorless thiol surrogates like potassium ethyl xanthogenate—offer compelling and practical solutions for formylation and thiolation reactions. By embracing these greener methodologies, researchers, scientists, and drug development professionals can not only enhance the safety and sustainability of their work but also contribute to the advancement of a more responsible chemical industry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tris(methylthio)methane for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of tris(methylthio)methane (CAS No. 5418-86-0). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and environmental compliance. This document is structured to deliver field-proven insights and scientifically grounded protocols, empowering your team to manage this chemical's life cycle with confidence and precision.
Core Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. Tris(methylthio)methane is a combustible liquid that poses significant irritation hazards to the skin, eyes, and respiratory system.[1][2] Furthermore, its classification as a WGK 3 substance indicates a severe hazard to water, making stringent containment and disposal practices an environmental imperative.
Quantitative Data and Hazard Summary
For rapid risk assessment, the following table summarizes the key physicochemical and hazard data for tris(methylthio)methane.
| Property | Value | Source(s) |
| CAS Number | 5418-86-0 | [1][3] |
| Molecular Formula | C₄H₁₀S₃ | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Density | 1.16 g/mL at 25 °C | [3][4] |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Water Hazard Class | WGK 3 (Severe hazard to water) | |
| Storage Class | 10 (Combustible liquids) |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard. Based on its irritant nature, the following PPE is mandatory when handling tris(methylthio)methane:
-
Eye Protection : Chemical safety goggles are required. If there is a significant splash risk, a face shield should be used in conjunction with goggles.[5]
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection : All handling of tris(methylthio)methane must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
Emergency First Aid Measures
In the event of accidental exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2][6]
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult or ceases, provide respiratory support and seek immediate medical attention.[2][7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]
Spill Management Protocol
A spill of tris(methylthio)methane requires a swift and systematic response to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or the ventilation is inadequate, evacuate the laboratory and contact your institution's emergency response team.
Step 2: Control and Contain
-
For small, manageable spills within a chemical fume hood:
Step 3: Clean and Collect
-
Carefully collect the absorbent material and spilled substance using spark-proof tools.[7]
-
Place all contaminated materials into a designated, leak-proof, and properly labeled hazardous waste container.
Step 4: Decontaminate
-
Wipe down the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all decontamination materials (wipes, etc.) as hazardous waste.
Step-by-Step Waste Disposal Procedure
The final disposal of tris(methylthio)methane is the most critical phase for ensuring regulatory compliance and environmental stewardship. The primary and only recommended method of disposal is through a licensed professional waste disposal service.[9] On-site chemical treatment is not advised due to the potential for hazardous reaction byproducts.
Step 3.1: Waste Segregation and Collection
Proper segregation at the point of generation is a self-validating system that prevents dangerous chemical reactions.
-
Liquid Waste : Collect all unused tris(methylthio)methane, reaction mixtures containing it, and solvent rinsates into a dedicated hazardous waste container.
-
Solid Waste : Collect all contaminated solids, including gloves, absorbent materials from spills, and weighing papers, in a separate, clearly labeled solid hazardous waste container.
-
Aqueous Waste : Due to its WGK 3 rating (severe water hazard), tris(methylthio)methane and its rinsates must never be disposed of down the drain.
-
Incompatibility : Tris(methylthio)methane waste must be segregated from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.
Step 3.2: Container Selection and Labeling
The waste container is the primary barrier protecting the laboratory environment.
-
Container Type : Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap. The original product container is often a suitable choice for waste.[10][11]
-
Labeling : The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE." [9][11]
-
The label must include the full chemical name: "Tris(methylthio)methane" and list any other chemical constituents and their approximate percentages.[11] Do not use abbreviations or chemical formulas.
-
Affix the date when the first drop of waste was added to the container.
-
Step 3.3: Temporary Storage (Satellite Accumulation Area)
Waste must be stored safely in the laboratory prior to collection.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10]
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Ensure the container is stored away from incompatible materials, heat sources, and high-traffic areas.[7][11]
Step 3.4: Final Disposal
-
Arrange for pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a contracted professional waste disposal service.
-
Provide them with an accurate description of the waste stream as detailed on your container label.
-
Disposal must be carried out in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12][13]
Disposal and Safety Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of tris(methylthio)methane waste.
Caption: Workflow for Tris(methylthio)methane Waste Management.
Conclusion
The responsible management of tris(methylthio)methane is a non-negotiable aspect of modern chemical research. By adhering to the structured protocols outlined in this guide—from understanding the core hazards and wearing appropriate PPE to meticulous waste segregation and professional disposal—you build a resilient culture of safety. This not only protects laboratory personnel but also ensures environmental integrity and full regulatory compliance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
